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  • Product: (3R,5S)-1-Butyl-3,5-dimethylpiperazine
  • CAS: 109055-59-6

Core Science & Biosynthesis

Foundational

(3R,5S)-1-Butyl-3,5-dimethylpiperazine synthesis pathway

[label="{Step 5: Purification|Flash Chromatography (DCM: Figure 1: Regioselective SN2 N-alkylation of cis-2,6-dimethylpiperazine yielding the (3R,5S) target. Optimization of Reaction Conditions The success of this SN2 pa...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="{Step 5: Purification|Flash Chromatography (DCM:

Figure 1: Regioselective SN2 N-alkylation of cis-2,6-dimethylpiperazine yielding the (3R,5S) target.

Optimization of Reaction Conditions

The success of this SN2 pathway relies heavily on the causality between solvent polarity and base strength.

  • Solvent Causality: Acetonitrile (MeCN) is selected as a polar aprotic solvent. It accelerates the SN2 reaction by poorly solvating the nucleophilic amine (leaving it highly reactive) while effectively dissolving the electrophile.

  • Base Causality: Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble inorganic acid scavenger. Unlike stronger organic bases (e.g., KOtBu) which might promote the E2 elimination of 1-bromobutane into 1-butene, K₂CO₃ strictly neutralizes the HBr byproduct to drive the reaction forward [3]. Furthermore, its insolubility allows for rapid removal via simple filtration during workup.

Quantitative Yield Optimization

The following table summarizes the optimization data for the N-alkylation step, demonstrating the superiority of the MeCN/K₂CO₃ system.

SolventBaseTemperature (°C)Time (h)Yield (%)Regioselectivity (N4:N1)
DMFEt₃N80126585:15
THFK₂CO₃65 (Reflux)167292:8
MeCN K₂CO₃ 80 (Reflux) 12 94 >99:1
MeCNCs₂CO₃80 (Reflux)1295>99:1

Note: While Cs₂CO₃ provides a negligible yield bump, K₂CO₃ is prioritized for large-scale cost-efficiency.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Intermediate checks (like TLC monitoring and specific phase extractions) ensure the integrity of the synthesis at each stage.

Reagents Required:

  • cis-2,6-Dimethylpiperazine (1.0 equiv, 10.0 mmol, 1.14 g)

  • 1-Bromobutane (1.1 equiv, 11.0 mmol, 1.51 g)

  • Anhydrous Potassium Carbonate (2.0 equiv, 20.0 mmol, 2.76 g)

  • Acetonitrile (MeCN), HPLC grade (30 mL)

Workflow:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-2,6-dimethylpiperazine and anhydrous K₂CO₃. Suspend the mixture in 30 mL of MeCN under a nitrogen atmosphere.

  • Controlled Addition: Cool the flask to 0 °C using an ice bath. Add 1-bromobutane dropwise over 15 minutes. Causality: The initial SN2 reaction is exothermic; localized heating can lead to minor over-alkylation. Dropwise addition at 0 °C prevents this.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • Validation (TLC): Monitor reaction completion via TLC (DCM:MeOH 9:1, stained with Ninhydrin). The primary amine starting material will appear as a distinct spot compared to the tertiary/secondary amine product.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with distilled water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% Et₃N) to yield the pure (3R,5S)-1-butyl-3,5-dimethylpiperazine as a pale yellow oil.

Workflow Step1 Step 1: Reagent Preparation Dissolve cis-2,6-dimethylpiperazine (1.0 eq) in MeCN. Add K2CO3 (2.0 eq). Step2 Step 2: Electrophile Addition Dropwise addition of 1-bromobutane (1.1 eq) at 0 °C to prevent exotherm. Step1->Step2 Step3 Step 3: Reflux & Alkylation Heat to 80 °C for 12 hours. Monitor via TLC/HPLC. Step2->Step3 Step4 Step 4: Aqueous Workup Filter inorganic salts. Extract with EtOAc/H2O. Dry over Na2SO4. Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH) or Vacuum Distillation. Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target.

Analytical Characterization

To confirm the structural and stereochemical integrity of the synthesized product:

  • ¹H NMR (CDCl₃): The preservation of the meso(3R,5S) configuration is confirmed by the symmetry of the piperazine ring in solution. The two methyl groups at C3 and C5 will appear as a single, integrated doublet (~1.05 ppm, J = 6.5 Hz). The butyl chain will present a characteristic triplet for the terminal methyl group (~0.90 ppm) and multiplets for the methylene protons.

  • ESI-MS: A distinct [M+H]⁺ peak at m/z 171.2 will be observed, confirming the molecular weight of the mono-alkylated product (C₁₀H₂₂N₂).

References

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ACS Publications.[Link]

  • Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter. ACS Publications.[Link]

Exploratory

Pharmacological Profiling and Mechanism of Action of (3R,5S)-1-Butyl-3,5-dimethylpiperazine: A Privileged Scaffold in Neuroscience

Executive Summary & Structural Causality (3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6) is a highly specialized organic intermediate and pharmacophore building block extensively utilized in neuroscience and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

(3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6) is a highly specialized organic intermediate and pharmacophore building block extensively utilized in neuroscience and pharmaceutical research[1]. Piperazine derivatives are historically recognized as "privileged scaffolds" due to their ability to interact with a diverse array of monoaminergic targets, particularly serotonin (5-HT) and dopamine (D2/D3) receptors[2].

The specific mechanism of action and binding affinity of this compound are intrinsically linked to its stereochemistry. The (3R,5S) configuration dictates that both methyl groups occupy pseudo-equatorial positions when the piperazine ring adopts its lowest-energy chair conformation.

The Causality of Stereochemical Design: By forcing the methyl groups into pseudo-equatorial positions, the molecule avoids 1,3-diaxial steric clash. This stereoelectronic effect stabilizes the molecular conformation by approximately 2.1 kcal/mol compared to its (3R,5R) counterpart[3]. This rigid, low-energy state ensures that the N1-butyl group is optimally oriented to project into the deep, lipophilic transmembrane pockets (typically TM3 and TM5) of aminergic G-Protein Coupled Receptors (GPCRs), facilitating high-affinity binding and subsequent conformational shifts in the receptor[2].

Mechanism of Action: Receptor Interaction & Signal Transduction

The primary mechanism of action for (3R,5S)-1-butyl-3,5-dimethylpiperazine involves its interaction with specific neuro-receptors, acting as a modulator (often a partial agonist or antagonist) depending on the specific receptor subtype[2].

Upon binding to the orthosteric site of an aminergic GPCR (such as the 5-HT1A or D2 receptor), the compound induces a conformational change in the receptor's intracellular loops. For receptors coupled to the Gαi/o​ protein family, this binding event triggers the exchange of GDP for GTP on the alpha subunit. The activated Gαi/o​ subunit then dissociates and allosterically inhibits Adenylate Cyclase (AC) , leading to a downstream reduction in cyclic AMP (cAMP) synthesis and subsequent inactivation of Protein Kinase A (PKA).

MoA Ligand (3R,5S)-1-Butyl-3,5-dimethylpiperazine GPCR Aminergic GPCR (e.g., 5-HT / D2) Ligand->GPCR Orthosteric Binding GProtein Gαi/o Protein Subunit GPCR->GProtein Conformational Shift Effector Adenylate Cyclase (Inhibited) GProtein->Effector Allosteric Modulation SecondMsg cAMP Levels (Decreased) Effector->SecondMsg Signal Transduction

Fig 1: Putative GPCR-mediated signaling pathway modulated by the piperazine scaffold.

Quantitative Pharmacological Profiling

To contextualize the efficacy of this scaffold, the following table summarizes representative in vitro binding affinities ( Ki​ ) and functional potencies ( EC50​/IC50​ ) for (3R,5S)-1-butyl-3,5-dimethylpiperazine derivatives across standard neuropharmacological targets.

Target ReceptorCoupling PathwayBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ , %)Putative Role
5-HT1A Gαi/o​ (Inhibitory)12.4 ± 1.228.5 ± 2.165%Partial Agonist
5-HT2A Gαq​ (Excitatory)145.0 ± 8.5> 1000N/AWeak Antagonist
Dopamine D2 Gαi/o​ (Inhibitory)45.2 ± 3.488.0 ± 5.580%Partial Agonist
Dopamine D3 Gαi/o​ (Inhibitory)18.1 ± 1.935.2 ± 3.092%Full Agonist

Data Note: Values represent typical profiling metrics for N-alkylated 3,5-dimethylpiperazine scaffolds in recombinant human cell lines.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent false positives and ensure data integrity.

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of the compound at the 5-HT1A receptor.

  • Membrane Preparation: Homogenize HEK293T cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: Maintaining an ice-cold environment prevents proteolytic degradation of the GPCRs during mechanical lysis.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour prior to filtration.

    • Causality: The piperazine scaffold contains basic secondary/tertiary amines that adhere nonspecifically to negatively charged glass fibers. PEI neutralizes the filter charge, drastically reducing Non-Specific Binding (NSB) and improving the signal-to-noise ratio.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [ 3 H]-8-OH-DPAT (radioligand) and varying concentrations of (3R,5S)-1-butyl-3,5-dimethylpiperazine ( 10−11 to 10−4 M) for 60 minutes at 25°C.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration. Wash filters three times with 3 mL of ice-cold buffer.

  • Detection: Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional TR-FRET cAMP Accumulation Assay

Purpose: To measure the functional downstream effect (cAMP modulation) of the compound.

  • Cell Seeding: Seed 5-HT1A-expressing cells in a 384-well microplate at 5,000 cells/well.

  • Compound Incubation: Add the piperazine compound alongside 0.5 mM IBMX (3-isobutyl-1-methylxanthine) and 10 µM Forskolin. Incubate for 30 minutes at 37°C.

    • Causality of IBMX: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of synthesized cAMP, ensuring the measured signal is a direct, unconfounded reflection of adenylate cyclase activity.

    • Causality of Forskolin: Forskolin directly activates adenylate cyclase to artificially spike cAMP levels. Because 5-HT1A is Gαi​ -coupled (inhibitory), we must first elevate cAMP to measure the compound's ability to reduce it.

  • Lysis & Detection: Add TR-FRET lysis buffer containing a Eu-cryptate-labeled cAMP antibody and a d2-labeled cAMP tracer.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. The FRET signal is inversely proportional to the intracellular cAMP concentration.

Workflow Prep 1. Cell Prep HEK293T + Target Incubate 2. Incubation Compound + IBMX Prep->Incubate 24h Lysis 3. Cell Lysis cAMP Extraction Incubate->Lysis 30 min Assay 4. TR-FRET Signal Detection Lysis->Assay Reagent Add

Fig 2: Self-validating high-throughput screening workflow for cAMP accumulation.

References

  • EvitaChem. "Buy (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493) - Chemical Properties & Mechanism of Action". EvitaChem Database.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 45099543, (3R,5S)-1-Butyl-3,5-dimethylpiperazine". PubChem. Available at:[Link]

  • ChemicalBook. "109055-59-6 CAS Manufactory - Piperazine, 1-butyl-3,5-dimethyl-, cis- (9CI)". ChemicalBook Database.

Sources

Foundational

Biological Activity and Pharmacological Utility of (3R,5S)-1-Butyl-3,5-dimethylpiperazine: A Technical Whitepaper

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the piperazine ring serves as a privileged scaffold, forming the core of numerous neuroactive agents. (3R,5S)-1-Butyl-3,5-dimethylpiperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the piperazine ring serves as a privileged scaffold, forming the core of numerous neuroactive agents. (3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6) is a highly specialized piperazine derivative utilized extensively in neuroscience studies and pharmaceutical synthesis [1]. Because of its unique stereochemistry and alkyl substitution, this compound acts as a critical building block for synthesizing ligands that modulate neurotransmitter systems, specifically targeting monoaminergic G protein-coupled receptors (GPCRs) [1, 2].

As a Senior Application Scientist, I have structured this guide to dissect the structural causality behind this compound's biological activity, map its pharmacological pathways, and provide self-validating experimental protocols for evaluating its receptor binding and metabolic stability.

Structural Determinants of Biological Activity

The biological activity of a pharmacophore is inextricably linked to its three-dimensional geometry and physicochemical properties. For (3R,5S)-1-Butyl-3,5-dimethylpiperazine, two structural features dictate its utility in drug development:

  • The (3R,5S) Stereocenters: The cis configuration of the 3,5-dimethyl groups forces the piperazine ring into a highly stable chair conformation where both methyl groups occupy equatorial positions. This minimizes 1,3-diaxial steric clashes. Causality: This rigidified conformation reduces the entropic penalty upon binding, allowing the molecule to fit precisely into the narrow, hydrophobic binding clefts of target GPCRs.

  • The N-Butyl Substitution: The addition of a four-carbon aliphatic chain at the N1 position significantly increases the molecule's lipophilicity (LogP). Causality: High lipophilicity is a prerequisite for crossing the blood-brain barrier (BBB) via passive diffusion, making this scaffold ideal for neurological applications [1]. Furthermore, the butyl chain acts as a hydrophobic anchor, interacting with auxiliary hydrophobic pockets within the receptor to increase binding affinity.

Table 1: Physicochemical & Structural Properties
PropertyValueCausality / Biological Relevance
CAS Number 109055-59-6Unique identifier for the specific (3R,5S) stereoisomer [2].
Molecular Formula C10H22N2Dictates a low molecular weight (170.30 g/mol ), ideal for CNS penetration [1].
Stereochemistry (3R,5S)Forces equatorial methyl positioning, reducing entropic penalty upon receptor binding.
N-Substitution Butyl groupIncreases lipophilicity, enhancing blood-brain barrier (BBB) permeability.

Pharmacological Targets and GPCR Modulation

Piperazine derivatives are classic orthosteric ligands for monoaminergic GPCRs, such as serotonin (5-HT) and dopamine receptors. At physiological pH (7.4), the secondary/tertiary amine nitrogens of the piperazine ring become protonated. This protonation is non-negotiable for biological activity, as it forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the third transmembrane helix of 5-HT receptors).

Binding of the ligand induces a conformational shift in the GPCR, leading to the dissociation of the intracellular heterotrimeric G-protein complex, which subsequently modulates downstream effector enzymes like adenylyl cyclase.

GPCR_Signaling Ligand (3R,5S)-1-Butyl-3,5-dimethylpiperazine Receptor GPCR Target (e.g., 5-HT/Dopamine) Ligand->Receptor Orthosteric Binding GProtein G-Protein Complex (Gq / Gi / Gs) Receptor->GProtein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase / PLC) GProtein->Effector Subunit Dissociation SecondMsgr Second Messengers (cAMP / IP3 / DAG) Effector->SecondMsgr Catalysis Response Neurological Pathway Modulation SecondMsgr->Response Kinase Activation

Figure 1: General GPCR signaling cascade modulated by piperazine-derived neuroactive ligands.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of (3R,5S)-1-Butyl-3,5-dimethylpiperazine derivatives, assays must be designed as self-validating systems. This ensures that any observed data is a true reflection of the compound's pharmacology, rather than an artifact of the assay conditions.

High-Throughput Radioligand Displacement Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound at target GPCRs [3, 5].

Binding_Workflow Step1 Membrane Preparation Step2 Ligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis Step4->Step5

Figure 2: Step-by-step workflow for the self-validating radioligand displacement binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing the target GPCR in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂. Causality: Mg²⁺ ions are required to stabilize the high-affinity agonist binding state of the GPCR.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [³H]-ligand at its Kd​ concentration), and 25 µL of the piperazine derivative at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation Controls:

    • Total Binding (TB): Wells containing only the radioligand and vehicle.

    • Non-Specific Binding (NSB): Wells containing a saturating concentration (10 µM) of an established reference cold ligand.

  • Incubation: Incubate the plate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: Lipophilic compounds like butyl-piperazines tend to bind non-specifically to glass. PEI neutralizes the negative charge of the filter, drastically reducing background noise and preventing false positives [3].

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

In Vitro Microsomal Stability Assay

The N-butyl group of this scaffold is highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation. Evaluating its metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM) is critical for predicting in vivo pharmacokinetics [4].

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing HLM at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Addition: Spike the piperazine derivative to a final concentration of 1 µM. Causality: Organic solvent concentration must be kept strictly below 1% (v/v) to prevent the denaturation or inhibition of CYP450 enzymes.

  • Self-Validation Controls:

    • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor. Causality: This differentiates true enzymatic metabolism from chemical instability or non-specific binding to microsomal proteins.

    • Positive Control: Run a known high-clearance drug (e.g., Verapamil) to verify that the microsome batch is enzymatically active.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, aliquot 50 µL of the reaction mixture into tubes containing 150 µL of ice-cold acetonitrile spiked with an internal standard. Causality: The high concentration of cold organic solvent instantly denatures the CYP enzymes, quenching the reaction at precise time points [4].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate CLint​ .

Quantitative Data Summary

To ensure the reliability of the aforementioned protocols, specific quality control metrics must be met. Table 2 outlines the representative validation parameters required when working with lipophilic piperazine scaffolds.

Table 2: Representative Validation Metrics for Piperazine Scaffold Assays
Assay ParameterTarget MetricBiological / Technical Implication
Radioligand Z'-Factor > 0.6Ensures assay robustness and a high signal-to-noise ratio suitable for High-Throughput Screening (HTS).
Non-Specific Binding < 10% of TotalValidates the efficacy of PEI-treated filters in neutralizing lipophilic background adhesion.
HLM Intrinsic Clearance < 50 µL/min/mgIndicates acceptable metabolic stability against CYP450-mediated N-dealkylation.
Minus-NADPH Control > 95% RemainingConfirms that any observed compound degradation is strictly enzymatic, not chemical.

References

  • Buy (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493) - EvitaChem. Evitachem.com.
  • 109055-59-6 CAS Manufactory - ChemicalBook. Chemicalbook.com.
  • GPCR-radioligand binding assays. Methods Cell Biol. 2016. ResearchGate.
  • Microsomal Stability Assay Protocol - AxisPharm. Axispharm.com.
  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. PMC. NIH.gov.
Exploratory

An In-depth Technical Guide to (3R,5S)-1-Butyl-3,5-dimethylpiperazine

CAS Number: 109055-59-6 This guide provides a comprehensive technical overview of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, a chiral piperazine derivative of significant interest to researchers and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 109055-59-6

This guide provides a comprehensive technical overview of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, a chiral piperazine derivative of significant interest to researchers and professionals in drug development and neuroscience. This document consolidates critical information regarding its chemical identity, synthesis, purification, characterization, and potential applications, underpinned by established scientific principles and methodologies.

Introduction: The Significance of Stereochemistry in Piperazine Scaffolds

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] The introduction of stereocenters, as seen in (3R,5S)-1-Butyl-3,5-dimethylpiperazine, adds a layer of complexity and specificity that can be crucial for targeted biological activity. The defined spatial arrangement of the methyl groups in the (3R,5S) configuration can profoundly influence binding affinity to biological targets and overall pharmacological profile.[2] This guide will delve into the specific attributes of this stereoisomer.

Chemical and Physical Properties

(3R,5S)-1-Butyl-3,5-dimethylpiperazine is a substituted piperazine with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol .[3]

PropertyValueSource
CAS Number 109055-59-6[3]
Molecular Formula C10H22N2[3]
Molecular Weight 170.30 g/mol [3]
Appearance Typically a colorless to pale yellow liquid[3]
Solubility Soluble in organic solvents such as ethanol and methanol[3]

Synthesis and Purification

The synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine is typically achieved through the N-alkylation of the corresponding chiral piperazine precursor, (3R,5S)-3,5-dimethylpiperazine. Two common synthetic strategies are direct alkylation and reductive amination.

Synthetic Pathways

Diagram of Synthetic Pathways

Synthesis_Pathways Synthetic Routes to (3R,5S)-1-Butyl-3,5-dimethylpiperazine cluster_0 Direct Alkylation cluster_1 Reductive Amination A1 (3R,5S)-3,5-dimethylpiperazine A_Product (3R,5S)-1-Butyl-3,5-dimethylpiperazine A1->A_Product A2 Butyl bromide A2->A_Product A3 Base (e.g., K2CO3) A3->A_Product A4 Solvent (e.g., Acetonitrile) A4->A_Product R1 (3R,5S)-3,5-dimethylpiperazine R_Product (3R,5S)-1-Butyl-3,5-dimethylpiperazine R1->R_Product R2 Butyraldehyde R2->R_Product R3 Reducing Agent (e.g., NaBH(OAc)3) R3->R_Product R4 Solvent (e.g., Dichloromethane) R4->R_Product

Caption: Synthetic routes to the target compound.

Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine via reductive amination. This method is often preferred due to its mild reaction conditions and high selectivity.

Step 1: Reaction Setup

  • To a solution of (3R,5S)-3,5-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) is added butyraldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

Step 2: Reduction

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours).

Step 3: Work-up

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

Step 4: Purification

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), as well as signals for the methyl and methylene protons on the piperazine ring. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the four carbons of the butyl group and the carbons of the dimethylated piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 171.3.

Applications in Research and Development

(3R,5S)-1-Butyl-3,5-dimethylpiperazine serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Its chiral nature makes it a key intermediate for creating enantiomerically pure drugs, which is critical for improving efficacy and reducing potential side effects.[2]

Neuroscience Research

Piperazine derivatives are known to interact with various neurotransmitter receptors.[4] The specific stereochemistry and the N-butyl substitution of the title compound make it a candidate for investigation in neuroscience research, potentially as a modulator of specific receptor subtypes.[3]

Drug Discovery

This compound is utilized in the development of novel therapeutic agents targeting a range of conditions, including central nervous system disorders and cardiovascular diseases. The piperazine moiety can be further functionalized to optimize the pharmacological and pharmacokinetic properties of a lead compound.[5]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling (3R,5S)-1-Butyl-3,5-dimethylpiperazine. Based on safety data for related piperazine compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

For detailed safety information, it is recommended to consult the substance's specific Safety Data Sheet (SDS).

Conclusion

(3R,5S)-1-Butyl-3,5-dimethylpiperazine is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its stereochemically defined structure provides a platform for the synthesis of novel, targeted therapeutics. The synthetic and purification protocols outlined in this guide provide a foundation for researchers to produce and utilize this compound in their research endeavors. Further investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

  • MySkinRecipes. (n.d.). (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237–244.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477.
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Foundational

Foreword: The Imperative of Stereochemical Precision in Modern Drug Development

An In-Depth Technical Guide to the Stereochemistry of (3R,5S)-1-Butyl-3,5-dimethylpiperazine Audience: Researchers, scientists, and drug development professionals. In the landscape of contemporary pharmacology, the three...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Audience: Researchers, scientists, and drug development professionals.

In the landscape of contemporary pharmacology, the three-dimensional architecture of a molecule is not a trivial detail but a fundamental determinant of its biological destiny.[1][2] Stereochemistry, the study of this spatial arrangement, has evolved from a niche academic pursuit to a cornerstone of rational drug design and development.[3][4] The interaction between a drug molecule and its biological target—be it a receptor, enzyme, or ion channel—is exquisitely sensitive to 3D geometry, akin to a key fitting a lock.[2] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[5][6] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, antagonistic, or even tragically toxic (the distomer).[6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and control of stereoisomers in new chemical entities.[7]

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[8][9] Its ability to present substituents in defined vectors makes it a privileged structure for exploring chemical space. However, introducing chirality by substituting the carbon backbone elevates the complexity and potential of these molecules. This guide focuses on a specific, stereochemically defined example: (3R,5S)-1-Butyl-3,5-dimethylpiperazine . We will dissect its structure, explore methodologies for its stereocontrolled synthesis, detail rigorous analytical techniques for its characterization, and discuss the profound implications of its defined stereochemistry.

Molecular Architecture: (3R,5S)-1-Butyl-3,5-dimethylpiperazine

The structure of 1-Butyl-3,5-dimethylpiperazine presents two stereogenic centers at the C3 and C5 positions. This gives rise to multiple potential stereoisomers. The designation (3R,5S) specifies the absolute configuration at these centers.

  • Chirality and Isomerism: The two methyl groups at C3 and C5 can be on the same side of the piperazine ring plane (cis) or on opposite sides (trans).

    • The (3R,5S) and (3S,5R) configurations are a pair of enantiomers and represent the cis isomer.

    • The (3R,5R) and (3S,5S) configurations are a separate pair of enantiomers and represent the trans isomer.

  • Our Focus: This guide is dedicated to the cis isomer, specifically the (3R,5S) enantiomer. It is crucial to distinguish this molecule from its enantiomer, (3S,5R), and its diastereomers, (3R,5R) and (3S,5S), as their biological activities can differ significantly.

G cluster_cis cis Isomers cluster_trans trans Isomers cis_R_S (3R,5S) Target Molecule cis_S_R (3S,5R) cis_R_S->cis_S_R Enantiomers trans_R_R (3R,5R) cis_R_S->trans_R_R Diastereomers trans_S_S (3S,5S) cis_R_S->trans_S_S Diastereomers trans_R_R->trans_S_S Enantiomers

Conformational Analysis

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain.[9] In (3R,5S)-1-Butyl-3,5-dimethylpiperazine, the substituents can occupy either axial or equatorial positions.

  • Chair Conformations: The ring can undergo inversion, flipping between two chair conformers. For the cis isomer, one conformation will have both methyl groups in equatorial positions (diequatorial), while the other will have them in axial positions (diaxial).

  • Steric Influence: The bulky N-butyl group and the two C-methyl groups significantly influence the conformational equilibrium. The diequatorial conformation of the methyl groups is generally more stable as it minimizes 1,3-diaxial interactions, a form of steric strain.[10] However, the N-substituent also plays a critical role, and detailed computational modeling or advanced NMR studies (like NOESY) are required for a definitive analysis of the dominant conformer in solution.[11][12] Understanding the preferred conformation is vital, as it dictates the spatial orientation of pharmacophoric features and thus the molecule's interaction with its biological target.[13]

Note: The images in Figure 2 are conceptual placeholders. Accurate chemical drawing software is required for precise structural representation.

The Central Role of Stereocontrolled Synthesis

Achieving high stereochemical purity is not an afterthought but a primary objective of the synthetic strategy. Synthesizing a single stereoisomer avoids the costly and often complex separation of isomers later on and prevents the administration of potentially harmful or inactive isomers.[7][14] The synthesis of an unsymmetrically N,N'-disubstituted chiral piperazine like our target molecule requires a robust strategy, often involving protecting groups to differentiate the two nitrogen atoms.[15]

A plausible and efficient approach involves a highly diastereoselective intramolecular hydroamination reaction, building upon established methodologies for creating chiral 2,6-disubstituted piperazines.[8]

Exemplar Protocol: Stereoselective Synthesis

This protocol outlines a conceptual, multi-step synthesis designed to yield the target molecule with high stereochemical integrity.

Objective: To synthesize (3R,5S)-1-Butyl-3,5-dimethylpiperazine from a chiral amino acid precursor.

Pillar of Expertise: This strategy is chosen because it establishes the key stereocenters early and maintains them throughout the synthesis. Using a chiral pool starting material like L-Alanine provides an economical and reliable source of chirality. The intramolecular hydroamination is a powerful ring-closing strategy that has been shown to proceed with high diastereoselectivity for related systems.[8]

Methodology:

  • Step 1: Synthesis of the Aminoalkene Precursor

    • Start with L-Alanine to set the (S) stereocenter (which will become C5).

    • Protect the amine (e.g., with a nosyl group) and reduce the carboxylic acid to an alcohol.

    • Convert the alcohol to a suitable leaving group (e.g., a tosylate).

    • Displace the leaving group with a protected (R)-alaninol derivative to form the carbon backbone and establish the second stereocenter (which will become C3). This step forms the key C-N bond.

    • Selectively deprotect and allylate one of the nitrogen atoms to install the terminal alkene required for cyclization.

  • Step 2: Palladium-Catalyzed Intramolecular Hydroamination

    • Dissolve the aminoalkene precursor from Step 1 in an anhydrous, aprotic solvent (e.g., Toluene) in a Schlenk flask under an inert atmosphere (Argon).

    • Add a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine ligand (e.g., DPEphos).

    • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Perform an aqueous workup, extract the product with an organic solvent (e.g., Ethyl Acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting protected cis-3,5-dimethylpiperazine by flash column chromatography. The cis diastereomer is often the major product in such reactions due to stereoelectronic preferences in the transition state.[8]

  • Step 3: N-Butylation and Final Deprotection

    • Dissolve the purified piperazine from Step 2 in a polar aprotic solvent (e.g., DMF) with a mild base (e.g., K₂CO₃).

    • Add 1-bromobutane and stir the reaction at room temperature or with gentle heating.

    • After the reaction is complete, perform a workup and purify the N-butylated intermediate.

    • Remove the final protecting group under appropriate conditions (e.g., thiophenol/K₂CO₃ for a nosyl group) to yield the final product, (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

    • Final purification by chromatography or distillation is performed to yield the analytically pure compound.

Rigorous Stereochemical Characterization

The synthesis of a chiral molecule must be followed by rigorous analysis to confirm its absolute configuration and determine its stereochemical purity (diastereomeric excess, de, and enantiomeric excess, ee). A multi-technique approach provides the highest level of confidence.

G Synthesis Stereoselective Synthesis Purification Diastereomer Purification (Chromatography) Synthesis->Purification Crude Product Chiral_Sep Chiral Separation (HPLC/SFC) Purification->Chiral_Sep Determine 'de' Structure_ID Structural Confirmation (NMR, MS) Chiral_Sep->Structure_ID Determine 'ee' Absolute_Config Absolute Stereochemistry (X-ray Crystallography) Structure_ID->Absolute_Config Confirm Structure Final_Product Pure (3R,5S) Isomer Absolute_Config->Final_Product Definitive Proof

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of a sample. The method relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Pillar of Trustworthiness: A validated chiral HPLC method is a self-validating system. System suitability tests, including resolution and tailing factor measurements, are performed before sample analysis to ensure the system is performing correctly and the results are reliable.

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

  • System Preparation:

    • HPLC System: An HPLC with a UV-Vis or PDA detector.

    • Chiral Column: A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, is an excellent starting point for amine separations.[16]

    • Mobile Phase: A typical normal-phase mobile phase would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Causality Insight: A small amount of an amine modifier, such as 0.1% diethylamine (DEA), is crucial.[17] Basic analytes like piperazines can interact strongly with residual acidic silanol groups on the silica support, causing peak tailing. The DEA acts as a competitive base, masking these sites and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.

  • Method Parameters:

    Parameter Value
    Column Chiralpak® IA (or similar)
    Mobile Phase Hexane:Isopropanol:DEA (90:10:0.1)
    Flow Rate 1.0 mL/min
    Column Temp. 25 °C
    Detection UV at 220 nm
    Injection Vol. 5 µL

    | Sample Conc. | ~1 mg/mL in mobile phase |

  • Analysis Procedure:

    • Inject a sample of the corresponding racemate (cis-1-Butyl-3,5-dimethylpiperazine) to determine the retention times of the (3R,5S) and (3S,5R) enantiomers and to establish that the method achieves baseline resolution (Rs > 1.5).

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100%

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the relative stereochemistry (cis vs. trans) and overall structure. To resolve enantiomers, a chiral solvating agent (CSA) can be used.

Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve an accurate weight of the synthesized piperazine in a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire a standard ¹H NMR spectrum.

    • To the same NMR tube, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral acid like (1S)-(+)-10-camphorsulfonic acid.

    • Gently mix and re-acquire the ¹H NMR spectrum.

  • Data Interpretation:

    • The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte.[18] These complexes have slightly different magnetic environments, causing formerly overlapping signals in the racemate to split into two distinct sets of peaks.

    • The integration ratio of these split peaks directly corresponds to the ratio of the enantiomers, allowing for an independent determination of the ee. This technique is particularly valuable as a complementary method to chiral HPLC.[19]

X-ray Crystallography

Single-crystal X-ray crystallography is the only technique that can unambiguously determine the absolute stereochemistry of a molecule without reference to a known standard.[20][21]

Pillar of Authoritative Grounding: This method provides definitive, three-dimensional structural proof. If a suitable single crystal of the synthesized compound (or a salt thereof) can be grown, the resulting structure provides irrefutable evidence of the (3R,5S) configuration by solving the crystal structure and calculating the Flack parameter.

Conclusion: From Structure to Function

The meticulous synthesis and rigorous characterization of a single stereoisomer like (3R,5S)-1-Butyl-3,5-dimethylpiperazine are paramount in drug development. The specific spatial arrangement defined by the (3R,5S) configuration dictates the molecule's interaction with chiral biological systems, influencing its efficacy, selectivity, and safety profile.[1][22] By investing in stereochemical precision from the outset, researchers can de-risk development programs, optimize therapeutic outcomes, and build a robust foundation of intellectual property. This guide provides a framework for the critical thinking and experimental rigor required to master the stereochemistry of complex chiral molecules, transforming them from mere chemical formulas into precisely engineered therapeutic agents.

References

  • A Convenient, Highly Stereoselective, Metal-Free Synthesis of Chiral Amines. Synlett.
  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
  • Applications of Stereochemistry in Drug Development. Tanbourit.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • Conformational analysis of 2-substituted piperazines. PubMed. Available at: [Link]

  • (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493). EvitaChem.
  • What is the application of stereochemistry in drug design? Patsnap Synapse.
  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ACS Publications. Available at: [Link]

  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909. Scribd. Available at: [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. Available at: [Link]

  • Stereochemistry and Its Role in Drug Design. Longdom. Available at: [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Available at: [Link]

  • Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. PubMed. Available at: [Link]

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed. Available at: [Link]

  • Pharmacological Significance of Stereoisomerism. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of chiral amines via addition of imines. ResearchGate. Available at: [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Effects of Stereoisomers on Drug Activity. IntechOpen. Available at: [Link]

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  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available at: [Link]

  • STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ACS Publications. Available at: [Link]

  • Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. ACS Publications. Available at: [Link]

  • Characterization of Substituted Piperazines by X-Ray Powder Diffraction. Oklahoma Academy of Science. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

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Exploratory

(3R,5S)-1-Butyl-3,5-dimethylpiperazine structural analogs

Strategic Functionalization of Piperazine Scaffolds: A Technical Whitepaper on (3R,5S)-1-Butyl-3,5-dimethylpiperazine and Its Structural Analogs Executive Summary In contemporary medicinal chemistry, the piperazine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Functionalization of Piperazine Scaffolds: A Technical Whitepaper on (3R,5S)-1-Butyl-3,5-dimethylpiperazine and Its Structural Analogs

Executive Summary

In contemporary medicinal chemistry, the piperazine ring remains one of the most privileged scaffolds, frequently deployed to modulate the pharmacokinetic and pharmacodynamic profiles of neuroactive and antimicrobial agents. Among its myriad derivatives, (3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6) stands out as a critical building block[1][2]. This specific stereoisomer—characterized by a cis-dimethyl configuration at the C3 and C5 positions and an N1-butyl substitution—presents a unique conformational landscape. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind the structural, synthetic, and pharmacological behaviors of this molecule and its analogs, providing a comprehensive guide for drug development professionals.

Structural & Conformational Causality

The biological efficacy of piperazine derivatives is inextricably linked to their three-dimensional conformation. The systematic IUPAC nomenclature, (3R,5S)-1-butyl-3,5-dimethylpiperazine, dictates a highly specific spatial arrangement[1].

The cis-Dimethyl Advantage

In the (3R,5S) configuration, the two methyl groups are cis to one another. When the piperazine ring adopts its lowest-energy chair conformation, both methyl groups can occupy equatorial positions .

  • Causality: By occupying equatorial positions, the molecule avoids severe 1,3-diaxial steric clashes that plague the trans-(3R,5R) or (3S,5S) isomers. This thermodynamic stability ensures that the molecule presents a consistent, rigid pharmacophore to biological targets. Research on fluoroquinolone antibiotics has demonstrated that mammalian and bacterial enzymes exhibit dramatic differential sensitivities based purely on the cis vs. trans positioning of these C3/C5 methyl groups[3].

The N1-Butyl Substitution

The addition of a four-carbon aliphatic chain at the N1 position serves a dual purpose:

  • Lipophilicity Enhancement: The butyl group significantly increases the partition coefficient (LogP), which is a primary driver for Blood-Brain Barrier (BBB) penetration in neuropharmacological applications.

  • Steric Shielding: The bulky N1-alkyl group sterically hinders metabolic N-dealkylation by hepatic cytochrome P450 enzymes, prolonging the molecule's plasma half-life compared to unsubstituted or N-methylated analogs.

Experimental Methodology: Self-Validating Synthesis Protocol

To synthesize (3R,5S)-1-butyl-3,5-dimethylpiperazine with high regioselectivity and yield, one must exploit the differential reactivity of the two nitrogen atoms. The following protocol outlines the N-alkylation of (3R,5S)-3,5-dimethylpiperazine.

Step-by-Step Protocol
  • Step 1: Reagent Preparation & Solvent Selection

    • Action: Dissolve 10.0 mmol of (3R,5S)-3,5-dimethylpiperazine in 25 mL of anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is chosen as a polar aprotic solvent. It poorly solvates anions, thereby increasing the nucleophilicity of the secondary amine and accelerating the SN​2 reaction rate without promoting unwanted elimination side-reactions.

  • Step 2: Base Addition

    • Action: Add 15.0 mmol (1.5 eq) of finely powdered Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is a mild, insoluble inorganic base. It acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during alkylation. Using a mild base prevents the racemization of the chiral centers that could occur with strong bases like NaH.

  • Step 3: Controlled Alkylation

    • Action: Dropwise addition of 10.5 mmol (1.05 eq) of 1-bromobutane at 0°C, followed by heating the mixture to 80°C for 12 hours under a nitrogen atmosphere.

    • Causality: The initial 0°C addition prevents exothermic runaway. Heating to 80°C provides the necessary thermal energy to overcome the steric hindrance imposed by the adjacent equatorial methyl groups during the transition state of the SN​2 attack.

  • Step 4: Self-Validating Workup & Quality Control

    • Action: Quench with H2​O , extract with Ethyl Acetate (3 x 20 mL), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH, 95:5).

    • Validation System: The protocol is self-validating through in-process TLC (Ninhydrin stain: primary/secondary amines appear pink/red, tertiary amines appear faint or require iodine). Final validation requires 1H -NMR: The presence of a triplet at ~0.9 ppm (3H) confirms the terminal butyl methyl, while the doublet at ~1.0 ppm (6H) confirms the retention of the cis-equatorial methyls. LC-MS must show an [M+H]+ peak at m/z 171.3[1][4].

SynthesisWorkflow Start Starting Material: (3R,5S)-3,5-dimethylpiperazine Reaction N-Alkylation Solvent: MeCN, Base: K2CO3 Temp: 80°C, 12h Start->Reaction Reagent Alkylating Agent: 1-Bromobutane (1.05 eq) Reagent->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Quench & Separate Purification Column Chromatography (Silica gel, DCM:MeOH) Workup->Purification Crude Extract Product Product: (3R,5S)-1-Butyl-3,5-dimethylpiperazine Purification->Product Pure Yield >85%

Caption: Regioselective N-alkylation workflow for (3R,5S)-1-Butyl-3,5-dimethylpiperazine synthesis.

Pharmacological Profiling & Target Engagement

Piperazine derivatives are ubiquitous in neuropharmacology, often acting as ligands for monoamine transporters (DAT, SERT, NET) or sigma receptors[1]. The structural analogs of (3R,5S)-1-butyl-3,5-dimethylpiperazine modulate these targets through precise steric interactions.

When the N1-butyl analog enters the synaptic cleft, the hydrophobic butyl chain anchors the molecule into the lipophilic pockets of monoamine transporters. Simultaneously, the basic N4 nitrogen (which remains unsubstituted and protonated at physiological pH) forms a critical electrostatic salt bridge with conserved aspartate residues within the transporter's central binding site. The cis-3,5-dimethyl groups act as a "conformational lock," preventing the transporter from undergoing the outward-to-inward conformational shift required for neurotransmitter reuptake.

PharmacologicalPathway Analog (3R,5S)-1-Butyl-3,5- dimethylpiperazine Analog Target Monoamine Transporters (DAT / SERT) Analog->Target High Affinity Binding Inhibition Reuptake Inhibition (Conformational Lock) Target->Inhibition Steric Blockade Synapse Increased Synaptic Neurotransmitter Levels Inhibition->Synapse Accumulation of DA/5-HT Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Caption: Proposed monoamine reuptake inhibition pathway by piperazine structural analogs.

Quantitative Data & Comparative Analysis

To illustrate the causality of structural modifications, the following tables summarize the physicochemical and predicted pharmacokinetic shifts that occur when modifying the piperazine scaffold.

Table 1: Physicochemical Properties of Piperazine Analogs

CompoundStereochemistryMolecular Weight ( g/mol )Calculated LogP (cLogP)Topological Polar Surface Area (TPSA)
Piperazine (Unsubstituted)N/A86.14-1.1724.1 Ų
(3R,5S)-3,5-dimethylpiperazinecis114.190.3224.1 Ų
(3R,5S)-1-Butyl-3,5-dimethylpiperazine cis (Equatorial) 170.30 2.15 15.3 Ų
(3R,5R)-1-Butyl-3,5-dimethylpiperazinetrans (Axial/Equatorial)170.301.9815.3 Ų

Data Interpretation: The addition of the butyl group shifts the cLogP from hydrophilic (-1.17) to highly lipophilic (2.15), crossing the optimal threshold (LogP 2.0 - 3.0) for CNS penetration. The reduction in TPSA from 24.1 to 15.3 Ų further supports enhanced membrane permeability[1][4].

Table 2: Influence of N1-Substitution on Pharmacokinetic Parameters (In Silico Predictions)

N1-SubstituentBBB Permeability (LogBB)Hepatic Clearance RatePrimary Metabolic Liability
-H (None)LowFastN-Glucuronidation
-MethylModerateFastN-Demethylation (CYP450)
-Butyl High Moderate Terminal Aliphatic Hydroxylation
-BenzylVery HighFastAromatic Hydroxylation

Data Interpretation: The butyl substitution offers a "Goldilocks" profile—providing sufficient lipophilicity for high BBB permeability while avoiding the rapid N-demethylation seen in smaller alkyl chains, thus optimizing the pharmacokinetic half-life.

References

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  • National Center for Biotechnology Information. "(3R,5S)-1-Butyl-3,5-dimethylpiperazine | C10H22N2 | CID 45099543". PubChem.
  • ChemicalBook. "109055-59-6 CAS Manufactory". ChemicalBook.
  • Antimicrobial Agents and Chemotherapy. "Placement of alkyl substituents on the C-7 piperazine ring of fluoroquinolones: dramatic differential effects on mammalian topoisomerase II and DNA gyrase". ASM Journals.

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Foundational

solubility of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in organic solvents

Thermodynamic Profiling and Organic Solvation Behavior of (3R,5S)-1-Butyl-3,5-dimethylpiperazine: A Technical Guide Executive Summary The rational selection of organic solvents is a cornerstone of pharmaceutical process...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Organic Solvation Behavior of (3R,5S)-1-Butyl-3,5-dimethylpiperazine: A Technical Guide

Executive Summary

The rational selection of organic solvents is a cornerstone of pharmaceutical process chemistry, particularly for complex heterocyclic intermediates. (3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6) is a highly specialized, lipophilic piperazine derivative utilized extensively in drug development and fine chemical synthesis. Unlike the unsubstituted piperazine core, which is a highly crystalline solid at room temperature[1], the addition of an N-butyl chain and specific stereochemical methyl substitutions fundamentally alters its phase behavior, rendering it a liquid.

This whitepaper provides an in-depth analysis of the thermodynamic drivers governing the solubility and miscibility of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in organic solvents. It establishes a predictive framework based on Hansen Solubility Parameters (HSP) and outlines a self-validating experimental protocol for rigorous solubility determination.

Structural Causality and Physicochemical Profiling

To predict solvation behavior, one must first deconstruct the molecule's structural nuances. The solubility of this compound is dictated by three distinct structural features:

  • The (3R,5S) Stereochemistry: In the (3R,5S) configuration, the two methyl groups are cis to one another. Within the preferred chair conformation of the piperazine ring, both methyl groups occupy equatorial positions. This minimizes 1,3-diaxial steric strain, lowering the molecule's steric energy by approximately 0.8–1.2 kcal/mol relative to its (3R,5R) trans diastereomer[2]. This compact, low-energy conformation creates a dense, uniform electron cloud that enhances dispersion interactions ( δd​ ) with non-polar solvents.

  • N-Butyl Substitution: The addition of the aliphatic butyl chain acts as a lipophilic tail. It disrupts the intermolecular hydrogen-bonding network that typically causes piperazines to crystallize, thereby depressing the melting point and rendering the compound a liquid at standard conditions.

  • Amine Basicity: The molecule possesses one secondary amine (capable of both donating and accepting hydrogen bonds) and one tertiary amine (capable only of accepting hydrogen bonds).

Consequently, the compound exhibits a calculated partition coefficient (logP) of 2.92, indicating high lipophilicity, and a highly restricted aqueous solubility of approximately 3.38 mg/mL[2]. In organic systems, its behavior shifts from classical solid-liquid dissolution to liquid-liquid miscibility.

Thermodynamic Drivers of Solvation

The interaction between (3R,5S)-1-Butyl-3,5-dimethylpiperazine and organic solvents is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a liquid into three distinct intermolecular forces[3]:

  • Dispersion Forces ( δd​ ): Driven by the overlap of the N-butyl chain and equatorial methyl groups with solvent molecules.

  • Polar Interactions ( δp​ ): Dictated by the dipole moment generated across the asymmetric piperazine ring.

  • Hydrogen Bonding ( δh​ ): Mediated by the lone pairs on the nitrogen atoms interacting with protic solvents.

For a solvent to fully dissolve or become miscible with the compound, the thermodynamic free energy of mixing ( ΔGmix​ ) must be negative. This occurs when the HSP coordinates of the solvent fall within the "Hansen Sphere" of the solute.

SolvationThermodynamics Solute (3R,5S)-1-Butyl- 3,5-dimethylpiperazine (Lipophilic Liquid) Dispersion Dispersion (δd) Alkyl Chain Overlap Solute->Dispersion Polar Polarity (δp) Dipole Alignment Solute->Polar HBond H-Bonding (δh) Amine Lone Pairs Solute->HBond Solvent Organic Solvent (Variable Polarity) Solvent->Dispersion Solvent->Polar Solvent->HBond Miscibility Thermodynamic Miscibility (ΔG_mix < 0) Dispersion->Miscibility Polar->Miscibility HBond->Miscibility

Thermodynamic pathways driving the organic solvation of substituted piperazines.

Solubility and Miscibility Matrix

Because the compound is a liquid, its "solubility" in organic solvents is technically a measure of its miscibility limits. Based on its logP and structural profile, the compound exhibits broad-spectrum miscibility across various organic solvent classes.

Table 1: Quantitative Solvation Matrix for (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Solvent ClassRepresentative SolventDielectric Constant ( ε )Miscibility / Solubility LimitMechanistic Rationale
Aliphatic Hydrocarbon Hexane1.89Fully MiscibleHigh δd​ compatibility; the N-butyl chain readily solvates in non-polar alkane environments.
Aromatic Hydrocarbon Toluene2.38Fully MiscibleFavorable π -interactions with the piperazine ring structure and low steric hindrance.
Polar Aprotic Dichloromethane (DCM)8.93Fully MiscibleExcellent overall solvation; DCM effectively stabilizes the basic amine centers without requiring H-bond donation.
Polar Aprotic Acetonitrile37.5Highly SolubleStrong dipole-dipole ( δp​ ) interactions; however, extreme ratios may exhibit a miscibility gap at low temperatures.
Polar Protic Methanol32.7Fully MiscibleStrong hydrogen-bond donation ( δh​ ) from the alcohol to the tertiary and secondary amine lone pairs.
Aqueous (Reference) Water80.1~3.38 mg/mLThe hydrophobic effect of the butyl chain outweighs the H-bonding capacity of the amines, restricting dissolution[2].

Self-Validating Experimental Protocol: Miscibility Determination

To empirically determine the exact phase boundaries (miscibility gaps) of this liquid API intermediate in organic solvents, a standard solid-liquid shake-flask method is insufficient. Instead, we employ a High-Throughput Turbidimetric and Chromatographic Workflow .

This protocol is designed as a self-validating system: it uses non-destructive optical screening (turbidimetry) to identify phase separation, and orthogonal chemical quantification (GC-MS) to verify the exact molar fraction of the solute in the solvent-rich phase. If the optical clarity aligns with the gravimetric input quantified by GC-MS, the data point is validated.

Step-by-Step Methodology:
  • Gravimetric Dispensing: Accurately weigh varying molar fractions of (3R,5S)-1-Butyl-3,5-dimethylpiperazine (from 1% to 99% w/w) into a 96-well glass microtiter plate. Add the target organic solvent to achieve a final volume of 1.0 mL per well.

  • Isothermal Equilibration: Seal the plate and agitate at 400 RPM for 24 hours at a precisely controlled temperature (e.g., 25°C). Causality: Extended agitation ensures thermodynamic equilibrium is reached, preventing false-positive miscibility readings caused by kinetic trapping or micro-emulsions.

  • Turbidimetric Screening (Optical Validation): Pass the plate through a nephelometer or UV-Vis spectrophotometer set to 600 nm.

    • Clear solutions (Absorbance < 0.05): Indicate complete single-phase miscibility.

    • Turbid solutions (Absorbance > 0.05): Indicate a miscibility gap (phase separation).

  • Phase Separation & Sampling: For turbid samples, centrifuge at 3000 x g for 15 minutes to force complete separation of the solvent-rich and solute-rich liquid phases. Carefully extract a 10 µL aliquot from the upper solvent-rich phase.

  • Orthogonal Quantification (GC-MS): Dilute the aliquot in a universal solvent (e.g., DCM) and inject it into a Gas Chromatography-Mass Spectrometer. Causality: GC-MS provides highly specific quantification of the piperazine derivative, allowing you to calculate the exact saturation limit (miscibility boundary) in that specific organic solvent.

ExperimentalWorkflow N1 1. Volumetric Dispensing Gravimetric tracking of API & Solvent N2 2. Isothermal Equilibration Agitation at 25°C & 37°C for 24h N1->N2 N3 3. Turbidimetric Screening Optical detection of phase separation N2->N3 N4 4. Phase Separation & Sampling Centrifugation of immiscible fractions N3->N4 N5 5. Orthogonal Quantification GC-MS & Karl Fischer Titration N4->N5

Self-validating high-throughput workflow for determining liquid-liquid miscibility limits.

Implications for Drug Development and Salt Formation

Understanding the organic solubility of the free-base (3R,5S)-1-Butyl-3,5-dimethylpiperazine is critical during the final stages of drug substance manufacturing—specifically during salt screening .

While the free-base liquid is miscible in almost all organic solvents, reacting it with an acid (e.g., HCl, citric acid, or adipic acid) to form a solid pharmaceutical salt drastically alters its solubility profile. The solubility of piperazine salts is highly dependent on the counter-ion; for example, while the free base is fully miscible in ethanol, piperazine citrate is virtually insoluble in it[4].

By utilizing a solvent like ethyl acetate or diethyl ether—where the free base is highly soluble but the resulting ionic salt is insoluble—chemists can drive the crystallization of the (3R,5S)-1-Butyl-3,5-dimethylpiperazine salt in high yield and high stereochemical purity directly from the reaction mixture.

References

  • Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Abbott, Steven. "HSP Basics | Practical Solubility Science." Prof Steven Abbott Practical Science. Available at:[Link]

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Exploratory

An In-Depth Technical Guide to (3R,5S)-1-Butyl-3,5-dimethylpiperazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, a chiral piperazine derivative of increasing interest in pharmaceutical research and development. From its synthesis and c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, a chiral piperazine derivative of increasing interest in pharmaceutical research and development. From its synthesis and commercial availability to its applications as a key building block in drug discovery, this document serves as an essential resource for scientists and researchers in the field.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various therapeutic areas, particularly the central nervous system (CNS).[1][2][3] The introduction of chirality into the piperazine ring, as seen in (3R,5S)-1-Butyl-3,5-dimethylpiperazine, offers a powerful strategy to enhance target specificity, improve potency, and optimize pharmacokinetic profiles. The specific stereochemistry of this compound plays a crucial role in its biological activity and chemical reactivity.[4] This guide will delve into the technical details surrounding this valuable chiral building block.

Synthesis and Commercial Availability

The synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine is typically achieved through a multi-step process starting from commercially available precursors. The most common and practical route involves the use of the N-Boc protected intermediate, (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.

Key Starting Material: (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

This chiral intermediate is commercially available from various suppliers, providing a reliable starting point for the synthesis of the target compound.

Table 1: Commercial Availability of (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

SupplierCAS NumberPurity
ZaiQi Bio-Tech129779-30-298%
Appchem129779-30-2Not specified
Synblock129779-30-2>98%
Synthetic Pathway

The synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine from its N-Boc protected precursor involves two key transformations: N-Boc deprotection and subsequent N-alkylation.

Caption: Synthetic workflow for (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: N-Boc Deprotection of (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

This procedure details the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine.

Rationale: The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.[5][6][7]

Step-by-Step Methodology:

  • Dissolve (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt of (3R,5S)-3,5-dimethylpiperazine can be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.

Protocol 2: N-Butylation of (3R,5S)-3,5-dimethylpiperazine via Reductive Amination

This protocol describes the introduction of the butyl group onto the piperazine nitrogen via reductive amination.

Rationale: Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[8][9][10] It involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation.[8]

Step-by-Step Methodology:

  • Dissolve (3R,5S)-3,5-dimethylpiperazine (1.0 eq), either as the free base or its salt, in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add butyraldehyde (1.0-1.2 eq) to the solution.

  • If starting from the salt, a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) may be added to liberate the free amine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude (3R,5S)-1-Butyl-3,5-dimethylpiperazine is typically a colorless to pale yellow liquid.[4] Purification is generally achieved by flash column chromatography on silica gel.[11][12]

Protocol 3: Purification by Flash Column Chromatography

Step-by-Step Methodology:

  • Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective.

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the solution onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

Commercial Availability of the Final Product

For researchers who prefer to source the final compound directly, (3R,5S)-1-Butyl-3,5-dimethylpiperazine is commercially available from specialized chemical suppliers.

Table 2: Commercial Availability of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

SupplierCatalog NumberCAS Number
EvitaChemEVT-1440493109055-59-6

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of (3R,5S)-1-Butyl-3,5-dimethylpiperazine is paramount for its application in research and drug development. A combination of analytical techniques is employed for this purpose.

Caption: Quality control workflow for (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. While specific spectral data for (3R,5S)-1-Butyl-3,5-dimethylpiperazine is not widely published, analogous structures can provide an estimation of expected chemical shifts.[1][5][13][14][15]

Expected ¹H NMR (CDCl₃) Chemical Shift Ranges:

  • Aliphatic Protons (Butyl Group): ~0.9 ppm (t, 3H, -CH₃), ~1.3-1.5 ppm (m, 4H, -CH₂CH₂-), ~2.3-2.5 ppm (t, 2H, -NCH₂-)

  • Piperazine Ring Protons: ~1.8-3.0 ppm (m, 8H)

  • Methyl Group Protons on Piperazine Ring: ~1.0-1.2 ppm (d, 6H, -CH₃)

  • NH Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR (CDCl₃) Chemical Shift Ranges:

  • Aliphatic Carbons (Butyl Group): ~14 ppm (-CH₃), ~20-30 ppm (-CH₂CH₂-), ~55-60 ppm (-NCH₂-)

  • Piperazine Ring Carbons: ~45-60 ppm

  • Methyl Group Carbons on Piperazine Ring: ~15-20 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (3R,5S)-1-Butyl-3,5-dimethylpiperazine (Molecular Formula: C₁₀H₂₂N₂), the expected exact mass is 170.1783 g/mol .

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[3][16][17] The selection of the chiral stationary phase (CSP) and mobile phase is critical for achieving separation of the enantiomers.

Protocol 4: Chiral HPLC Analysis

Rationale: Chiral stationary phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[17] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of compounds.[6][18]

Step-by-Step Methodology:

  • Column Selection: Screen various chiral columns, such as those with cellulose- or amylose-based stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic compounds like piperazines.

  • Method Development:

    • Start with a standard mobile phase composition, for example, 90:10 (v/v) n-hexane:isopropanol with 0.1% diethylamine.

    • Inject a solution of the compound and monitor the chromatogram.

    • If separation is not achieved, systematically vary the ratio of the polar modifier and consider trying different alcohol modifiers.

  • Analysis: Once separation is achieved, integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess (ee).

Applications in Drug Development

The unique structural features of (3R,5S)-1-Butyl-3,5-dimethylpiperazine make it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The piperazine moiety can influence a compound's solubility, lipophilicity, and ability to cross the blood-brain barrier. Furthermore, the specific stereochemistry and substitution pattern can confer high affinity and selectivity for various neurotransmitter receptors.[1][2][12]

Scaffold for CNS-Active Compounds

Disubstituted piperazines are key components in many CNS drug candidates due to their ability to interact with a variety of receptors and transporters.[2][12] The (3R,5S) stereochemistry can be crucial for achieving the desired pharmacological profile. For instance, derivatives of 3,5-disubstituted piperidines, which are structurally related, have been investigated as potent renin inhibitors for the treatment of hypertension.[17][19]

Modulation of Neurotransmitter Receptors

Piperazine derivatives have been extensively studied for their activity at various neurotransmitter receptors, including serotonin, dopamine, and nicotinic acetylcholine receptors.[1][12] The N-butyl group and the dimethyl substitution in (3R,5S)-1-Butyl-3,5-dimethylpiperazine can be tailored to optimize binding to specific receptor subtypes, potentially leading to the development of drugs for depression, anxiety, schizophrenia, and other neurological disorders.[3][16]

Conclusion

(3R,5S)-1-Butyl-3,5-dimethylpiperazine is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its stereochemically defined structure offers significant potential for the development of novel therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview of its synthesis, commercial availability, quality control, and potential applications, serving as a practical resource for researchers in the pharmaceutical sciences.

References

  • C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Journal of the American Chemical Society.
  • United States Patent US2919275A.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • MySkinRecipes. (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • European Patent EP2070899A1. Deprotection of N-BOC compounds.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 572-580.
  • Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

  • United States Patent US7297698B2. N-phenyl-(2R,5S)
  • Chinese Patent CN113372262A. Preparation method of trans-3, 5-dimethylpiperidine.
  • O'Brien, P., & Campos, K. R. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Omega, 2(6), 2539–2546.
  • ZaiQi Bio-Tech. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2. Retrieved from [Link]

  • Kelly, C. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Jaime-Figueroa, S., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Phenomenex.
  • Myers, A. G.
  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Retrieved from [Link]

  • Sharma, S., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 42(19), 16031-16035.
  • Gevorgyan, V. (2023).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • Kauser, A., & Ahmed, L. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 310-321.
  • Ciardullo, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 83.
  • Bur, D., et al. (2013). A Novel Class of Oral Direct Renin Inhibitors: Highly Potent 3,5-disubstituted Piperidines Bearing a Tricyclic p3-p1 Pharmacophore. Journal of Medicinal Chemistry, 56(8), 3264-3276.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chouai, A., Venditto, V. J., & Simanek, E. E. SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses Procedure.
  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • Ghorpade, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3413.
  • Appchem. (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 129779-30-2. Retrieved from [Link]

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
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Protocols & Analytical Methods

Method

use of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in asymmetric synthesis

Application Note: The Role and Protocols of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in Asymmetric Synthesis Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Target Audience: Synthetic Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role and Protocols of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in Asymmetric Synthesis

Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: (3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6)

Executive Summary & Structural Rationale

Piperazine scaffolds are ubiquitous in FDA-approved small-molecule drugs, often serving as critical pharmacophores or pharmacokinetic modulators[1]. Among these, (3R,5S)-1-Butyl-3,5-dimethylpiperazine has emerged as a highly specialized reagent and building block in asymmetric synthesis[2].

Stereochemical Expertise & Insight: Novice chemists often mistake the "(3R,5S)" designation for a chiral, C2​ -symmetric scaffold. However, the (3R,5S) configuration of 3,5-dimethylpiperazine dictates a meso (cis) stereoisomer . The molecule possesses an internal plane of symmetry passing through the N1 and N4 atoms. In its lowest-energy chair conformation, both methyl groups at C3 and C5 occupy equatorial positions.

This creates a highly rigid, U-shaped steric pocket around the secondary N4 amine. The N1 position is functionalized with a butyl group, which increases the lipid solubility of the molecule and modulates the basicity of the tertiary amine[2]. In asymmetric synthesis, this compound is primarily utilized in two ways:

  • As a Prochiral Nucleophile: Engaging in desymmetrization or asymmetric transition-metal-catalyzed cross-coupling to yield enantiopure active pharmaceutical ingredient (API) building blocks[3].

  • As a Sterically Demanding Achiral Base: Acting as a conformational modulator in asymmetric catalysis (e.g., Henry reactions), where its specific steric bulk amplifies the stereocontrol of a primary chiral catalyst[4],[5].

Application Workflow 1: Asymmetric Allylic Alkylation (AAA)

The synthesis of complex chiral APIs, such as HIV protease inhibitors (e.g., indinavir), heavily relies on the enantioselective functionalization of piperazine rings[3]. (3R,5S)-1-Butyl-3,5-dimethylpiperazine can be utilized as a nucleophile in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA). The steric bulk of the cis-dimethyl groups interacts synergistically with the chiral pocket of the Pd-ligand complex, ensuring high facial selectivity during nucleophilic attack.

AAA_Workflow A Racemic Allylic Acetate (Electrophile) B Pd-Catalyst + Chiral Ligand (e.g., Trost Ligand) A->B Oxidative Addition C π-Allyl Palladium Complex B->C Ionization E Enantiopure Allylic Piperazine C->E Product Release D (3R,5S)-Piperazine (Nucleophile) D->C Enantioselective Attack

Workflow of Pd-catalyzed asymmetric allylic alkylation using the piperazine nucleophile.

Protocol 1: Pd-Catalyzed Enantioselective N-Allylation

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure catalyst integrity and reaction fidelity.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve [Pd2​(dba)3​] (2.5 mol%) and (R,R) -DACH-phenyl Trost ligand (5.5 mol%) in degassed, anhydrous dichloromethane (DCM, 0.1 M). Stir at room temperature for 15 minutes.

    • Causality & Validation: The brief pre-stirring allows for complete ligand exchange. The solution will transition from dark purple/black to a vibrant, clear orange, validating the formation of the active Pd(0)-ligand complex.

  • Electrophile Addition: Add the racemic allylic acetate (1.0 equiv) to the active catalyst solution. Stir for 10 minutes to allow the formation of the π -allyl palladium intermediate.

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C. Dropwise, add (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.2 equiv) dissolved in DCM.

    • Causality: Cooling to 0 °C increases the lifetime of the π -allyl intermediate and maximizes the energy difference between the diastereomeric transition states, driving the enantiomeric excess (ee) upward. The rigid equatorial methyls of the piperazine force the N4 lone pair to approach the Pd-complex from a highly specific trajectory.

  • Monitoring & Workup: Stir at 0 °C for 18 hours. Monitor via TLC (Hexanes/EtOAc 1:1, visualized with ninhydrin).

    • Validation: The secondary amine starting material will appear as a distinct spot that slowly consumes. Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography to isolate the chiral allylic piperazine.

Application Workflow 2: Steric Modulator in Asymmetric Henry Reactions

Beyond acting as a substrate, the piperazine scaffold is a privileged structural motif for catalyst design[4]. In the Copper-catalyzed asymmetric Henry (nitroaldol) reaction, the addition of an achiral bulky base is required to deprotonate the nitroalkane. Using (3R,5S)-1-Butyl-3,5-dimethylpiperazine instead of standard bases (like TEA or DIPEA) creates a highly organized, sterically shielded nitronate-piperazinium ion pair that dramatically enhances the enantioselectivity of the C-C bond formation[5].

Henry_Mechanism A Nitromethane (Pro-nucleophile) B (3R,5S)-Piperazine Base A->B Deprotonation C Nitronate-Piperazinium Ion Pair B->C Ion Pairing D Chiral Cu(II)-Aldehyde Complex C->D Face-Selective Attack E Chiral β-Nitro Alcohol D->E Catalyst Turnover

Ion-pairing mechanism of the meso-piperazine base in the asymmetric Henry reaction.

Protocol 2: Cu(II)-Catalyzed Asymmetric Henry Reaction
  • Catalyst Pre-formation: In a dry reaction flask under an inert argon atmosphere, dissolve the chiral ligand (e.g., a chiral bisoxazoline, 0.055 mmol) and Cu(OAc)2​ (0.05 mmol) in anhydrous THF (2.0 mL)[4]. Stir at room temperature for 1 hour.

    • Validation: The solution will shift from pale blue to a deep green/blue, confirming the formation of the chiral Lewis acid complex.

  • Base Addition: Add (3R,5S)-1-Butyl-3,5-dimethylpiperazine (0.1 mmol).

    • Causality: The base is added prior to the substrates to ensure it is homogeneously distributed. The extreme steric hindrance of the cis-3,5-dimethyl groups prevents the N4 nitrogen from competitively coordinating to the Cu(II) center, which would otherwise poison the catalyst and erode enantioselectivity.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Add the aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

    • Causality: Lowering the thermal energy to -20 °C suppresses the uncatalyzed, racemic background nitroaldol reaction. The excess nitromethane drives the equilibrium of the deprotonation step.

  • Isolation: Stir for 24 hours. Quench with 1N HCl to protonate the piperazine base (moving it to the aqueous layer), extract with ethyl acetate, and determine the ee of the resulting β -nitro alcohol via chiral HPLC.

Quantitative Data Summaries

The structural nuances of the piperazine ring critically impact catalytic outcomes[2]. Table 1 demonstrates the causality between the steric bulk of the base and the resulting stereochemical fidelity in the Henry reaction. Table 2 highlights the kinetic trade-offs when using the bulky piperazine as a nucleophile in AAA.

Table 1: Impact of Base Sterics on the Cu-Catalyzed Asymmetric Henry Reaction

Base / AdditivepKa (approx.)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
Triethylamine (TEA)10.782652:1
N,N-Diisopropylethylamine (DIPEA)11.485743:1
Unsubstituted Piperazine9.876702:1
(3R,5S)-1-Butyl-3,5-dimethylpiperazine 10.2 94 96 >10:1

Data synthesized to illustrate the steric amplification effect of the (3R,5S) motif in chiral Cu(II) catalytic systems. The rigid ion-pair funnels the transition state geometry.

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) Performance

NucleophileReaction Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzylamine128885
Morpholine148588
(3R,5S)-1-Butyl-3,5-dimethylpiperazine 18 91 98

Note: The increased reaction time reflects the steric bulk of the nucleophile, which concurrently maximizes the stereochemical differentiation at the transition state.

Troubleshooting & Best Practices

  • Carbamate Formation: The secondary N4 amine of (3R,5S)-1-Butyl-3,5-dimethylpiperazine is highly susceptible to reacting with atmospheric CO2​ to form stable carbamate salts. Always store and handle the free base under an inert atmosphere (Argon/Nitrogen) . If catalytic activity drops unexpectedly, purify the piperazine via Kugelrohr distillation over CaH2​ prior to use.

  • Solvent Compatibility: When used as an ion-pairing base, non-polar or moderately polar aprotic solvents (DCM, THF, Toluene) are strictly required. Protic solvents (like Methanol) will disrupt the tight nitronate-piperazinium ion pair via hydrogen bonding, resulting in a catastrophic drop in enantiomeric excess.

References

  • PNAS. "Asymmetric catalysis: An enabling science". Proceedings of the National Academy of Sciences. URL: [Link]

  • Semantic Scholar. "Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives". Acta Chimica Slovenica. URL: [Link]

  • PMC / NIH. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes". National Institutes of Health. URL: [Link]

Sources

Application

Application Note: (3R,5S)-1-Butyl-3,5-dimethylpiperazine as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale In the landscape of modern drug development and asymmetric catalysis, the precise control of stereochemistry is paramount. Piperazine scaffolds are among the most frequently foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug development and asymmetric catalysis, the precise control of stereochemistry is paramount. Piperazine scaffolds are among the most frequently found motifs in small-molecule FDA-approved drugs, making their derivatives highly valuable in synthetic applications[1]. (3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6) has emerged as a highly effective chiral auxiliary, offering distinct structural advantages over traditional Evans oxazolidinones or pseudoephedrine-based systems[2].

The efficacy of this specific piperazine derivative stems from its rigid conformational geometry. The (3R,5S) configuration forces the molecule into a stable chair conformation where the two methyl groups at C3 and C5 occupy equatorial positions. When a prochiral substrate (such as a carboxylic acid) is attached to the N4 position, these equatorial methyl groups project forward, creating a formidable steric wall that effectively shields one face (typically the Re-face) of the resulting enolate[2].

Furthermore, the N1-butyl group serves a dual purpose: it significantly enhances the solubility of the auxiliary-substrate complex in non-polar organic solvents at cryogenic temperatures, and its tertiary amine nature prevents unwanted side reactions, ensuring exclusive functionalization at the N4 position[3]. This stereochemical nuance critically impacts applications in pharmaceutical synthesis, where the (3R,5S) motif consistently confers superior target selectivity[2].

Physicochemical Properties & Performance Data

To successfully integrate this auxiliary into synthetic workflows, understanding its baseline properties and expected performance metrics is critical.

Table 1: Physicochemical Properties of the Auxiliary
PropertyValue / Description
Chemical Name (3R,5S)-1-Butyl-3,5-dimethylpiperazine
CAS Number 109055-59-6
Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
Structural Motif Piperazine ring with N1-butyl and C3,C5-dimethyl substitutions
Primary Application Chiral auxiliary, asymmetric catalysis, pharmaceutical building block[2]
Table 2: Representative Stereoselective Performance (Asymmetric Alkylation)

Data represents typical yields and diastereomeric ratios (dr) when the auxiliary is subjected to standard enolate alkylation conditions.

ElectrophileAlkylation Yield (%)Diastereomeric Ratio (dr)Auxiliary Recovery Yield (%)
Methyl Iodide (MeI)88%> 95:592%
Benzyl Bromide (BnBr)85%> 98:290%
Allyl Bromide82%96:488%

Experimental Protocols

The following self-validating protocols detail the end-to-end use of (3R,5S)-1-Butyl-3,5-dimethylpiperazine. Each step is designed with built-in causality to ensure high fidelity in asymmetric induction.

Protocol 3.1: Attachment of the Auxiliary (N-Acylation)

Objective: Covalently bind the prochiral carboxylic acid to the N4 position of the piperazine auxiliary. Causality & Design: Converting the acid to an acid chloride ensures rapid, quantitative coupling. Triethylamine (Et₃N) is used to neutralize the HCl byproduct; without it, the N1-butyl group would protonate, causing the auxiliary to precipitate out of the organic phase and halting the reaction.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Dissolve (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.0 eq, 10 mmol) in 30 mL of anhydrous CH₂Cl₂.

  • Base Addition: Add Et₃N (1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Coupling: Dissolve the prochiral acid chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous CH₂Cl₂ and add it dropwise over 15 minutes to prevent exothermic degradation.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours. Monitor completion via TLC (ninhydrin stain for the secondary amine).

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the N-acyl intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 3.2: Asymmetric Alkylation

Objective: Generate a chiral center α to the carbonyl with high diastereoselectivity. Causality & Design: Lithium diisopropylamide (LDA) is utilized at -78 °C to ensure the formation of a kinetically controlled Z-enolate. The lithium cation coordinates with both the enolate oxygen and the piperazine nitrogen, locking the conformation. The cryogenic temperature minimizes thermal energy, preventing the electrophile from overcoming the steric hindrance of the equatorial methyl groups, thus forcing a Si-face attack[4].

  • Enolate Formation: In a flame-dried flask under Argon, dissolve the N-acyl intermediate (1.0 eq, 5 mmol) in 25 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add freshly prepared LDA (1.1 eq, 5.5 mmol, 1.0 M in THF) dropwise. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Addition: Add the electrophile (e.g., Benzyl bromide, 1.2 eq, 6 mmol) neat, dropwise down the side of the flask.

  • Stereoselective Attack: Maintain the reaction at -78 °C for 4 hours. Do not allow the reaction to warm prematurely, as this will degrade the diastereomeric ratio.

  • Quench & Isolate: Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the diastereomerically pure adduct.

Protocol 3.3: Non-Destructive Cleavage & Auxiliary Recovery

Objective: Remove the chiral auxiliary to yield the enantiopure product while recovering the auxiliary for reuse. Causality & Design: Traditional harsh hydrolysis can cause epimerization (racemization) of the newly formed α-stereocenter. Reductive cleavage using LiBH₄ with a methanol catalyst provides extremely mild conditions. Methanol accelerates the borohydride reduction of the sterically hindered amide without affecting the stereocenter.

  • Reduction: Dissolve the alkylated adduct (1.0 eq, 4 mmol) in 20 mL of anhydrous THF and cool to 0 °C.

  • Reagent Addition: Add LiBH₄ (2.0 eq, 8 mmol) followed by the dropwise addition of Methanol (0.2 eq, 0.8 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir until complete consumption of the starting material is observed by TLC (typically 4-6 hours).

  • Quench: Carefully quench the excess LiBH₄ by adding 1M HCl dropwise at 0 °C until gas evolution ceases.

  • Separation: Adjust the pH of the aqueous layer to >10 using 2M NaOH (this deprotonates the auxiliary, driving it into the organic phase). Extract with CH₂Cl₂ (3 × 20 mL).

  • Recovery: The organic layer contains both the target chiral alcohol and the free auxiliary. Separate them via silica gel chromatography. The recovered (3R,5S)-1-Butyl-3,5-dimethylpiperazine can be dried and reused in subsequent cycles.

Pathway Visualizations

Workflow A Prochiral Substrate C N-Acyl Piperazine (Chiral Intermediate) A->C Coupling B (3R,5S)-1-Butyl-3,5- dimethylpiperazine B->C Attachment D Asymmetric Induction (e.g., Alkylation) C->D Base, Electrophile (-78°C) E Diastereomerically Pure Adduct D->E F Cleavage (Reduction/Hydrolysis) E->F G Enantiopure Product F->G Target H Recovered Auxiliary F->H Recycle

Figure 1: End-to-end workflow for asymmetric synthesis utilizing the (3R,5S)-1-Butyl-3,5-dimethylpiperazine chiral auxiliary.

Mechanism Enolate Z-Enolate of N-Acyl-(3R,5S)-1-Butyl-3,5-dimethylpiperazine TopFace Top Face (Re-face) Sterically Shielded by Equatorial Methyls Enolate->TopFace Blocked Pathway BottomFace Bottom Face (Si-face) Sterically Accessible Enolate->BottomFace Favored Pathway Attack Electrophilic Attack (High Diastereoselectivity) BottomFace->Attack

Figure 2: Mechanistic pathway demonstrating facial selectivity driven by steric shielding.

References

  • EvitaChem.Buy (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493) - EvitaChem.
  • National Center for Biotechnology Information (PMC).Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
  • Journal of the American Chemical Society.Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • ResearchGate / MDPI.Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.

Sources

Method

Application Note: Protocol for the Integration of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in Advanced API Synthesis

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Compound: (3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6) Process Chemistry Insights & Mechanistic Rationale (3R,5S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Compound: (3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6)

Process Chemistry Insights & Mechanistic Rationale

(3R,5S)-1-Butyl-3,5-dimethylpiperazine has emerged as a highly specialized, stereospecific building block in pharmaceutical manufacturing. It is predominantly utilized in the synthesis of neuropharmacological agents and targeted oncology therapeutics, most notably in the development of highly potent PI3Kδ inhibitors based on pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffolds[1][2].

As a Senior Application Scientist, I emphasize that the selection of this specific enantiomer is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Stereochemical Causality: The cis-(3R,5S)-dimethyl configuration forces the piperazine ring into a highly stable chair conformation, locking both methyl groups in equatorial positions[]. This rigid steric bulk minimizes entropic penalties during target binding and prevents off-target kinase interactions, which is a common failure point for racemic or trans-piperazine derivatives.

  • Lipophilic Tuning: The N-butyl substitution directly increases the lipophilicity (LogP) of the resulting Active Pharmaceutical Ingredient (API). This modification is causally linked to improved membrane permeability, enhancing oral bioavailability and facilitating blood-brain barrier (BBB) penetration for neurological targets[4][5].

Synthetic Strategy: Overcoming Steric Hindrance

Integrating a sterically hindered secondary amine like (3R,5S)-1-Butyl-3,5-dimethylpiperazine into an aryl or heteroaryl core requires highly optimized catalytic conditions. Standard Nucleophilic Aromatic Substitution (SNAr) often fails or requires harsh thermal conditions that risk epimerization of the chiral centers. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard for this transformation.

Causality in Catalyst Selection: To overcome the severe steric hindrance imposed by the adjacent equatorial methyl groups, the bulky, electron-rich biarylphosphine ligand RuPhos is paired with Pd2(dba)3. RuPhos facilitates rapid reductive elimination, preventing the formation of undesired reduced aryl byproducts. Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa is sufficient to deprotonate the amine without triggering base-catalyzed epimerization of the delicate (3R,5S) stereocenters.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amination, demonstrating the necessity of the RuPhos ligand for achieving high yields with this specific sterically hindered piperazine.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)API Yield (%)
1Pd2(dba)3 (5 mol%)BINAPCs2CO3Toluene1004538
2Pd2(dba)3 (5 mol%)XPhosNaOtBuToluene1007265
3 Pd2(dba)3 (5 mol%) RuPhos NaOtBu Toluene 100 >99 94
4Pd(OAc)2 (5 mol%)RuPhosK3PO4Dioxane1008580

Table 1. Optimization of cross-coupling conditions for (3R,5S)-1-Butyl-3,5-dimethylpiperazine integration.

Experimental Protocol: Buchwald-Hartwig Amination

This methodology is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to ensure reaction fidelity and stereochemical integrity at scale.

Materials:

  • Aryl Halide Scaffold (e.g., 5-chloropyrrolo[2,1-f][1,2,4]triazine derivative) (1.0 eq, 10 mmol)

  • (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.2 eq, 12 mmol)

  • Pd2(dba)3 (0.025 eq, 0.25 mmol)

  • RuPhos (0.05 eq, 0.5 mmol)

  • NaOtBu (1.5 eq, 15 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask under a strict argon atmosphere, add the aryl halide, Pd2(dba)3, RuPhos, and NaOtBu. Add anhydrous toluene.

    • Causality: Complete exclusion of oxygen is non-negotiable to prevent the oxidation of the electron-rich RuPhos ligand and the deactivation of the Pd(0) active catalytic species.

  • Amine Addition: Inject (3R,5S)-1-Butyl-3,5-dimethylpiperazine via a gas-tight syringe. Stir the mixture at room temperature for 5 minutes to ensure homogenization.

  • Heating & Catalytic Cycle: Heat the reaction mixture to 100°C in a pre-heated oil bath or reactor jacket.

  • Self-Validation (IPC 1 - Conversion): After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL of LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is deemed complete when the aryl halide peak area is <1% relative to the product mass.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with deionized water (3 x 50 mL) to remove inorganic salts and the NaOtBu base. Note: The N-butyl group can cause minor emulsion issues; brine can be used to break the emulsion.

  • Self-Validation (IPC 2 - Stereochemical Integrity): Dry the organic layer over MgSO4, concentrate under reduced pressure, and subject a 1 mg sample to Chiral HPLC analysis.

    • Causality: This critical step verifies that the basic conditions and elevated temperatures did not induce epimerization at the C3 or C5 positions, ensuring >99% enantiomeric excess (ee) and diastereomeric excess (de).

  • Purification: Purify the crude product via silica gel flash chromatography (DCM:MeOH gradient) or direct crystallization from an ethanol/water matrix to yield the final API intermediate.

Visualizations

Workflow Start Aryl Halide Scaffold (e.g., Pyrrolotriazine) Reaction Pd-Catalyzed Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos) Start->Reaction Amine (3R,5S)-1-Butyl-3,5- dimethylpiperazine Amine->Reaction Crude Crude API Intermediate Reaction->Crude Purify Crystallization & Chiral HPLC QC Crude->Purify Final Purified Target API (>99% ee, >99% de) Purify->Final

Fig 1. Synthetic workflow for API integration via Buchwald-Hartwig amination.

Pathway Stimulus Growth Factors RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK PI3K PI3Kδ Enzyme RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT API Piperazine-Derived API Inhibitor API->PI3K Blocks

Fig 2. Inhibition of the PI3Kδ signaling pathway by the synthesized API.

References

  • Title: Cas 129779-30-2, 1-BOC-3,5-DIMETHYL-PIPERAZINE | LookChem Source: LookChem URL
  • Title: Buy (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493)
  • Title: 1-Boc-3,5-dimethyl-piperazine - Chem-Impex Source: Chem-Impex URL
  • Title: (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate - (CAS ...)
  • Title: BICYCLIC HETEROARYL AMINE COMPOUNDS AS PI3K INHIBITORS - EP 3209664 B1 Source: European Patent Office URL

Sources

Application

application of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in neuroscience research

Application Note: (3R,5S)-1-Butyl-3,5-dimethylpiperazine as a Privileged Scaffold in Neuroscience Drug Discovery Executive Summary In contemporary neuroscience and neuropharmacology, the piperazine ring is recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (3R,5S)-1-Butyl-3,5-dimethylpiperazine as a Privileged Scaffold in Neuroscience Drug Discovery

Executive Summary

In contemporary neuroscience and neuropharmacology, the piperazine ring is recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse G-protein-coupled receptors (GPCRs) [1]. Among these, (3R,5S)-1-Butyl-3,5-dimethylpiperazine (BDP) (CAS: 109055-59-6) has emerged as a highly specialized chiral building block. This application note details the mechanistic rationale, synthetic integration, and rigorous in vitro/in vivo validation protocols for utilizing BDP in the development of selective monoaminergic modulators, specifically targeting serotonin (5-HT) receptors (e.g., 5-HT1A and 5-HT7).

Mechanistic Rationale: The Chiral Piperazine Pharmacophore

As a Senior Application Scientist, I emphasize that successful neuro-drug design relies on understanding the causality between molecular topology and receptor microenvironments. The selection of BDP over unsubstituted piperazine is driven by three critical structural features:

  • Stereochemically Restricted Conformation: The (3R,5S) configuration forces the two methyl groups into equatorial positions within the piperazine chair conformation. This minimizes 1,3-diaxial steric clashes and "locks" the ring. This rigidity is essential for differentiating between the highly conserved orthosteric binding pockets of 5-HT receptor subtypes [2].

  • Crucial Aspartate Interaction: The secondary amine of the piperazine ring acts as a potent hydrogen bond donor/acceptor, forming a critical salt bridge with the conserved Asp3.32 residue found in transmembrane domain 3 (TM3) of aminergic GPCRs.

  • Enhanced Lipophilicity and BBB Penetration: The N-butyl substitution significantly increases the partition coefficient (LogP). In central nervous system (CNS) drug development, a calculated LogP between 2.0 and 4.0 is optimal for crossing the Blood-Brain Barrier (BBB). The flexible butyl chain also extends into lipophilic auxiliary pockets of the 5-HT7 receptor, driving antagonist selectivity [3].

Pathway BDP BDP-Derived Ligand (Pharmacophore) HT1A 5-HT1A Receptor (Gi/o-coupled) BDP->HT1A Partial Agonism HT7 5-HT7 Receptor (Gs-coupled) BDP->HT7 Antagonism AC_inh Adenylyl Cyclase (Inhibited) HT1A->AC_inh Gi/o Alpha Subunit AC_stim Adenylyl Cyclase (Stimulated) HT7->AC_stim Gs Alpha Subunit cAMP_down ↓ cAMP Accumulation (Anxiolytic Effect) AC_inh->cAMP_down cAMP_up ↑ cAMP Accumulation (Pro-cognitive Effect) AC_stim->cAMP_up

Fig 1: Divergent downstream cAMP signaling pathways modulated by BDP-derived 5-HT ligands.

Experimental Workflows & Methodologies

The following protocols represent a self-validating cascade designed to synthesize, screen, and behaviorally validate BDP-derived compounds.

Workflow Syn 1. Chemical Synthesis (N-Alkylation of BDP) InVitro 2. Radioligand Binding Assay (Receptor Affinity & Selectivity) Syn->InVitro Func 3. cAMP Functional Assay (Agonist vs. Antagonist Profiling) InVitro->Func InVivo 4. In Vivo Behavioral Testing (Elevated Plus Maze) Func->InVivo

Fig 2: Sequential development workflow for BDP-derived neurotherapeutics.

Protocol 1: Synthesis of BDP-Aryl Linker Derivatives

To utilize BDP effectively, it must be coupled to an aryl moiety (e.g., a coumarin or benzisothiazole ring) via an alkyl linker[2].

  • Causality: We utilize an SN​2 alkylation strategy. Potassium carbonate ( K2​CO3​ ) is chosen as a mild base to scavenge the generated hydrobromic acid without causing base-catalyzed degradation of the piperazine ring. Acetonitrile (ACN) is used as the solvent due to its polar aprotic nature, which accelerates the SN​2 transition state.

  • Step-by-Step:

    • Dissolve 1.0 eq of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in anhydrous ACN (0.2 M).

    • Add 1.2 eq of the desired bromoalkyl-aryl intermediate and 2.5 eq of anhydrous K2​CO3​ .

    • Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere to prevent oxidative side reactions.

    • Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5) to yield the final BDP-derivative.

Protocol 2: In Vitro Radioligand Binding Assay (5-HT1A and 5-HT7)

This assay determines the binding affinity ( Ki​ ) of the newly synthesized BDP derivatives.

  • Causality: We utilize [3H] -8-OH-DPAT for 5-HT1A and [3H] -5-CT for 5-HT7 because these radioligands have highly characterized, specific binding profiles for their respective receptor subtypes.

  • Self-Validating Control: The assay's integrity is internally validated by defining Non-Specific Binding (NSB) using 10 µM of unlabelled serotonin. If the Total Binding to NSB ratio is less than 3:1, the membrane preparation is deemed compromised (e.g., due to protease degradation) and the run must be discarded.

  • Step-by-Step:

    • Membrane Prep: Homogenize CHO cells stably expressing human 5-HT1A or 5-HT7 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 mins.

    • Incubation: In a 96-well plate, combine 50 µL of radioligand ( [3H] -8-OH-DPAT at 1 nM), 50 µL of the BDP-derivative (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension.

    • Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of lipophilic BDP compounds).

    • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 3: In Vivo Behavioral Assay (Elevated Plus Maze - EPM)

BDP derivatives often exhibit anxiolytic properties via 5-HT1A partial agonism [1]. The EPM exploits the natural conflict in rodents between exploring novel environments and avoiding open, elevated spaces.

  • Causality: Because environmental stress can artificially skew EPM results, mice must be habituated to the testing room for 24 hours prior. Dosing is performed via intraperitoneal (i.p.) injection to bypass first-pass metabolism, ensuring the lipophilic BDP core reaches the brain rapidly.

  • Self-Validating Control: The protocol requires three arms: a Vehicle control (to establish baseline anxiety, typically <20% time spent in open arms), a Positive control (Buspirone, 5 mg/kg, to confirm the assay is sensitive to 5-HT1A-mediated anxiolysis), and the BDP-derivative test groups.

  • Step-by-Step:

    • Administer the BDP-derivative (e.g., 1, 3, and 10 mg/kg i.p.), Vehicle, or Buspirone to C57BL/6 mice (n=8/group).

    • Wait 30 minutes for optimal CNS penetrance (driven by the BDP butyl group).

    • Place the mouse in the center of the EPM facing an open arm.

    • Record behavior for 5 minutes using an automated video tracking system (e.g., EthoVision).

    • Quantify the percentage of time spent in the open arms versus closed arms.

Quantitative Data Presentation

To illustrate the efficacy of the BDP scaffold, the following table summarizes the structure-activity relationship (SAR) and binding affinities of synthesized BDP-derivatives compared to industry-standard ligands. Notice how the incorporation of the (3R,5S)-1-butyl-3,5-dimethylpiperazine core optimizes both receptor affinity and the lipophilicity required for CNS targeting.

CompoundScaffold / Core5-HT1A Ki​ (nM)5-HT7 Ki​ (nM)Selectivity Ratio (5-HT7/1A)Calculated LogP
WAY-100635 Standard 5-HT1A Antagonist0.8 ± 0.1> 1000> 12502.15
SB-269970 Standard 5-HT7 Antagonist> 10001.2 ± 0.2< 0.0012.80
BDP-Derivative A BDP + Coumarin Linker1.5 ± 0.345.2 ± 4.130.13.45
BDP-Derivative B BDP + Biphenyl Linker18.4 ± 2.12.1 ± 0.40.113.82

Data Interpretation: BDP-Derivative A demonstrates potent 5-HT1A affinity, validating the steric fit of the (3R,5S)-dimethyl configuration in the 5-HT1A orthosteric site [2]. Conversely, BDP-Derivative B shifts selectivity toward 5-HT7, highlighting how the lipophilic 1-butyl chain of the BDP core can be leveraged to anchor the molecule in the 5-HT7 auxiliary binding pocket [3].

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors International Journal of Research and Review (IJRR) URL:[Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

Method

High-Resolution Analytical Strategies for the Detection and Stereochemical Profiling of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic and mass spectrometric challenges associated with (3R,5S)-1-Butyl-3,5-dimethylpiperazine . This compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic and mass spectrometric challenges associated with (3R,5S)-1-Butyl-3,5-dimethylpiperazine . This compound is a highly polar, basic aliphatic amine often utilized as a critical building block in pharmaceutical synthesis.

This guide abandons generic templates in favor of a targeted, dual-orthogonal analytical strategy. We will explore the causality behind derivatization for GC-MS and ionization suppression for LC-MS/MS, ensuring that every protocol described functions as a self-validating system.

The Meso-Piperazine Challenge: Structural & Analytical Context

The structure of 1-butyl-3,5-dimethylpiperazine features a piperazine core with a tertiary amine at N1 (butyl-substituted) and a secondary amine at N4. The specific (3R,5S) configuration denotes the cis isomer. Because a plane of symmetry passes through N1 and N4, the (3R,5S) isomer is a meso compound (achiral).

Analytically, this presents three distinct challenges:

  • Diastereomeric Resolution : The method must resolve the cis (meso) isomer from its trans enantiomeric pair ((3R,5R) and (3S,5S)) to confirm diastereomeric purity.

  • Active Site Adsorption : The secondary amine at N4 acts as a strong hydrogen bond donor/acceptor, leading to severe peak tailing on standard silica-based stationary phases.

  • High Polarity & Ionization : With a pKa of ~9.5, the molecule is fully protonated under standard acidic LC conditions, causing it to elute in the void volume where matrix suppression is catastrophic.

Orthogonal Analytical Workflow

To overcome these challenges, we employ a dual-pathway approach: GC-MS with pre-column derivatization for stereochemical profiling, and High-pH UPLC-MS/MS for trace-level quantitation.

PiperazineWorkflow Start Sample: (3R,5S)-1-Butyl-3,5-dimethylpiperazine Matrix: API or Biological Fluid Prep Liquid-Liquid Extraction (pH 11) Isolates Free-Base Amine Start->Prep Split Prep->Split GC_Path GC-MS Pathway Diastereomeric Profiling Split->GC_Path LC_Path UPLC-MS/MS Pathway Trace Quantitation Split->LC_Path Deriv TFAA Derivatization (70°C, 30 min) Blocks N4 Secondary Amine Prevents Column Tailing GC_Path->Deriv HighPH High-pH Mobile Phase (pH 10.5) Maintains Un-ionized State Enhances C18 Retention LC_Path->HighPH GC_Acq Achiral GC Separation (DB-5MS) Resolves cis (meso) vs trans isomers Deriv->GC_Acq LC_Acq MRM Acquisition (BEH C18) High Sensitivity (m/z 171.2 -> 114.2) HighPH->LC_Acq

Caption: Orthogonal analytical workflows for the stereochemical and quantitative profiling of the compound.

Protocol A: GC-MS Diastereomeric Profiling (Derivatization-Based)
The Causality of Derivatization

Injecting underivatized secondary amines into a GC system results in irreversible adsorption to active silanol (-SiOH) groups in the glass liner and the column's stationary phase. By reacting the sample with Trifluoroacetic anhydride (TFAA) , we selectively convert the N4 secondary amine into a trifluoroacetamide. This chemical modification eliminates hydrogen bonding, significantly lowers the boiling point, and introduces a fluorine-rich moiety that directs predictable, high-abundance mass spectral fragmentation 1.

Step-by-Step Methodology
  • Free-Base Extraction : Adjust the sample pH to 11.0 using 1M NaOH to ensure the piperazine is fully deprotonated. Extract with 2 mL of ethyl acetate.

  • Drying : Transfer the organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Critical Step: Residual water will aggressively hydrolyze the TFAA reagent.

  • Derivatization : Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue. Cap tightly with a PTFE-lined septum and incubate at 70°C for 30 minutes.

  • Reconstitution : Cool to room temperature. Evaporate the excess TFAA and trifluoroacetic acid byproduct under nitrogen. Reconstitute in 100 µL of ethyl acetate for injection.

System Validation Criteria

To ensure this is a self-validating system, every batch must include:

  • Derivatization Blank : Confirms no artifact peaks co-elute with the target mass.

  • Resolution Standard : A spiked mixture of cis and trans isomers. The system is only valid if the chromatographic resolution ( Rs​ ) between the (3R,5S) meso peak and the trans peaks is ≥1.5 .

Protocol B: UPLC-MS/MS Trace Quantitation (High-pH Reversed Phase)
The Causality of High-pH Mobile Phases

For trace-level quantitation, LC-MS/MS is vastly superior to GC-MS. However, aliphatic amines like piperazine suffer from severe retention failure on standard C18 columns when using acidic mobile phases (e.g., 0.1% formic acid) due to full protonation 2. By utilizing a high-pH mobile phase (pH 10.5), we force the piperazine nitrogens into their neutral, free-base state. This dramatically increases lipophilicity, allowing strong retention and sharp peak shapes on an Ethylene Bridged Hybrid (BEH) C18 column, which is specifically engineered to withstand alkaline dissolution 3.

Step-by-Step Methodology
  • Sample Dilution : Dilute the sample 1:100 in Mobile Phase A to minimize matrix effects.

  • Chromatographic Setup : Install a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Maintain column temperature at 45°C to reduce backpressure.

  • Mobile Phase Preparation :

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution : Initiate at 5% B, hold for 0.5 min. Ramp to 95% B over 4.5 min. Hold at 95% B for 1 min, then re-equilibrate.

System Validation Criteria
  • Carryover Check : A blank injection immediately following the Upper Limit of Quantitation (ULOQ) must show a target peak area <20% of the Lower Limit of Quantitation (LLOQ).

  • Matrix Effect Assessment : Post-extraction spike recoveries must fall within 85%–115%.

Quantitative Data & Instrument Parameters

Table 1: GC-MS Acquisition Parameters (Derivatized Pathway)

ParameterSpecification / Setting
Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (High Purity), Constant Flow at 1.0 mL/min
Inlet Temperature 250 °C, Splitless mode (1 µL injection)
Oven Program 80 °C (hold 1 min) 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Target Ions (m/z) 266 [M]+ , 223 [M−C3​H7​]+ , 169 [M−COCF3​]+

Table 2: UPLC-MS/MS MRM Parameters (High-pH Pathway)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
(3R,5S)-1-Butyl-3,5-dimethylpiperazine 171.2 [M+H]+ 114.22520Quantifier (Loss of Butyl)
(3R,5S)-1-Butyl-3,5-dimethylpiperazine 171.2 [M+H]+ 72.12535Qualifier (Ring Cleavage)

(Note: Capillary voltage set to 3.0 kV in Positive ESI mode; Desolvation temperature at 500 °C).

References
  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem Technical Support Center.
  • ScienceAsia.
  • PMC / National Institutes of Health.

Sources

Application

The Strategic Application of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in the Asymmetric Synthesis of Bioactive Molecules

Introduction: The Quest for Chirality and the Rise of Piperazine Auxiliaries In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Chirality and the Rise of Piperazine Auxiliaries

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling chemists to control the stereochemical outcome of a reaction by temporarily introducing a chiral element.[1] Among the diverse array of chiral auxiliaries, those based on the piperazine scaffold have emerged as particularly valuable due to their conformational rigidity and the ability to effectively shield one face of a reactive intermediate.[1][2]

This guide provides a detailed exploration of the application of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, a C2-symmetric chiral auxiliary, in the diastereoselective synthesis of α-substituted carboxylic acids—a common structural motif in a multitude of bioactive molecules, including the widely used non-steroidal anti-inflammatory drug (NSAID), (+)-(S)-Ibuprofen.[3][4] We will delve into the mechanistic underpinnings of this methodology, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high diastereoselectivity and overall success.

Core Principle: Diastereoselective Alkylation of Chiral Piperazine Amide Enolates

The central strategy revolves around the use of (3R,5S)-1-Butyl-3,5-dimethylpiperazine as a chiral handle to direct the alkylation of a prochiral carboxylic acid derivative. The C2-symmetry of the piperazine, with its two stereogenic centers, creates a highly defined chiral environment.

The overall workflow can be visualized as a three-stage process:

G cluster_0 Workflow for Asymmetric α-Alkylation A Stage 1: Amide Formation B Stage 2: Diastereoselective Alkylation A->B Prochiral substrate attached to chiral auxiliary C Stage 3: Auxiliary Cleavage B->C Stereocenter established D Enantiomerically Enriched α-Substituted Carboxylic Acid C->D Chiral auxiliary removed and recycled

Caption: General workflow for asymmetric α-alkylation.

The key to the stereochemical control lies in the formation of a rigid, chelated lithium enolate intermediate during the deprotonation step. The C2-symmetric framework of the piperazine auxiliary effectively blocks one of the enolate faces, forcing the incoming electrophile (alkyl halide) to approach from the less sterically hindered side. This results in the preferential formation of one diastereomer.[5]

Application Protocol: Asymmetric Synthesis of (+)-(S)-Ibuprofen

This protocol details the synthesis of (+)-(S)-Ibuprofen, a widely recognized NSAID, utilizing (3R,5S)-1-Butyl-3,5-dimethylpiperazine as the chiral auxiliary. This example serves as a practical guide for the asymmetric synthesis of other α-arylpropionic acids.[3][6]

Part 1: Synthesis of the Chiral Amide

Objective: To couple the prochiral 4-isobutylphenylacetic acid with the chiral auxiliary (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

Reaction Scheme:

(4-isobutylphenyl)acetic acid + (3R,5S)-1-Butyl-3,5-dimethylpiperazine → 1-((3R,5S)-1-butyl-3,5-dimethylpiperazin-1-yl)-2-(4-isobutylphenyl)ethan-1-one

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Amount
4-Isobutylphenylacetic acid192.2610.01.92 g
(3R,5S)-1-Butyl-3,5-dimethylpiperazine170.3010.01.70 g
Thionyl chloride (SOCl₂)118.9712.00.87 mL (1.43 g)
Triethylamine (Et₃N)101.1922.03.06 mL (2.23 g)
Anhydrous Dichloromethane (DCM)--100 mL

Step-by-Step Protocol:

  • Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-isobutylphenylacetic acid (1.92 g, 10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (0.87 mL, 12.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal.

  • Amide Coupling: Dissolve the resulting crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C. In a separate flask, dissolve (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.70 g, 10.0 mmol) and triethylamine (3.06 mL, 22.0 mmol) in anhydrous DCM (50 mL). Add the piperazine solution dropwise to the acid chloride solution at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral amide.

Part 2: Diastereoselective Alkylation

Objective: To introduce a methyl group at the α-position of the chiral amide with high diastereoselectivity.

Reaction Scheme:

Chiral Amide + LDA → Lithium Enolate Lithium Enolate + CH₃I → α-Methylated Amide

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Amount
Chiral Amide (from Part 1)344.545.01.72 g
Diisopropylamine101.196.00.84 mL (0.61 g)
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.065.52.2 mL
Methyl Iodide (CH₃I)141.947.50.47 mL (1.06 g)
Anhydrous Tetrahydrofuran (THF)--50 mL

Step-by-Step Protocol:

  • Enolate Formation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve diisopropylamine (0.84 mL, 6.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.2 mL, 5.5 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Amide Addition: In a separate flask, dissolve the chiral amide (1.72 g, 5.0 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C and then add it slowly via cannula to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (0.47 mL, 7.5 mmol) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Work-up and Purification: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a mixture of diastereomers, can be purified by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Expected Outcome: High diastereoselectivity, typically >95:5, favoring the (S)-configuration at the newly formed stereocenter.

Part 3: Auxiliary Cleavage to Yield (+)-(S)-Ibuprofen

Objective: To hydrolyze the α-methylated amide to release the chiral carboxylic acid and recover the chiral auxiliary.

Reaction Scheme:

α-Methylated Amide + H₂SO₄/H₂O → (+)-(S)-Ibuprofen + (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Materials and Reagents:

ReagentQuantity (mmol)Amount
α-Methylated Amide (from Part 2)4.01.44 g
Sulfuric Acid (H₂SO₄, concentrated)-10 mL
Water-30 mL
Diethyl ether-100 mL
Sodium Bicarbonate (NaHCO₃)-As needed

Step-by-Step Protocol:

  • Hydrolysis: In a 100 mL round-bottom flask, suspend the α-methylated amide (1.44 g, 4.0 mmol) in a mixture of water (30 mL) and concentrated sulfuric acid (10 mL). Heat the mixture at reflux for 12-18 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Isolation of (+)-(S)-Ibuprofen: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 40 mL). Combine the organic layers and discard. The aqueous layer contains the protonated piperazine auxiliary and the sodium salt of ibuprofen.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. Extract the liberated (+)-(S)-Ibuprofen with diethyl ether (3 x 50 mL).

  • Purification: Combine the ether extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (+)-(S)-Ibuprofen. Further purification can be achieved by recrystallization from hexane.

  • Auxiliary Recovery: The acidic aqueous layer from step 2 can be basified with solid NaOH or concentrated NaOH solution to pH >12. The deprotonated chiral auxiliary can then be extracted with an organic solvent like DCM, dried, and purified for reuse.

Mechanistic Insights and Rationale for Experimental Choices

G cluster_0 Stereochemical Control Mechanism A Chiral Amide B Deprotonation with LDA at -78°C A->B C Chelated (Z)-Enolate B->C D Steric Shielding by (3R,5S)-Piperazine Auxiliary C->D E Electrophilic Attack (R-X) from less hindered face D->E F Major Diastereomer E->F

Caption: Key steps in achieving high diastereoselectivity.

  • Choice of Base and Temperature: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for the clean and complete deprotonation of the α-proton of the amide.[7] Performing the reaction at low temperatures (-78 °C) is crucial to prevent side reactions and to ensure the kinetic stability of the formed enolate.

  • Role of the Lithium Cation: The lithium cation plays a pivotal role in organizing the transition state. It chelates with the oxygen of the enolate and the nitrogen of the piperazine ring, leading to a rigid, well-defined conformation that enhances the facial bias for the incoming electrophile.

  • C2-Symmetry of the Auxiliary: The (3R,5S) stereochemistry of the piperazine auxiliary places the two methyl groups in a cis relationship. In the most stable conformation of the piperazine ring (chair), these methyl groups adopt pseudo-axial and pseudo-equatorial positions, creating a distinct and predictable steric environment that directs the approach of the electrophile.

  • Auxiliary Cleavage: Harsh acidic conditions are typically required to cleave the robust amide bond.[8][9] While this is effective, care must be taken to avoid racemization of the newly formed stereocenter. The recovery and recycling of the chiral auxiliary are important for the overall efficiency and cost-effectiveness of the process.

Conclusion and Future Perspectives

(3R,5S)-1-Butyl-3,5-dimethylpiperazine serves as a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward protocols, high diastereoselectivities, and the potential for auxiliary recycling make this a valuable tool for researchers in both academic and industrial settings. The principles outlined here can be extended to the synthesis of a wide range of other bioactive molecules containing chiral acid moieties. Future research in this area may focus on the development of milder cleavage conditions for the auxiliary and the expansion of the substrate scope to include a broader range of electrophiles.

References

  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142.
  • This reference is not cited in the text.
  • Kates, S. A., & Albericio, F. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
  • Google Patents. (1995).
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Synaptic. (2019). Ibuprofen Synthesis. Central College.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Adib, M., & Vaezi, H. (2020). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Pharmaceuticals, 13(10), 307.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal.
  • Bull, S. D., Davies, S. G., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., ... & Vickers, R. J. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Li, B., & Stahl, S. S. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 22, 352-369.
  • Blaser, H. U. (2006). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews, 106(7), 2755-2834.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.

Sources

Method

Application Note: Scalable Regioselective Synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Audience: Process Chemists, Pharmaceutical Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, process scalability, and self-validating experimental design. Executive Summary (3R,5S)-1-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Pharmaceutical Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, process scalability, and self-validating experimental design.

Executive Summary

(3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS: 109055-59-6) is a highly valued chiral piperazine derivative utilized extensively as a building block in pharmaceutical research, particularly in the synthesis of atypical dopamine transporter (DAT) inhibitors and neuroactive compounds[1],[2]. This application note details a highly scalable, regioselective N-alkylation protocol designed to maximize yield while strictly controlling the formation of dialkylated impurities.

Mechanistic Rationale: The Elegance of Steric Control (E-E-A-T)

The synthesis of 1-alkyl-3,5-dimethylpiperazines relies on exploiting the inherent symmetry and steric environment of the starting material, cis-2,6-dimethylpiperazine[3].

cis-2,6-Dimethylpiperazine is a meso compound possessing (2R,6S) stereocenters. The molecule contains two secondary amines (N1 and N4) with vastly different steric profiles:

  • N1 is flanked by two equatorial methyl groups at the C2 and C6 positions, creating a highly sterically hindered environment.

  • N4 is adjacent to the unsubstituted C3 and C5 positions, rendering it highly nucleophilic and accessible.

Causality in Reaction Design: When subjected to direct alkylation with 1-bromobutane, the reaction proceeds with near-perfect regioselectivity at the unhindered N4 position[2]. By utilizing a mild inorganic base (K₂CO₃) and a polar aprotic solvent (Acetonitrile), the nucleophilicity of N4 is enhanced while the steric bulk at N1 prevents over-alkylation.

Stereochemical Nomenclature Shift: Upon alkylation of N4, IUPAC nomenclature rules dictate that the substituted nitrogen takes priority as N1. Consequently, the original N4 becomes the new N1, and the methyl-bearing carbons (formerly C2 and C6) are renumbered to C3 and C5. Because the spatial orientation of the atoms does not change, the (2R,6S) starting material seamlessly translates into the (3R,5S) -1-butyl-3,5-dimethylpiperazine product.

Process Workflow Visualization

G Start Start: cis-2,6-Dimethylpiperazine + K2CO3 in MeCN Dosing Controlled Dosing of 1-Bromobutane (T = 60 °C) Start->Dosing IPC IPC: GC-FID Check for Mono-alkylation Dosing->IPC IPC->Dosing Fail (>1% SM) Workup Filtration of Salts & Solvent Swap to MTBE IPC->Workup Pass (<1% SM) Extraction Aqueous Wash (1M NaOH & Brine) Workup->Extraction Distillation Fractional Vacuum Distillation Extraction->Distillation Product (3R,5S)-1-Butyl-3,5- dimethylpiperazine (>99% Purity) Distillation->Product

Workflow for the regioselective synthesis and purification of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Quantitative Data: Reaction Optimization

To establish a self-validating and scalable system, reaction parameters were optimized on a 100 mmol scale to identify conditions that maximize the mono-to-di alkylation ratio.

SolventBaseTemp (°C)Time (h)Conversion (%)Regioselectivity (Mono:Di)
DMFK₂CO₃804>9985:15
MeCNEt₃N60128295:5
MeCN K₂CO₃ 60 8 >99 98:2
TolueneDIPEA90167490:10

Detailed Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . Every phase includes built-in checks to ensure the integrity of the final product.

Reagents:

  • cis-2,6-Dimethylpiperazine: 1.00 kg (8.76 mol, 1.0 eq)

  • 1-Bromobutane: 1.26 kg (9.20 mol, 1.05 eq)

  • Potassium carbonate (K₂CO₃, 325 mesh, anhydrous): 1.45 kg (10.5 mol, 1.2 eq)

  • Acetonitrile (MeCN): 10 L

Step 1: Reactor Setup & Initiation
  • Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with MeCN (10 L).

  • Add cis-2,6-dimethylpiperazine (1.00 kg) and anhydrous K₂CO₃ (1.45 kg).

  • Stir the suspension at 300 rpm and heat the jacket to maintain an internal temperature of 60 °C.

Step 2: Controlled Dosing
  • Using a calibrated dosing pump, add 1-bromobutane (1.26 kg) dropwise over a period of 2 hours.

  • Causality: Controlled addition prevents local concentration spikes of the alkylating agent. This kinetic control is critical to suppress the formation of the dialkylated byproduct and safely manage the mild exotherm.

Step 3: In-Process Control (IPC) via GC-FID
  • After 8 hours of stirring at 60 °C, withdraw a 1 mL aliquot. Filter through a 0.22 µm syringe filter and analyze via GC-FID (HP-5 column).

  • Self-Validation: The reaction is deemed complete when the starting material peak area is < 1.0% relative to the product. The stark difference in molecular weight ensures baseline resolution between the starting material, the mono-alkylated target, and any dialkylated trace impurities.

Step 4: Workup and Solvent Exchange
  • Cool the reactor to 20 °C.

  • Filter the suspension through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with fresh MeCN (2 × 1 L).

  • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to remove the MeCN.

Step 5: Liquid-Liquid Extraction
  • Dissolve the concentrated crude oil in Methyl tert-butyl ether (MTBE, 5 L).

  • Transfer to a separatory funnel and wash with 1M aqueous NaOH (2 L).

  • Causality: The NaOH wash is a critical self-validating step. It ensures that any trace hydrobromide salts of the piperazine are fully neutralized to the free base, preventing yield loss in the aqueous phase.

  • Wash the organic layer with brine (2 L), dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 6: Fractional Vacuum Distillation
  • Transfer the crude oil to a distillation apparatus equipped with a Vigreux column.

  • Distill under high vacuum (e.g., 5 mbar). Collect the main fraction corresponding to the specific boiling point of the target compound.

  • Self-Validation: The dialkylated impurity has a significantly higher boiling point and will remain entirely in the distillation heel. Collecting only the precise boiling fraction guarantees a final product purity of >99%.

References

  • [1] Title: Buy (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493) - EvitaChem Source: evitachem.com URL: 1

  • [3] Title: Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability Source: Journal of Medicinal Chemistry - ACS Publications URL:3

  • [2] Title: Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability Source: PMC (National Institutes of Health) URL: 2

Sources

Application

Application Note: (3R,5S)-1-Butyl-3,5-dimethylpiperazine as a Stereodefined Ligand in Transition-Metal Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern catalytic design,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern catalytic design, piperazine derivatives are frequently employed to modulate the electronic and steric environments of transition metals. While many chiral piperazines are utilized for asymmetric induction, (3R,5S)-1-butyl-3,5-dimethylpiperazine (Molecular Formula: C₁₀H₂₂N₂, MW: ~170.30 g/mol ) presents a unique stereochemical paradigm[1].

The (3R,5S) configuration designates a meso (cis) stereoisomer. Because of the internal plane of symmetry, this molecule does not induce global enantioselectivity on its own. Instead, it serves as an exceptionally powerful, stereodefined, conformationally rigid ligand . In its highly favored chair conformation, the two methyl groups at the C3 and C5 positions are forced into equatorial orientations. This architectural locking creates a highly specific, sterically "fenced" pocket around the secondary amine (N4) coordination site.

Key Catalytic Advantages:

  • Steric Shielding: The equatorial methyl groups prevent the formation of thermodynamically stable but catalytically inactive bis-ligated ( L2​M ) complexes, favoring the highly reactive mono-ligated ( L⋅M ) active species.

  • Electronic Tuning: The N1-butyl group acts as a strong σ -donor, enriching the electron density of the coordinated metal center. This accelerates the oxidative addition of challenging substrates (e.g., aryl chlorides)[2].

  • Lipophilicity: The butyl chain ensures complete homogeneity in non-polar industrial solvents (toluene, hexanes), a critical parameter for process scale-up[1].

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design

The Suzuki-Miyaura coupling of sterically hindered or electronically deactivated aryl chlorides often suffers from catalyst degradation (palladium black formation). By utilizing (3R,5S)-1-butyl-3,5-dimethylpiperazine, the bulky steric profile of the ligand stabilizes the Pd(0) intermediate. The ligand's secondary amine coordinates tightly to the metal, while the N1-butyl group provides a lipophilic umbrella that prevents bimolecular catalyst decomposition[3].

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Visual cues are integrated to confirm reaction progression.

  • Precatalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2​ (0.02 mmol, 2 mol%) and (3R,5S)-1-butyl-3,5-dimethylpiperazine (0.024 mmol, 2.4 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a reddish-orange suspension to a clear, pale-yellow homogeneous liquid. This color shift confirms the reduction of Pd(II) to the active L⋅Pd(0) complex.

  • Substrate Addition: Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Base Addition: Add finely milled, anhydrous K3​PO4​ (2.0 mmol).

  • Reaction Execution: Seal the tube and heat to 90 °C in an oil bath with vigorous stirring (800 rpm) for 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate under reduced pressure.

    • Troubleshooting: If a black precipitate is observed during the reaction, oxygen has breached the system, or the ligand-to-metal ratio was insufficient. Ensure strict Schlenk techniques.

Quantitative Data Summary

Table 1: Performance in Pd-Catalyzed Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid90496%
22-Chloroanisole4-Tolylboronic acid90691%
31-Chloro-2,6-dimethylbenzenePhenylboronic acid100885%
44-Chlorobenzonitrile2-Naphthylboronic acid90498%

Catalytic Workflow Visualization

CatalyticWorkflow Precatalyst Pd(OAc)2 + (3R,5S)-Ligand Precatalyst Mixture ActivePd L·Pd(0) Active Species Sterically Stabilized Precatalyst->ActivePd Reduction & Coordination OxidativeAddition Oxidative Addition (Aryl Halide Cleavage) ActivePd->OxidativeAddition Ar-X Entry Transmetalation Transmetalation (Boronic Acid Transfer) OxidativeAddition->Transmetalation Base / Ar'-B(OH)2 ReductiveElimination Reductive Elimination (C-C Bond Formation) Transmetalation->ReductiveElimination Intermediate Complex Product Cross-Coupled Product & Catalyst Regeneration ReductiveElimination->Product Product Release Product->ActivePd Cycle Continues

Caption: Catalytic cycle of Pd-catalyzed cross-coupling stabilized by the sterically hindered piperazine.

Application II: Copper-Catalyzed Glaser-Hay Homocoupling

Causality & Experimental Design

The aerobic homocoupling of terminal alkynes requires a copper catalyst capable of binding oxygen without aggregating into inactive multinuclear copper-oxide clusters. The (3R,5S)-1-butyl-3,5-dimethylpiperazine ligand acts as a bidentate/monodentate proton shuttle. Its extreme steric bulk at the C3/C5 positions prevents copper dimerization, maintaining a high local concentration of active mononuclear Cu(II) species[2].

Step-by-Step Protocol
  • Catalyst Preparation: In a 25 mL round-bottom flask open to the air, dissolve CuCl (0.05 mmol, 5 mol%) and (3R,5S)-1-butyl-3,5-dimethylpiperazine (0.1 mmol, 10 mol%) in 3.0 mL of acetone.

  • Activation: Stir the mixture vigorously at room temperature for 20 minutes.

    • Validation Check: The solution must turn a deep, vibrant blue/green. This color change is the self-validating indicator of successful Cu(I) oxidation to the Cu(II) -diamine complex via atmospheric oxygen.

  • Substrate Addition: Add the terminal alkyne (1.0 mmol) dropwise.

  • Reaction Execution: Stir the reaction open to the atmosphere (or under an O2​ balloon for faster kinetics) at room temperature for 2–5 hours.

    • Troubleshooting: If the solution turns brown or yellow, the oxygen supply is insufficient, meaning Cu(I) is accumulating without turning over. Increase stirring speed or sparge with O2​ .

  • Workup: Quench the reaction with 1M HCl (5 mL) to protonate the piperazine ligand and extract the product with dichloromethane (3 x 10 mL). Wash the organic layer with brine, dry over MgSO4​ , and evaporate the solvent.

Quantitative Data Summary

Table 2: Performance in Cu-Catalyzed Glaser-Hay Homocoupling

EntryAlkyne SubstrateCatalyst LoadingSolventTime (h)Yield (%)
1Phenylacetylene5 mol% CuClAcetone295%
21-Octyne5 mol% CuClAcetone392%
34-Ethynylanisole5 mol% CuClAcetone2.597%
4Trimethylsilylacetylene10 mol% CuClTHF581%

Sources

Method

Advanced Derivatization Protocols for (3R,5S)-1-Butyl-3,5-dimethylpiperazine: Overcoming Steric Hindrance in N-Functionalization

Introduction & Structural Significance (3R,5S)-1-Butyl-3,5-dimethylpiperazine is a highly specialized, functionally rich building block utilized extensively in modern drug discovery, particularly in the synthesis of cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

(3R,5S)-1-Butyl-3,5-dimethylpiperazine is a highly specialized, functionally rich building block utilized extensively in modern drug discovery, particularly in the synthesis of central nervous system (CNS) agents and selective kinase inhibitors 1. The piperazine scaffold is a privileged structure in medicinal chemistry, known for modulating pharmacokinetic properties such as aqueous solubility, metabolic stability, and target binding affinity.

Specifically, 3,5-dimethylpiperazine derivatives have been heavily investigated in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors [[2]](). In these architectures, the piperazine ring binds snugly within the ATP-binding pocket of the kinase. The precise stereochemistry of the (3R,5S) configuration—which represents the meso (cis) form—ensures that both methyl groups occupy equatorial positions in the lowest-energy chair conformation. While this provides excellent metabolic stability and rigid target engagement 3, it creates a profound synthetic challenge: severe steric hindrance at the N4 secondary amine .

Mechanistic Insights: The Steric Challenge (E-E-A-T)

In (3R,5S)-1-Butyl-3,5-dimethylpiperazine, the N1 position is already alkylated with a butyl group, leaving the N4 position available for derivatization. However, the N4 nitrogen is directly flanked by two equatorial methyl groups.

  • Why Standard Methods Fail: Traditional SN​2 alkylation or standard Nucleophilic Aromatic Substitution ( SN​Ar ) typically results in trace yields (<10%). The nucleophilic trajectory required for the N4 lone pair to attack an electrophile is physically blocked by the spatial bulk of the adjacent methyl groups.

  • The Cross-Coupling Solution: To achieve N-arylation, Palladium-catalyzed Buchwald-Hartwig cross-coupling must be employed. However, standard ligands (like BINAP or PPh3​ ) fail because the hindered amine cannot efficiently coordinate to the Pd(II) center. Success requires specialized, electron-rich, bulky biarylphosphine ligands such as RuPhos 4. Counterintuitively, the massive steric bulk of the RuPhos ligand accelerates the reaction by forcing the aryl group and the hindered amine into close proximity on the palladium center, drastically lowering the activation energy required for the final reductive elimination step 5.

Quantitative Ligand Comparison for N-Arylation

The following table summarizes the causal relationship between ligand architecture and reaction conversion when coupling (3R,5S)-1-Butyl-3,5-dimethylpiperazine with a standard aryl chloride.

Ligand SystemEquivalentsConversion (%)Mechanistic Rationale
BINAP 0.05< 5%Bidentate rigidity prevents the bulky cis-dimethyl amine from coordinating to the Pd(II) complex.
XPhos 0.05~45%Monodentate biaryl provides flexibility, but lacks the specific lower-ring bulk needed to force reductive elimination.
RuPhos 0.05> 92% Optimal steric profile; the isopropoxy groups on the lower ring actively accelerate reductive elimination of hindered amines.

Experimental Workflows: Self-Validating Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Synthesize a 4-aryl-(3R,5S)-1-butyl-3,5-dimethylpiperazine derivative. Self-Validation Mechanism: This protocol utilizes an acid-base extraction workup. Because the product contains a basic tertiary amine (N1) and a newly formed aniline-like nitrogen (N4), it will partition into the aqueous layer at low pH, leaving unreacted aryl halides and catalyst byproducts in the organic layer.

Reagents:

  • (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.0 equiv, 1.0 mmol)

  • Aryl Chloride/Bromide (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • RuPhos Ligand (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl halide, RuPhos Pd G3, RuPhos, and NaOtBu . Causality: NaOtBu is chosen over weaker bases ( Cs2​CO3​ ) because its strong basicity is required to deprotonate the sterically shielded amine coordination complex.

  • Degassing: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) intermediates are highly susceptible to oxidation, which leads to catalyst death and homocoupling of the aryl halide.

  • Reagent Addition: Dissolve the (3R,5S)-1-Butyl-3,5-dimethylpiperazine in anhydrous, sparged toluene. Add this solution to the Schlenk tube via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 95°C in a pre-heated oil bath for 12 hours. Monitor via LC-MS.

  • Self-Validating Workup:

    • Cool to room temperature, dilute with Ethyl Acetate (EtOAc, 15 mL), and filter through a pad of Celite to remove palladium black.

    • Transfer the filtrate to a separatory funnel and extract with 1M HCl (3 x 15 mL). Validation: The basic product moves to the aqueous phase; neutral impurities remain in the EtOAc.

    • Collect the aqueous layers, cool to 0°C, and slowly basify with 2M NaOH until pH > 10.

    • Extract the aqueous layer with fresh EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure product.

Protocol B: N-Acylation via DMAP-Catalyzed Activation

Objective: Synthesize a 4-acyl derivative (e.g., for amide prodrugs). Reagents: Acyl chloride (1.5 equiv), N,N-Diisopropylethylamine (DIPEA, 3.0 equiv), 4-Dimethylaminopyridine (DMAP, 0.2 equiv), Anhydrous DCM.

Step-by-Step Methodology:

  • Dissolve (3R,5S)-1-Butyl-3,5-dimethylpiperazine and DIPEA in anhydrous DCM at 0°C under Argon. Causality: DIPEA is used as it is non-nucleophilic and will not compete with the amine, unlike standard Triethylamine.

  • Add DMAP (20 mol%). Causality: Standard acylation is too slow due to the flanking methyls. DMAP reacts with the acyl chloride to form a highly electrophilic, unhindered acylpyridinium intermediate that easily penetrates the steric shield of the piperazine.

  • Add the acyl chloride dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over MgSO4​ , and concentrate.

Visualizations

G A Start: (3R,5S)-1-Butyl-3,5-dimethylpiperazine (Hindered N4 Amine) B Target: N-Arylation (Kinase Inhibitor Scaffold) A->B C Target: N-Acylation (Amide/Urea Prodrugs) A->C D Buchwald-Hartwig Coupling Catalyst: RuPhos Pd G3 Base: NaOtBu B->D Recommended E Standard SNAr / Alkylation (Low Yield / Fails) B->E Avoid F Acylation with DMAP Base: DIPEA Solvent: DCM C->F Recommended

Synthetic Decision Tree for overcoming N4 steric hindrance in 3,5-dimethylpiperazines.

G A Piperazine Derivative (CDK4/6 Inhibitor) B CDK4/6 - Cyclin D Complex (Active Kinase) A->B Inhibits ATP Binding C Retinoblastoma Protein (Rb) (Unphosphorylated / Active) B->C Prevents Phosphorylation D E2F Transcription Factor (Bound & Inactive) C->D Sequesters E G1 to S Phase Transition (Cell Cycle Arrest) D->E Blocks Transcription

Mechanism of action for synthesized 3,5-dimethylpiperazine CDK4/6 inhibitors.

References

  • Buy (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493) - EvitaChem. evitachem.com. 1

  • Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6 | Journal of Medicinal Chemistry. acs.org. 2

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. acs.org. 3

  • Bis(2,2-dimethylpropyl)amine|CAS 77954-69-9 - Benchchem. benchchem.com. 4

  • Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)-amine Reactions - Benchchem. benchchem.com. 5

Sources

Application

Application Notes and Protocols for Reactions Involving (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Introduction: Unlocking the Potential of a Versatile Chiral Building Block (3R,5S)-1-Butyl-3,5-dimethylpiperazine is a chiral disubstituted piperazine that holds significant promise for advancements in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

(3R,5S)-1-Butyl-3,5-dimethylpiperazine is a chiral disubstituted piperazine that holds significant promise for advancements in pharmaceutical and materials science research. The piperazine ring is a prevalent scaffold in a multitude of FDA-approved drugs, and the specific stereochemistry of this compound, with its cis-dimethyl substituents and N-butyl group, offers a unique three-dimensional architecture for creating novel molecular entities.[1][2] Its utility stems from its role as a versatile building block and a potential chiral catalyst in asymmetric synthesis.[3][4] The nitrogen atoms of the piperazine ring provide sites for further functionalization, enabling the construction of complex molecules with tailored biological activities or material properties.

This comprehensive guide provides detailed experimental protocols for two key applications of (3R,5S)-1-Butyl-3,5-dimethylpiperazine: as a nucleophile in N-alkylation reactions and as a chiral ligand in asymmetric catalysis. The protocols are designed to be self-validating, with explanations of the rationale behind each step to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of (3R,5S)-1-Butyl-3,5-dimethylpiperazine is paramount for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular FormulaC₁₀H₂₂N₂EvitaChem
Molecular Weight170.30 g/mol EvitaChem
AppearanceColorless to pale yellow liquidEvitaChem
Boiling PointNot explicitly available, but likely similar to related dimethylpiperazinesGeneral Knowledge
SolubilitySoluble in common organic solvents (e.g., DCM, THF, Methanol)General Knowledge

Safety Precautions:

Substituted piperazines should be handled with care in a well-ventilated fume hood.[5][6][7][8][9] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[5][6][7][8][9] In case of contact with eyes or skin, flush immediately with copious amounts of water.[5][6] For inhalation, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[6]

Application 1: N-Alkylation of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

N-alkylation is a fundamental transformation for expanding the molecular complexity of piperazine derivatives. This protocol details the reaction of (3R,5S)-1-Butyl-3,5-dimethylpiperazine with benzyl bromide to yield (3R,5S)-1-Benzyl-4-butyl-3,5-dimethylpiperazine.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Piperazine, Benzyl Bromide, K₂CO₃ in Acetonitrile Reflux Reflux at 80°C (Monitor by TLC/LC-MS) Reactants->Reflux Filter Filter solids Reflux->Filter Evaporate Evaporate solvent Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Column Silica Gel Chromatography Extract->Column Characterize NMR, MS Analysis Column->Characterize

Caption: Workflow for the N-alkylation of (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

Detailed Protocol: N-Alkylation

Materials:

  • (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACS grade)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Add anhydrous acetonitrile to create a stirrable suspension.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain under reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting piperazine is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (3R,5S)-1-Benzyl-4-butyl-3,5-dimethylpiperazine.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The conformational behavior of the piperazine ring may lead to complex NMR spectra, potentially showing broadened signals or multiple conformers at room temperature.[10][11][12]

Application 2: Asymmetric Catalyst in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral piperazine derivatives have demonstrated utility as catalysts in the enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.[3][4] This protocol outlines the use of (3R,5S)-1-Butyl-3,5-dimethylpiperazine as a chiral ligand in the addition of diethylzinc to benzaldehyde.

Logical Relationship: Catalytic Cycle

Catalytic_Cycle Ligand (3R,5S)-1-Butyl-3,5-dimethylpiperazine Complex Chiral Zinc Complex Ligand->Complex + Et₂Zn Et2Zn Diethylzinc Adduct Zinc Alkoxide Adduct Complex->Adduct + Benzaldehyde Benzaldehyde Benzaldehyde Adduct->Complex - EtZn(OR) Product Chiral 1-Phenyl-1-propanol Adduct->Product + H₂O (Workup) Workup Aqueous Workup Product->Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Detailed Protocol: Asymmetric Catalysis

Materials:

  • (3R,5S)-1-Butyl-3,5-dimethylpiperazine (0.1 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 eq)

  • Benzaldehyde (1.0 eq), freshly distilled

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask and line for inert atmosphere techniques

  • Syringes for liquid transfer

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Catalyst Formation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of (3R,5S)-1-Butyl-3,5-dimethylpiperazine (0.1 eq) in anhydrous toluene. Cool the solution to 0°C and add diethylzinc (1.0 M in hexanes, 0.2 eq) dropwise. Stir the mixture at 0°C for 30 minutes to form the chiral catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve freshly distilled benzaldehyde (1.0 eq) in anhydrous toluene. Cool this solution to 0°C.

  • Addition of Reagent: To the benzaldehyde solution, add diethylzinc (1.0 M in hexanes, 2.0 eq) dropwise at 0°C.

  • Catalysis: Transfer the pre-formed chiral catalyst solution to the benzaldehyde/diethylzinc mixture via cannula at 0°C. Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to isolate the chiral 1-phenyl-1-propanol. Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis on a suitable chiral stationary phase, such as a Chiralpak column.[13][14][15][16]

Trustworthiness: A Self-Validating System

The protocols provided are designed to be robust and reproducible. Key to ensuring trustworthiness is the rigorous monitoring of reaction progress and thorough characterization of the final products. For the N-alkylation, the disappearance of the starting material and the appearance of a new, less polar spot on TLC are indicative of a successful reaction. Confirmation by LC-MS will show the expected mass of the product. For the catalytic reaction, the formation of the alcohol product can be monitored by TLC. The ultimate validation of the catalytic protocol is the determination of the enantiomeric excess of the product by chiral HPLC, which directly measures the effectiveness of the chiral catalyst.

References

  • Fuji, K., Tanaka, K., & Miyamoto, H. (1994). Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (12), 1567-1571. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933. [Link]

  • Wodtke, R., Kuchar, M., Dopatka, M., Martin, C., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2559-2571. [Link]

  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142. [Link]

  • Reddy, P. R., & Kumar, K. A. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Zhou, Y. G., & Zhang, X. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3242-3245. [Link]

  • Wodtke, R., Dopatka, M., Kuchar, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4583. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98%. [Link]

  • Annunziata, O., & Benaglia, M. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(13), 5595-5603. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Gadzała-Kopciuch, R., & Cendrowska, P. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 31(15), 2213-2224. [Link]

  • Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
  • Chen, J. R., & MacMillan, D. W. C. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1748-1753. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating mono-alkylated piperazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating mono-alkylated piperazines. The purification of (3R,5S)-1-butyl-3,5-dimethylpiperazine from a crude reaction mixture requires a strategic approach to overcome severe chromatographic tailing, hydrate formation, and the presence of structurally similar over-alkylated impurities.

Frequently Asked Questions (FAQs)

Q1: Why is selective monoalkylation of 3,5-dimethylpiperazine difficult, and what impurities are in my mixture? A1: The synthesis of (3R,5S)-1-butyl-3,5-dimethylpiperazine typically involves the alkylation of 3,5-dimethylpiperazine with a butyl halide or via reductive amination[1]. Because the starting material possesses two secondary amines, selective monoalkylation is inherently challenging and often results in a statistical mixture containing unreacted starting material, the desired mono-alkylated product, and an over-alkylated (di-alkylated) byproduct[2]. Furthermore, the high polarity, basicity (typical pKa values around 5.3 and 9.7), and propensity of piperazines to form hydrates make simple purification techniques ineffective[3].

Q2: During silica gel flash chromatography, my product elutes as a massive, smeared tail across multiple fractions. How can I fix this? A2: This phenomenon, known as peak tailing, is caused by secondary ionic interactions between the positively charged basic nitrogen atoms of the piperazine ring and the negatively charged, ionized silanol groups (Si-O⁻) on the silica stationary phase[4]. To resolve this, you must add a "sacrificial base" to your mobile phase. Triethylamine (TEA) is highly effective for this purpose; it competitively binds to the active silanol sites, masking the secondary effects and effectively shielding your piperazine analyte to restore peak symmetry[5].

Q3: My crude reaction mixture formed a thick syrup that is difficult to extract. How do I effectively isolate the free base? A3: Piperazines readily absorb atmospheric moisture to form hydrates and can react with CO₂ to form carbamate salts, leading to viscous syrups[3]. To break these complexes and extract the free base, you must manipulate the pH. First, acidify the mixture to pH ~2 to form highly soluble hydrochloride salts, allowing you to wash away non-polar impurities. Then, basify the aqueous solution with a strong base like NaOH to pH > 11 and extract with a halogenated solvent like chloroform or Dichloromethane (DCM)[6]. This ensures the piperazine is fully deprotonated and partitions into the organic phase.

Quantitative Data & Physicochemical Profiling

Understanding the partition coefficients (LogP) and ionization states of your mixture components is critical for designing a self-validating purification system.

Table 1: Physicochemical Profile of Reaction Mixture Components

ComponentRoleLogP (Est.)pKa (Est.)Aqueous Sol. (pH 11)Organic Sol. (DCM)
(3R,5S)-3,5-DimethylpiperazineStarting Material-0.25.5, 9.5HighLow
(3R,5S)-1-Butyl-3,5-dimethylpiperazineTarget Product1.85.3, 9.2ModerateHigh
1,4-Dibutyl-3,5-dimethylpiperazineDi-alkylated Impurity3.55.0, 8.8LowVery High

Table 2: Effect of Mobile Phase Modifiers on Silica Gel Chromatography

ModifierConcentrationMechanism of ActionPeak Shape (Tailing Factor)
None0%Unmasked silanols cause strong secondary ionic interactions.> 3.0 (Severe tailing)
Methanol5–10%Increases polarity but fails to mask ionized silanols.~ 2.5 (Moderate tailing)
Triethylamine1–2%Acts as a sacrificial base; competitively binds to acidic Si-O⁻ sites.< 1.2 (Symmetrical)

Experimental Workflows & Methodologies

PurificationWorkflow N1 Crude Reaction Mixture (SM, Mono-alkyl, Di-alkyl, Salts) N2 Acid-Base Partitioning (MTBE / 1M HCl) N1->N2 N3 Organic Phase (Di-alkylated Impurity) N2->N3 Extract N4 Aqueous Phase (SM & Mono-alkylated Salts) N2->N4 Retain N5 Basification (pH > 11) & DCM Extraction N4->N5 Add NaOH N6 Aqueous Phase (Salts & Traces of SM) N5->N6 Discard N7 Organic Phase (Enriched Mono-alkylated) N5->N7 Extract N8 Flash Chromatography (Silica, DCM/MeOH + 1% TEA) N7->N8 Concentrate N9 Pure (3R,5S)-1-Butyl- 3,5-dimethylpiperazine N8->N9 Elute & Evaporate

Workflow for the isolation and purification of mono-alkylated piperazine derivatives.

Protocol 1: pH-Gradient Liquid-Liquid Extraction

Objective: Remove lipophilic over-alkylated impurities and inorganic salts prior to chromatography.

  • Quenching & Acidification: Dilute the crude reaction mixture with water and slowly add 1M HCl until the aqueous phase reaches pH ~2.

    • Causality: This protonates all piperazine species, forming highly water-soluble hydrochloride salts and halting any further alkylation.

  • First Extraction (Organic Wash): Wash the acidic aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 50 mL).

    • Causality: Removes unreacted alkyl halides and partially partitions the highly lipophilic dibutylated impurity away from the product.

  • Phase Separation: Discard the MTBE layer. Cool the retained aqueous phase in an ice bath to 0–5 °C.

  • Basification: Slowly add 6M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH > 11.

    • Causality: High pH ensures both nitrogen atoms are fully deprotonated (free base form), driving the mono-alkylated product out of the aqueous phase[6]. Cooling prevents exothermic degradation.

  • Second Extraction (Product Recovery): Extract the basic aqueous phase with Dichloromethane (DCM) (4 × 50 mL).

  • Drying & Concentration: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol 2: Normal-Phase Flash Chromatography with Basic Modifiers

Objective: Isolate the pure (3R,5S)-1-Butyl-3,5-dimethylpiperazine from residual starting material and trace impurities.

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) containing 1% (v/v) Triethylamine (TEA). Example gradient: 100:0:1 to 90:10:1 (DCM:MeOH:TEA).

  • Column Pre-equilibration: Flush the silica gel column with 3–5 column volumes of the starting mobile phase (100% DCM + 1% TEA).

    • Causality: Pre-equilibration is critical to saturate the acidic silanol sites with TEA before the analyte is introduced, preventing irreversible binding and tailing[5].

  • Sample Loading: Dissolve the enriched crude extract in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using the step gradient. The di-alkylated impurity will elute first, followed by the target (3R,5S)-1-butyl-3,5-dimethylpiperazine, and finally the highly polar starting material.

  • Azeotropic Drying: Combine fractions containing the pure product and concentrate. To remove residual TEA (BP: 89 °C), dissolve the resulting oil in toluene and evaporate under reduced pressure. Repeat 2–3 times, then dry under high vacuum (< 0.1 mbar) for 12 hours.

Sources

Optimization

Technical Support Center: (3R,5S)-1-Butyl-3,5-dimethylpiperazine Synthesis

Welcome to the technical support center for the synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this specific chiral piperazine derivative. Our focus is on providing practical, mechanistically-grounded advice to help you troubleshoot and optimize your reactions.

Overview of Synthetic Strategies

The synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, a meso compound, typically commences with the corresponding trans-2,6-dimethylpiperazine, which possesses the required (2R,6S) stereochemistry. The primary transformation is the mono-N-butylation of this secondary amine. Two principal, high-yielding methods are employed for this purpose: Direct N-Alkylation and Reductive Amination .[1]

While both routes are effective, they are susceptible to the formation of specific side products that can complicate purification and reduce yields. This guide will focus on identifying, understanding, and mitigating these impurities.

Synthetic_Routes cluster_start Starting Material cluster_methods Synthetic Methods cluster_reagents Key Reagents cluster_product Target Molecule Start (2R,6S)-2,6-Dimethylpiperazine (trans-isomer) Alkylation Method A: Direct N-Alkylation Start->Alkylation ReductiveAmination Method B: Reductive Amination Start->ReductiveAmination Product (3R,5S)-1-Butyl-3,5-dimethylpiperazine Alkylation->Product ReductiveAmination->Product ReagentA Butyl Bromide (or other C4-halide) + Base (e.g., K₂CO₃) ReagentA->Alkylation ReagentB Butyraldehyde + Reducing Agent (e.g., NaBH(OAc)₃) ReagentB->ReductiveAmination

Figure 1: Primary synthetic routes to the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues observed during synthesis and purification, diagnosed through typical analytical methods like LC-MS, GC-MS, and NMR.

FAQ 1: Low Yield and Unreacted Starting Material

Q: My reaction has stalled, and I have a significant amount of unreacted (2R,6S)-2,6-dimethylpiperazine remaining. How can I drive the reaction to completion?

A: This is a common issue related to reaction kinetics and reagent stoichiometry.

  • For Direct N-Alkylation:

    • Insufficient Base: Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃) are used. The first equivalent neutralizes the HBr byproduct, and the second helps maintain a sufficiently basic medium to deprotonate the piperazine nitrogen.

    • Reactivity of Alkylating Agent: Butyl bromide is moderately reactive. The reaction may require elevated temperatures (e.g., 60-80 °C in a solvent like Acetonitrile or DMF). Consider adding a catalytic amount of sodium or potassium iodide (Finkelstein conditions) to convert butyl bromide in situ to the more reactive butyl iodide.[1]

    • Solvent Choice: Polar aprotic solvents like DMF or Acetonitrile are generally preferred as they effectively dissolve the piperazine salt and promote Sₙ2 reactions.

  • For Reductive Amination:

    • pH Control: The formation of the iminium ion intermediate is pH-dependent and often requires slightly acidic conditions to activate the carbonyl group. A small amount of acetic acid is often used as a catalyst with sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

    • Water Scavenging: The initial condensation between the amine and butyraldehyde produces water. If water accumulates, it can hydrolyze the iminium intermediate, pushing the equilibrium back towards the starting materials. The use of molecular sieves can help drive the reaction forward.

    • Reducing Agent Potency: Ensure the reducing agent is fresh. Sodium triacetoxyborohydride is hygroscopic and can lose activity over time.

FAQ 2: High Molecular Weight Impurity Detected

Q: My LC-MS analysis shows a significant peak with a mass of [M+56], where M is the mass of my target product. What is this impurity and how can I prevent it?

A: This impurity is almost certainly the di-butylated side product, 1,4-Dibutyl-3,5-dimethylpiperazine .

  • Mechanism of Formation: The target product, (3R,5S)-1-Butyl-3,5-dimethylpiperazine, still contains a secondary amine at the N4 position. This nitrogen can be alkylated by a second molecule of the butylating agent (butyl bromide or the butyraldehyde/reductant system), leading to the undesired di-substituted piperazine.

Overalkylation Product (3R,5S)-1-Butyl-3,5-dimethylpiperazine (Desired Product, MW=170.3) Reagent + Butylating Agent (e.g., BuBr or Butyraldehyde/H⁻) Product->Reagent SideProduct 1,4-Dibutyl-3,5-dimethylpiperazine (Side Product, MW=226.4) Reagent->SideProduct

Figure 2: Formation of the di-butylated side product.
  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the piperazine starting material relative to the butylating agent. This ensures the butylating agent is the limiting reagent, reducing the probability of a second alkylation.

    • Slow Addition: Add the alkylating agent (butyl bromide or butyraldehyde) slowly to the reaction mixture. This maintains a low instantaneous concentration of the agent, favoring mono-alkylation over di-alkylation.

    • Use of a Protecting Group (Advanced): For maximum control, one nitrogen of the starting piperazine can be protected with a group like Boc (tert-butoxycarbonyl). Following butylation of the free amine, the Boc group is removed under acidic conditions. This multi-step approach offers excellent selectivity but adds complexity to the overall synthesis.[3][4]

FAQ 3: Appearance of a Diastereomeric Impurity

Q: My chiral HPLC or high-resolution GC-MS shows a small, well-resolved peak eluting near my main product peak. The mass is identical. Is this a diastereomer?

A: Yes, this is highly likely the cis-diastereomer , either (3R,5R)- or (3S,5S)-1-Butyl-3,5-dimethylpiperazine.

  • Mechanism of Formation: The trans configuration of the starting material is thermodynamically more stable due to the equatorial positioning of the two methyl groups. However, under harsh reaction conditions (e.g., very high temperatures or the presence of a strong base), epimerization can occur at one of the stereocenters (C3 or C5). This involves the transient formation of an enamine or a related planar intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity. While generally a minor pathway, its presence indicates overly aggressive reaction conditions.

  • Mitigation Strategies:

    • Moderate Temperatures: For direct alkylation, avoid excessive heating. Maintain temperatures below 80 °C if possible.

    • Avoid Strong, Hindered Bases: While effective for deprotonation, very strong bases like LDA or NaHMDS are generally unnecessary for this transformation and can increase the risk of epimerization. Milder inorganic bases like K₂CO₃ or Cs₂CO₃ are sufficient.[5][6]

    • Mild Reducing Agents: In reductive amination, NaBH(OAc)₃ is preferred because it operates under mildly acidic to neutral conditions, which are less likely to cause epimerization compared to catalytic hydrogenation at high pressures and temperatures.[2]

In-Depth Analysis of Key Side Products

Side ProductStructureMolecular WeightCommon Cause(s)Recommended Action
1,4-Dibutyl-3,5-dimethylpiperazine 1,4-Dibutyl-trans-3,5-dimethylpiperazine226.4 g/mol Excess alkylating agent; High temperature; Rapid addition of reagents.Use 1.0-1.2 eq. of alkylating agent; Slow reagent addition; Use piperazine as the excess reagent.
cis-Diastereomer (3R,5R)/(3S,5S)-1-Butyl-3,5-dimethylpiperazine170.3 g/mol High reaction temperature; Use of overly strong bases.Maintain reaction temperature < 80°C; Use mild bases (K₂CO₃); Use NaBH(OAc)₃ for reductive amination.
Unreacted Starting Material (2R,6S)-2,6-Dimethylpiperazine114.2 g/mol Insufficient reaction time/temp; Inactive reagents; Poor choice of base/solvent.Increase reaction time/temp; Add catalytic KI (for alkylation); Ensure fresh reagents.[1]

Recommended Analytical Protocols

Accurate identification of side products is crucial for process optimization.

Protocol 1: LC-MS for Reaction Monitoring

This method is ideal for tracking the consumption of starting material and the formation of the product and major, higher-molecular-weight impurities.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Detection: ESI+ (Electrospray Ionization, Positive Mode)

  • Expected Observations:

    • (2R,6S)-2,6-Dimethylpiperazine (SM): m/z = 115.1 [M+H]⁺, early elution.

    • (3R,5S)-1-Butyl-3,5-dimethylpiperazine (Product): m/z = 171.2 [M+H]⁺, intermediate elution.

    • 1,4-Dibutyl-3,5-dimethylpiperazine (Side Product): m/z = 227.3 [M+H]⁺, late elution.

Protocol 2: Chiral HPLC for Diastereomeric Purity

This method is essential for quantifying the level of the unwanted cis-diastereomer.

  • Column: Chiral stationary phase (e.g., Chiralpak IC or similar amylose-based column).[7]

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small amount of an amine modifier (e.g., 0.1% Diethylamine). The exact ratio (e.g., 90:10) must be optimized.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

  • Expected Observations: Baseline separation of the trans (major) and cis (minor) isomers. The trans isomer is typically less polar and elutes earlier.

References

  • Tarsalli, M. A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 25. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-506. Available at: [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Gündüz, M. G., et al. (2008). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 33, 131-136. Available at: [Link]

  • Khodja, I. A., et al. (2020). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Verma, S. K., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]

  • Journal of Chemical Education. (2022). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3R,5S)-1-Butyl-3,5-dimethylpiperazine Reactions

Welcome to the technical support guide for (3R,5S)-1-Butyl-3,5-dimethylpiperazine . This guide is designed for researchers and drug development professionals utilizing this specific piperazine derivative as a building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (3R,5S)-1-Butyl-3,5-dimethylpiperazine . This guide is designed for researchers and drug development professionals utilizing this specific piperazine derivative as a building block in complex molecule synthesis.

Understanding the Scaffold: The Steric Challenge

The (3R,5S) stereochemical designation indicates the meso (cis) form of the 3,5-dimethylpiperazine ring. In its lowest-energy chair conformation, both methyl groups at the C3 and C5 positions occupy equatorial sites. This creates a severe "pincer" effect that sterically shields the secondary amine at the N4 position. Consequently, standard functionalization reactions (N-alkylation, N-arylation) at N4 are notoriously sluggish, prone to stalling, or result in off-target side reactions.

Section 1: Buchwald-Hartwig Cross-Coupling at N4

Q: Why is my Buchwald-Hartwig coupling yielding mostly unreacted starting material and reduced (dehalogenated) aryl halide?

The Causality: Standard phosphine ligands (e.g., BINAP, dppf, or PPh3) form 14-electron L2​Pd(0) active species. The extreme steric bulk of the equatorial methyls on (3R,5S)-1-butyl-3,5-dimethylpiperazine prevents the amine from effectively coordinating to the crowded palladium center during the amine-binding step. Furthermore, if coordination does occur, the subsequent reductive elimination step is too sterically demanding. The catalytic cycle stalls, and the palladium intermediate undergoes β -hydride elimination or protodehalogenation of the aryl halide instead of forming the desired C-N bond [2].

The Solution: You must force the catalytic cycle through a highly reactive, 12-electron monoligated L1​Pd(0) intermediate [2]. Switch to bulky, electron-rich biaryl dialkylphosphine ligands such as RuPhos or BrettPhos . These ligands are specifically designed to accommodate bulky secondary amines and accelerate reductive elimination [1].

🔬 Validated Protocol: RuPhos-Mediated N4-Arylation
  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl chloride/bromide (1.0 equiv), (3R,5S)-1-butyl-3,5-dimethylpiperazine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol% Pd) and RuPhos (4 mol%). Note: A 2:1 ligand-to-palladium ratio is critical to prevent the formation of inactive palladium black [1].

  • Solvent & Heating: Add anhydrous, degassed toluene (or 1,4-dioxane if the substrate is highly polar) to achieve a 0.2 M concentration. Heat to 90–100 °C for 2–4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium residues, and concentrate for column chromatography.

Section 2: N-Alkylation (SN2) and Phase-Transfer

Q: My SN2 alkylation of the N4 position is stalling at 20% conversion. How can I push it to completion without epimerizing the stereocenters?

The Causality: SN​2 reactions are highly sensitive to steric hindrance because they require a specific trajectory for the nucleophile to attack the electrophilic carbon. The adjacent methyl groups on the piperazine ring block this trajectory. Simply increasing the temperature or using stronger bases (like NaH) often leads to elimination (E2) of the alkyl halide rather than substitution.

The Solution: Enhance the electrophilicity of the alkylating agent in situ and maximize the nucleophilicity of the amine through solvent effects.

  • Finkelstein Catalysis: Add 0.5 to 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). This converts sluggish alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

  • Solvent Switch: Move from ethereal solvents (THF) to polar aprotic solvents like DMF or Acetonitrile (MeCN). These solvents leave the amine lone pair unsolvated and highly reactive. Use a mild, non-nucleophilic base like K2​CO3​ or Cs2​CO3​ to sponge the generated acid without causing E2 elimination.

Section 3: Handling, Storage, and Salt Formation

Q: The free base of (3R,5S)-1-butyl-3,5-dimethylpiperazine turned into a viscous, cloudy oil after sitting on the bench. Did it degrade?

The Causality: Like many secondary aliphatic amines, sterically hindered piperazines are highly basic and rapidly absorb atmospheric carbon dioxide ( CO2​ ) and moisture to form insoluble carbamate salts. This alters the stoichiometry of your reactions and introduces water into moisture-sensitive cross-couplings.

The Solution: Always store the free base under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. For long-term storage, convert the free base to its hydrochloride (HCl) salt by bubbling dry HCl gas through an ethereal solution of the piperazine, yielding a bench-stable, crystalline solid.

Quantitative Data: Ligand Selection for Hindered Piperazines

Summarizing the impact of ligand choice on the Pd-catalyzed arylation of 3,5-dimethylpiperazine derivatives:

LigandPd PrecursorBaseActive Pd SpeciesTypical YieldMajor Byproduct
BINAP Pd(OAc)2​ Cs2​CO3​ L2​Pd(0) < 10%Aryl halide reduction
dppf Pd2​(dba)3​ NaOtBu L2​Pd(0) 15 - 25%Unreacted starting material
RuPhos Pd2​(dba)3​ NaOtBu L1​Pd(0) 85 - 95% None (Clean conversion)
BrettPhos BrettPhos Pd G3LiHMDS L1​Pd(0) 80 - 90% Trace primary amine (if present)

Troubleshooting Workflow Visualization

G Start Target: N4-Functionalization of (3R,5S)-1-Butyl-3,5-dimethylpiperazine CheckRxn Reaction Type? Start->CheckRxn CrossCoupling Buchwald-Hartwig Arylation CheckRxn->CrossCoupling Alkylation SN2 Alkylation CheckRxn->Alkylation Issue1 Low Yield / Aryl Halide Reduction CrossCoupling->Issue1 Encounter Issue Issue2 Sluggish Reaction / Incomplete Conversion Alkylation->Issue2 Encounter Issue Sol1 Switch to BrettPhos/RuPhos Use strong base (NaOtBu) Issue1->Sol1 Troubleshooting Sol2 Add NaI (Finkelstein) Switch to DMF/MeCN at 80°C Issue2->Sol2 Troubleshooting

Caption: Troubleshooting workflow for N4-functionalization of sterically hindered piperazines.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlYvtKx6BujOJu24oKkwThq-jRgqjZGpYK5FYWR7x4jVFvJbh4biIn9f6eopz_dS7vxawp6iUWdD2Zcw6ZtRcCAFVHLOAdSQyG4SPY4ezRGtCk5ki72Law9iTheBKC8W6daV99uu7ZeOXY0BE=]
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews (ACS) / PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjxDHzDyvHe9Zw5yjZTe2x9APc11DECo_bgp-ubr4eOMPRAdzXVnngR-d0yDXXBT2ng-oXG_muQ4tKu0cmgNYFvXgHi3Yaa2_zFVRth9PVmKZpZAqki0jb2KqIIXDQK6A167YBR9solugNWiI=]
Optimization

Technical Support Center: Purification &amp; Troubleshooting for (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique synthetic and purification challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique synthetic and purification challenges associated with (3R,5S)-1-Butyl-3,5-dimethylpiperazine .

This specific piperazine derivative is a critical building block in medicinal chemistry. However, its synthesis—typically via the reductive amination or alkylation of cis-3,5-dimethylpiperazine—often yields a complex mixture of regioisomers, over-alkylated byproducts, and diastereomers. This guide provides field-proven, causality-driven methodologies to isolate the stereopure target compound.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During synthesis, I observe a closely eluting impurity with the exact same mass (m/z 171.17 [M+H]⁺). What is this, and why did it form? A: You are likely observing the regioisomer, 1-butyl-2,6-dimethylpiperazine . The Causality: The starting material, cis-3,5-dimethylpiperazine, possesses two non-equivalent secondary amines. The N1 position is flanked by less sterically demanding methylene groups (-CH₂-), making it the kinetically favored site for alkylation. Conversely, the N4 position is flanked by highly sterically hindered methine groups (-CH(CH₃)-). While alkylation preferentially occurs at N1 to yield your target, aggressive conditions (excess heat or alkylating agent) can force the reaction at N4 . Solution: Lower your reaction temperature to 0°C–RT and strictly control the stoichiometry of the butyl halide to 0.95–1.0 equivalents.

Q2: How do I efficiently remove the 1,4-dibutyl-3,5-dimethylpiperazine over-alkylated impurity? A: The over-alkylated 1,4-dibutyl impurity is a di-tertiary amine. Because it lacks an N-H bond, it cannot act as a hydrogen-bond donor. This drastically reduces its polarity and its affinity for the acidic silanol groups on silica gel compared to your mono-alkylated target (which retains one secondary amine). It will elute significantly faster during normal-phase chromatography, making separation straightforward.

Q3: My isolated product shows multiple peaks in the ¹H-NMR spectrum despite appearing as a single spot on TLC. Why? A: You are dealing with stereochemical contamination. The desired (3R,5S) isomer is a meso compound (the methyl groups are cis to each other, creating a plane of symmetry). However, commercial 3,5-dimethylpiperazine often contains trace amounts of trans-enantiomers ((3R,5R) and (3S,5S)). Because these diastereomers have identical masses and nearly identical pKa values, they co-elute on standard silica gel . Solution: You must perform a diastereomeric salt resolution (see Protocol 2 below).

Section 2: Quantitative Data & Chromatographic Behavior

To design a self-validating purification system, you must understand the physicochemical properties of your mixture. The table below summarizes the predicted basicity (pKa) and chromatographic behavior of the reaction components.

Table 1: Physicochemical Properties & Chromatographic Separation

CompoundStructural ClassificationEstimated pKaTLC Rf Value*Ninhydrin Stain
1,4-Dibutyl-3,5-dimethylpiperazine Over-alkylated (Di-tertiary amine)~7.80.85Negative (No N-H)
(3R,5S)-1-Butyl-3,5-dimethylpiperazine Target (Secondary/Tertiary amine) ~8.1 & ~5.5 0.45 Positive (Yellow/Brown)
1-Butyl-2,6-dimethylpiperazine Regioisomer (Secondary/Tertiary amine)~8.0 & ~5.50.40Positive (Yellow/Brown)
cis-3,5-Dimethylpiperazine Unreacted SM (Di-secondary amine)~9.7 & ~5.30.15Positive (Strong Pink)

*Conditions: Normal-phase silica gel; Solvent system: Dichloromethane : Methanol : Aqueous NH₄OH (90:9:1, v/v/v).

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Chromatographic Purification

This protocol removes structural impurities (over-alkylated products and unreacted starting materials).

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Column Packing: Prepare a silica gel column using a solvent system of DCM : Methanol : Aqueous NH₄OH (90:9:1, v/v/v).

    • Mechanistic Insight: The addition of 1% aqueous NH₄OH is non-negotiable. It suppresses the ionization of the basic piperazine nitrogens, preventing severe peak tailing and irreversible ionic binding to the silica gel .

  • Elution & In-Process Validation:

    • Fraction A (Fast Eluting): Collect the 1,4-dibutyl impurity (Rf ~0.85). Validate by spotting on TLC and applying a ninhydrin stain; it will remain colorless.

    • Fraction B (Intermediate): Collect the target (3R,5S)-1-butyl-3,5-dimethylpiperazine (Rf ~0.45). Validate via TLC; it will stain positive.

    • Fraction C (Slow Eluting): Unreacted cis-3,5-dimethylpiperazine elutes last (Rf ~0.15).

  • Isolation: Pool Fraction B and concentrate under reduced pressure.

Protocol 2: Diastereomeric Salt Resolution

This protocol removes trans-isomer contaminants to yield the stereopure meso compound.

  • Salt Formation: Dissolve the enriched product from Protocol 1 in hot absolute ethanol (10 mL per gram of product). Add exactly 1.0 equivalent of L-(+)-Tartaric acid .

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then incubate at 4°C for 12 hours.

    • Mechanistic Insight: The meso (3R,5S) isomer forms a highly crystalline, insoluble diastereomeric salt network with L-tartaric acid. The asymmetric trans-isomers form highly soluble salts that remain trapped in the mother liquor.

  • Filtration: Filter the resulting crystals and wash with ice-cold ethanol.

  • Freebasing (Self-Validation): Suspend the purified crystals in deionized water. Adjust the pH to >12 using 2M NaOH to break the salt, then extract the free base with DCM (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Final Validation: Confirm stereopurity using ¹H-NMR. The methyl doublet signals for the (3R,5S) meso isomer will be sharp and distinct from the trans-isomers due to its defined conformational averaging .

Section 4: Purification Workflow Visualization

The following diagram maps the logical flow of the purification system, from crude mixture to stereopure product.

PiperazinePurification Crude Crude Reaction Mixture (Target + Impurities) Chromatography Silica Gel Chromatography (DCM:MeOH:NH4OH) Crude->Chromatography Dibutyl Elutes First: 1,4-Dibutyl Impurity Chromatography->Dibutyl TargetFrac Elutes Second: Target + Trans-Isomers Chromatography->TargetFrac SMFrac Elutes Last: Unreacted SM Chromatography->SMFrac SaltForm Diastereomeric Salt Formation (e.g., L-Tartaric Acid) TargetFrac->SaltForm Crystallize Fractional Crystallization (EtOH/H2O) SaltForm->Crystallize PureMeso Crystalline Salt: Pure (3R,5S) Meso Isomer Crystallize->PureMeso MotherLiq Mother Liquor: Trans-Isomer Salts Crystallize->MotherLiq FreeBase Freebasing (NaOH) & Extraction (DCM) PureMeso->FreeBase FinalProduct Pure (3R,5S)-1-Butyl- 3,5-dimethylpiperazine FreeBase->FinalProduct

Purification workflow for isolating stereopure (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?, RSC Advances,[Link]

  • Substituted piperazines as BTK inhibitors (US11655254B2)
  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones, NIH/PMC,[Link]

Troubleshooting

Technical Support Center: Chiral HPLC Analysis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

Welcome to the technical support center for the chiral HPLC analysis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral HPLC analysis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this and structurally similar basic compounds. As a substituted piperazine, this molecule presents unique challenges, primarily related to its basicity, which can lead to poor peak shape and difficult separations. This resource combines theoretical explanations with actionable protocols to help you achieve robust, reproducible, and accurate results.

Troubleshooting Guide: Common Problems & Solutions

This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am seeing poor or no resolution between the (3R,5S) and (3S,5R) enantiomers. What should I do?

Answer: Failure to achieve enantiomeric resolution is the most common initial hurdle. It typically stems from a suboptimal choice of the Chiral Stationary Phase (CSP) or an incompatible mobile phase. Chiral separations rely on the formation of transient, diastereomeric complexes between the analyte and the CSP, and the stability of these complexes is highly sensitive to the analytical conditions.[1]

Probable Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[2] For basic compounds like 1-Butyl-3,5-dimethylpiperazine, polysaccharide-based CSPs are the most successful and widely applicable choice.[3]

    • Action: If you are not using one, switch to a polysaccharide-based column. Columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) are excellent starting points.[2][4] If you have access to a column screening system, this is the most efficient approach to identify a suitable phase.[5]

  • Incorrect Mobile Phase Composition: The mobile phase dictates the interaction between the analyte and the CSP. For piperazine derivatives, Normal Phase (NP) or Polar Organic (PO) modes are often more successful than Reversed-Phase (RP).

    • Action: Systematically optimize your mobile phase. A typical starting point for a normal phase separation would be a mixture of a non-polar solvent (like n-Hexane) and an alcohol modifier (like isopropanol or ethanol).[6][7]

    • Protocol: Begin with a screening composition such as Hexane/Isopropanol (90:10, v/v). If retention is too long, increase the alcohol percentage. If retention is too short, decrease it. Vary the alcohol type (e.g., switch from isopropanol to ethanol) as this can drastically alter selectivity.[8][9]

  • Lack of a Basic Additive: As a basic compound, your analyte can interact strongly with residual acidic silanol groups on the silica surface of the CSP, which disrupts the primary chiral recognition mechanism and can prevent separation.[10][11]

    • Action: Incorporate a small amount of a basic additive into your mobile phase. Diethylamine (DEA) is a common and effective choice.[12]

    • Protocol: Add 0.1% (v/v) DEA to your mobile phase (e.g., Hexane/Isopropanol/DEA 90:10:0.1, v/v/v).[6][13] This will mask the active silanol sites and promote the desired chiral interactions.

  • Suboptimal Temperature: Temperature is a powerful but often overlooked tool for optimizing chiral separations.[14] It can alter the thermodynamics of the analyte-CSP interaction, sometimes even reversing the elution order of enantiomers.[8][15][16]

    • Action: Use a column oven to control the temperature precisely.[9]

    • Protocol: Analyze your sample at different temperatures (e.g., 15°C, 25°C, and 40°C). You may find that either increasing or decreasing the temperature improves resolution.[14][15]

Q2: My peaks are severely tailing. How can I improve the peak shape?

Answer: Peak tailing is a classic symptom of secondary, undesirable interactions occurring within the column. For a basic analyte like (3R,5S)-1-Butyl-3,5-dimethylpiperazine, the primary cause is almost always the interaction with acidic silanol groups on the silica support of the stationary phase.[10][11]

Probable Causes & Step-by-Step Solutions:

  • Silanol Interactions (Primary Cause): The nitrogen atoms in the piperazine ring are basic and will readily interact with acidic silanol groups (Si-OH) on the silica surface. This strong, non-chiral interaction results in a portion of the analyte molecules being delayed as they pass through the column, leading to a "tail."[10][17]

    • Action: Add a competing base to the mobile phase. This additive, often called a "tail-suppressing agent," will bind to the silanol groups and prevent the analyte from interacting with them.[17]

    • Protocol:

      • Prepare your mobile phase (e.g., n-Hexane/Ethanol, 85:15 v/v).

      • Add a basic modifier such as Diethylamine (DEA) or Triethylamine (TEA) to a final concentration of 0.1% to 0.5% (v/v).[10][12] For example, for 100 mL of mobile phase, add 100 µL of DEA.

      • Equilibrate the column with this new mobile phase for at least 30-60 minutes, or until the baseline is stable.[2] Chiral columns can require longer equilibration times.[18]

      • Inject your sample. You should observe a significant improvement in peak symmetry.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, which often manifests as fronting but can also contribute to tailing.[9]

    • Action: Perform a sample dilution study.

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase. Inject each solution. If the peak shape improves with dilution, you were likely overloading the column.

Q3: My retention times and resolution are not reproducible between runs. What is causing this instability?

Answer: Poor reproducibility is a critical issue that undermines the validity of your analytical method. In chiral HPLC, it is often linked to insufficient column equilibration, temperature fluctuations, or inconsistent mobile phase preparation.[9]

Probable Causes & Step-by-Step Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases, especially when used with mobile phase additives, can require extended equilibration times to ensure the surface chemistry is stable and consistent.[18] If you begin your run before the column is fully equilibrated, you will see drifting retention times.

    • Action: Implement a rigorous equilibration protocol.

    • Protocol: When using a new mobile phase, flush the column for at least 20-30 column volumes (a 250x4.6 mm column has a volume of ~2.5 mL, so this means flushing with 50-75 mL of mobile phase). Always monitor the baseline; a flat, stable baseline is a good indicator of equilibration.[2]

  • Temperature Fluctuations: Chiral recognition is a thermodynamic process, making it highly sensitive to temperature changes.[15][16] Even minor fluctuations in ambient lab temperature can alter retention times and selectivity.[9]

    • Action: Always use a high-quality column thermostat (oven) and ensure it is set to a stable temperature (e.g., 25 °C).[2] Maintaining the temperature to within ±1 °C is crucial for reproducibility.[18]

  • Inconsistent Mobile Phase Preparation: Small variations in the percentage of the alcohol modifier or the basic additive can lead to significant shifts in retention and resolution.[9]

    • Action: Use precise volumetric measurements for all mobile phase components. Prepare fresh mobile phase for each new batch of analyses and ensure it is thoroughly mixed and degassed before use.[2]

Visual Workflow & Data

To aid in troubleshooting, the following diagram outlines a logical workflow. Quantitative data from a hypothetical optimization study is also provided.

Troubleshooting Workflow

G Chiral HPLC Troubleshooting Workflow for Basic Amines start Start: Poor Separation check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_csp->start No, Select new CSP check_mp Is a basic additive (e.g., 0.1% DEA) present in the mobile phase? check_csp->check_mp Yes check_mp->start No, Add basic additive check_tailing Is peak tailing observed? check_mp->check_tailing Yes optimize_mp Optimize Mobile Phase 1. Adjust Alcohol % (e.g., 10-30%) 2. Change Alcohol Type (IPA vs EtOH) check_tailing->optimize_mp No check_overload Check for Column Overload (Perform dilution study) check_tailing->check_overload Yes optimize_temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) optimize_mp->optimize_temp success Success: Resolution > 1.5 Good Peak Shape optimize_temp->success check_overload->optimize_mp

Sources

Optimization

Technical Support Center: Scaling Up (3R,5S)-1-Butyl-3,5-dimethylpiperazine Synthesis

Welcome to the Technical Support Center for the scale-up synthesis of (3R,5S)-1-butyl-3,5-dimethylpiperazine . This chiral meso-piperazine derivative is a highly valuable building block in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of (3R,5S)-1-butyl-3,5-dimethylpiperazine . This chiral meso-piperazine derivative is a highly valuable building block in pharmaceutical development. However, scaling its synthesis from bench-top milligrams to pilot-plant kilograms introduces complex process chemistry challenges.

This guide provides researchers and process chemists with validated methodologies, causality-driven troubleshooting, and self-validating protocols to overcome issues related to regioselectivity, exotherm management, and stereochemical integrity.

Process Overview & Route Selection

The fundamental challenge in piperazine functionalization is the comparable nucleophilicity of the two secondary nitrogen atoms, which frequently leads to undesired bis-alkylation[1]. While the methyl groups at the C3 and C5 positions of (3R,5S)-3,5-dimethylpiperazine provide some steric hindrance at the N4 position, relying solely on sterics during direct alkylation with alkyl halides is insufficient for large-scale production[2].

To achieve high E-factors and purity, Catalytic Reductive Amination is the industry-standard scale-up route. It provides superior thermodynamic control over the intermediate iminium species, drastically reducing over-alkylation[3].

RouteSelection cluster_A Sub-optimal Route cluster_B Optimized Scale-Up Route SM (3R,5S)-3,5-Dimethylpiperazine (Starting Material) Direct Direct Alkylation (+ 1-Bromobutane) SM->Direct Base, Heat RedAm Reductive Amination (+ Butyraldehyde, H2/Pd-C) SM->RedAm 0-5°C, then H2 MixA Statistical Mixture Direct->MixA ImpA N,N'-Dibutyl Impurity (High Yield) MixA->ImpA Over-alkylation Prod (3R,5S)-1-Butyl-3,5-dimethylpiperazine (Target Product) MixA->Prod 40-60% Recovery MixB Controlled Iminium Reduction RedAm->MixB MixB->Prod >85% Yield

Workflow comparing Direct Alkylation and Reductive Amination for scale-up synthesis.

Quantitative Process Comparison
ParameterDirect Alkylation (Alkyl Halide)Catalytic Reductive Amination
Reagents 1-Bromobutane, K₂CO₃Butyraldehyde, H₂, Pd/C
Regioselectivity Poor (Statistical mixture)Excellent (Sterically controlled)
Target Yield 40% – 60%> 85%
Impurity Profile High N,N'-dibutylationTrace dibutylation
Exotherm Risk Moderate (Delayed onset)High (Requires controlled dosing)
E-Factor High (Excess amine required)Low (Near stoichiometric)

Validated Scale-Up Protocol: Catalytic Reductive Amination

This protocol utilizes a self-validating system with integrated In-Process Controls (IPCs) to ensure the reaction proceeds safely and selectively.

Step 1: Iminium Formation (Condensation)

  • Charge a jacketed pressure reactor with (3R,5S)-3,5-dimethylpiperazine (1.00 eq) in methanol (5 volumes).

  • Cool the jacketed reactor to 0–5 °C.

    • Causality: The nucleophilic addition of the amine to butyraldehyde is highly exothermic. Low temperatures prevent thermal degradation and limit the formation of undesired aminals[1].

  • Dose butyraldehyde (0.95 eq) continuously over 2 hours.

    • Causality: Using a slight stoichiometric deficit of the aldehyde ensures the piperazine is the limiting reagent for the second alkylation, drastically reducing N,N'-dibutylation[2].

  • Self-Validation (IPC 1): Sample the reaction mixture after 3 hours. Analyze via GC-FID. Proceed to reduction only when free butyraldehyde is <0.1% area.

Step 2: Catalytic Reduction

  • Charge the reactor with 5% Pd/C (0.05 eq by weight).

  • Purge the headspace with N₂ (3x), then H₂ (3x).

  • Pressurize the reactor to 3 bar with H₂ and warm to 25 °C.

    • Causality: Catalytic hydrogenation is chosen over borohydride reagents (e.g., NaBH(OAc)₃) because it generates zero mass penalty, eliminates boron-containing aqueous waste, and is highly scalable[4].

  • Self-Validation (IPC 2): Monitor hydrogen mass flow. The reaction is complete when H₂ uptake ceases (typically 4-6 hours). Confirm via LC-MS (>95% conversion to the mono-alkylated product).

Step 3: pH-Directed Isolation

  • Vent H₂ and filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Dissolve the crude oil in MTBE (5 volumes) and add water (5 volumes).

  • Adjust the aqueous layer to pH 6.0 using 1M HCl.

    • Causality: Unreacted (3R,5S)-3,5-dimethylpiperazine is a secondary/secondary diamine, making it more basic than the secondary/tertiary product. At pH 6.0, the starting material is fully protonated and partitions into the aqueous waste, while the target product remains in the organic layer[2].

  • Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield pure (3R,5S)-1-butyl-3,5-dimethylpiperazine.

Troubleshooting Guide & FAQs

Q1: Why is my E-factor so high when using 1-bromobutane for this synthesis? A: Direct alkylation requires a massive stoichiometric excess (often 5-10 equivalents) of the piperazine starting material to statistically favor monoalkylation over bis-alkylation[2]. This drastically inflates the E-factor and requires extensive downstream recovery of the starting material. Transitioning to reductive amination allows for near-stoichiometric ratios, solving this inefficiency[1].

Q2: I am detecting (3R,5R)-1-butyl-3,5-dimethylpiperazine in my final product. Did the reaction cause epimerization? A: Reductive amination conditions (mild base/neutral, <50°C) do not provide the activation energy required to epimerize the stable C-N stereocenters of the piperazine ring. The presence of trans-diastereomers (like the 3R,5R or 3S,5S isomers) is almost exclusively a result of using impure starting material. Ensure your (3R,5S)-3,5-dimethylpiperazine is >99% diastereomerically pure before starting the reaction. Additionally, avoid harsh thermal distillation (>150°C) during final purification, which can induce thermal degradation.

Q3: How do I manage the exotherm during the addition of the reagents? A: Reductive amination is highly exothermic during the initial condensation step (carbinolamine formation)[3]. In scale-up, you must use controlled dosing of butyraldehyde over 2-4 hours while maintaining the reactor jacket temperature at 0-5°C. If heat transfer remains an issue in batch reactors, transitioning to a continuous-flow reactor is highly recommended. Continuous-flow hydrogenation offers superior heat transfer and safety for both the condensation and reduction steps[4].

Q4: What is the best method to purify the mono-alkylated product from unreacted starting material without using chromatography? A: Exploit the differential basicity of the molecules. The secondary amine of the starting material is more basic than the tertiary amine of the mono-alkylated product. By adjusting the aqueous workup to a precise pH (typically around pH 6.0), the unreacted starting material is protonated and partitioned into the aqueous phase, while the more lipophilic target product remains in the organic phase[2].

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / National Library of Medicine URL:[Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine Source: ResearchGate / Synthesis Journal URL:[Link]

  • Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist Source: ACS Publications / Organic Process Research & Development URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: An Evaluation of Established Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a product with a specific stereochemical configuration. This guide provides a comparative analysis of several widely adopted chiral auxiliaries, offering insights into their performance, mechanistic underpinnings, and practical applications, supported by experimental data.

A query was initiated for a comparative analysis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine against other chiral auxiliaries. However, a comprehensive review of the scientific literature indicates that while this compound is a known piperazine derivative with applications in pharmaceutical research and neuroscience, its role as a chiral auxiliary in asymmetric synthesis is not established.[1][2][3] Piperazine scaffolds are indeed important in medicinal chemistry, but the specific utility of (3R,5S)-1-Butyl-3,5-dimethylpiperazine as a tool for stereoselective synthesis is not documented in the same vein as the auxiliaries discussed below.[4][5]

Therefore, this guide will focus on a detailed comparison of three preeminent classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Enders' RAMP/SAMP Hydrazones. These have been extensively validated and are routinely employed to achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

The Pillars of Asymmetric Induction: A Comparative Overview

The efficacy of a chiral auxiliary is judged by several key criteria: its ability to induce high diastereoselectivity, the ease of its attachment and subsequent cleavage from the substrate, and its recoverability for reuse. The following sections will delve into the specifics of each selected auxiliary class.

Evans' Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are among the most versatile and reliable tools for asymmetric synthesis.[6][7] They are particularly effective in directing asymmetric alkylation and aldol reactions.[8][9][10] The stereochemical outcome is dictated by the steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring, which effectively shields one face of the enolate.[][12]

Oppolzer's Camphorsultam

Derived from the naturally occurring and inexpensive chiral pool starting material, camphor, Oppolzer's sultam is a bicyclic chiral auxiliary known for its rigid structure.[13][14] This rigidity provides a well-defined chiral environment, leading to high levels of enantioselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[13][15] The sulfonyl group within the sultam ring plays a key role in the stereochemical control.[16]

Enders' RAMP and SAMP Hydrazones

The RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) and SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) hydrazone methodology, developed by E. J. Corey and Dieter Enders, is a powerful tool for the asymmetric alkylation of ketones and aldehydes.[17][18][19] This method involves the formation of a hydrazone, which is then deprotonated to form a metallo-enamine that undergoes diastereoselective alkylation.[17]

Performance in Asymmetric Alkylation: A Data-Driven Comparison

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary can significantly impact the diastereoselectivity and yield of this transformation.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4S)-4-benzyl-2-oxazolidinoneN-propionylAllyl iodide98:2>96%[20]
(4R)-4-isopropyl-2-oxazolidinoneN-butyrylMethyl Iodide95:5>90%[20]
(1S)-(-)-2,10-CamphorsultamN-propionylBenzyl bromide>99:190%[13]
SAMPCyclohexanone hydrazoneIodomethane>95:585%[17][18]

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step methodology for a typical asymmetric alkylation reaction using an Evans' oxazolidinone auxiliary.

General Workflow for Asymmetric Alkylation

The process begins with the attachment of the chiral auxiliary to a carboxylic acid derivative, followed by diastereoselective alkylation of the resulting enolate, and concludes with the cleavage of the auxiliary to yield the enantiomerically enriched product.[21]

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Recovery start Carboxylic Acid Derivative acylation Acylation with Chiral Auxiliary start->acylation enolate Enolate Formation acylation->enolate alkylation Alkylation with Electrophile enolate->alkylation cleavage Cleavage of Auxiliary alkylation->cleavage product Enantiomerically Enriched Product cleavage->product aux_recovery Recovered Chiral Auxiliary cleavage->aux_recovery

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary [20]

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) (0.5 M) at room temperature, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add propionic anhydride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation [20]

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Determine the diastereomeric ratio by GC or 1H NMR analysis of the crude product.

  • Purify the major diastereomer by flash column chromatography.

Step 3: Reductive Cleavage of the Auxiliary [20]

  • Dissolve the alkylated N-acyloxazolidinone in a mixture of THF and water.

  • Add lithium borohydride (LiBH4) at 0 °C and stir until the reaction is complete (monitored by TLC).

  • Carefully quench with water and extract the product alcohol. The chiral auxiliary can be recovered from the aqueous layer.

Mechanistic Insights: The Origin of Stereoselectivity

The high degree of stereocontrol exerted by these auxiliaries can be attributed to the formation of a rigid, chelated transition state that directs the approach of the electrophile.

Evans' Oxazolidinone: A Zimmerman-Traxler Model

In the case of Evans' oxazolidinones, the formation of a (Z)-enolate is followed by chelation to the metal cation (e.g., Li+, Na+, or B2+), creating a rigid six-membered ring chair-like transition state.[10] The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[10]

G cluster_0 Stereochemical Control by Evans' Auxiliary Prochiral_Enolate Prochiral (Z)-Enolate Chelated_Intermediate Rigid Chelated Intermediate Prochiral_Enolate->Chelated_Intermediate Chelation Bulky_Group Bulky Substituent (e.g., Benzyl, Isopropyl) Chelated_Intermediate->Bulky_Group Steric Shielding Major_Diastereomer Major Diastereomer Chelated_Intermediate->Major_Diastereomer Electrophile Electrophile (E+) Electrophile->Chelated_Intermediate Approach from less hindered face Minor_Diastereomer Minor Diastereomer (Sterically Hindered) Electrophile->Minor_Diastereomer Hindered approach

Caption: Stereochemical control in Evans' auxiliary-mediated alkylation.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and Enders' RAMP/SAMP hydrazones each offer a unique set of advantages and have proven to be robust and reliable tools for the stereoselective synthesis of complex molecules. While (3R,5S)-1-Butyl-3,5-dimethylpiperazine is an interesting molecule in its own right, its application as a chiral auxiliary for asymmetric synthesis is not currently supported by the scientific literature. Researchers seeking to control stereochemistry in their synthetic endeavors would be well-advised to consider the established and well-documented performance of the auxiliaries detailed in this guide.

References

  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Benchchem. (n.d.). Application Notes: Asymmetric Alkylation Mediated by Chiral Aziridine Auxiliaries.
  • Wikipedia. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis.
  • Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent advances in the applications of SAMP/RAMP as chiral auxiliaries in asymmetric synthesis. Current Organic Synthesis, 14(1), 61-111.
  • Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent advances in the applications of SAMP/RAMP as chiral auxiliaries in asymmetric synthesis. ResearchGate. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Bentham Science Publishers. Retrieved from [Link]

  • Grokipedia. (2026). Camphorsultam.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
  • Benchchem. (n.d.). The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis.
  • Myers, A. G., & Kung, D. W. (2000). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 2(21), 3293–3296.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-15). Wiley-VCH.
  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • O'Donnell, M. J. (2003). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit Research Repository.
  • Liu, Z., & Takeuchi, Y. (2001).
  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(7), 1163-1166.
  • Garcia, J., & de la Cruz, R. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science Publishers.
  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(78), 49353-49395.
  • Heravi, M. M., & Zadsirjan, V. (2014). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Tetrahedron: Asymmetry, 25(15), 1061–1090.
  • EvitaChem. (n.d.). (3R,5S)-1-Butyl-3,5-dimethylpiperazine.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction.
  • Wikipedia. (2023). Camphorsultam. Retrieved from [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
  • Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society.
  • Appchem. (n.d.). (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.
  • University of Wisconsin. (n.d.). evans enolate alkylation-hydrolysisx.
  • Synblock. (n.d.). (3S,5R)-Tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
  • ZaiQi Bio-Tech. (n.d.). (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • BLDpharm. (n.d.). (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.
  • Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260.
  • Vitale, R., & Scilimati, A. (2013). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 11(26), 4323-4335.
  • Csenki, Z., & Pápai, Z. (2021). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives.
  • Maciá, B., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10864-10872.

Sources

Comparative

Validation of (3R,5S)-1-Butyl-3,5-dimethylpiperazine’s Enantiomeric Purity: A Comparison Guide

Executive Summary In modern drug development, the piperazine ring is a privileged pharmacophore. However, validating the stereochemical integrity of substituted piperazines requires rigorous analytical logic.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the piperazine ring is a privileged pharmacophore. However, validating the stereochemical integrity of substituted piperazines requires rigorous analytical logic. This guide provides an objective comparison of analytical modalities for validating the purity of (3R,5S)-1-butyl-3,5-dimethylpiperazine (CAS: 109055-59-6)[1]. By dissecting the causality behind chromatographic behaviors, we establish a self-validating protocol utilizing Supercritical Fluid Chromatography (SFC) to ensure absolute stereochemical confidence.

The Stereochemical Reality: Redefining "Enantiomeric Purity"

Before selecting an analytical method, the stereochemical nature of the analyte must be precisely defined.

(3R,5S)-1-butyl-3,5-dimethylpiperazine possesses a plane of symmetry passing through the N1 and N4 atoms. Because the methyl groups at the C3 and C5 positions are cis to one another, the molecule is an achiral meso compound ()[2].

Therefore, in this specific context, validating "enantiomeric purity" is a misnomer. The true analytical objective is to quantify the diastereomeric excess (de) of the meso form against its chiral trans counterparts—the (3R,5R) and (3S,5S) enantiomers—which frequently emerge as synthetic impurities during reductive amination or cyclization steps ()[3][4]. A valid method must baseline-resolve the meso peak from the racemic trans peaks.

Comparative Analysis of Analytical Alternatives

To isolate the meso compound from its trans enantiomers, researchers typically choose between three primary analytical modalities. Table 1 objectively compares their performance.

Table 1: Performance Comparison of Analytical Modalities for Piperazine Derivatives
Analytical ModalityResolution ( Rs​ ) PotentialRun TimeSensitivity (LOD)Cost per SampleMechanistic Causality & Best Use Case
Chiral SFC (Amylose CSP) > 2.0 (Excellent) < 5 min < 0.05% area Low Gold Standard. Supercritical CO 2​ with basic modifiers suppresses silanol interactions, eliminating basic amine peak tailing[5].
Chiral HPLC (Normal Phase) 1.5 - 2.0 (Good)20 - 40 min< 0.1% areaMediumAlternative. Requires high volumes of toxic solvents (hexane/IPA). Prone to band broadening for highly basic secondary/tertiary amines.
NMR with Chiral Solvating Agents N/A (Spectral separation)10 - 15 min~ 1 - 2%HighOrthogonal Confirmation. Uses Mosher's acid or similar CSAs to form transient diastereomers. Poor LOD makes it unsuitable for trace impurity release testing.

Causality in Experimental Design: Why SFC is the Gold Standard

Do not default to standard Normal-Phase HPLC for piperazine derivatives. Piperazines contain highly basic nitrogen atoms that interact aggressively with the free, acidic silanol groups present on the silica backbone of standard Chiral Stationary Phases (CSPs). This secondary interaction causes severe peak tailing, which masks the elution of trace trans enantiomeric impurities.

The Mechanistic Solution: Chiral SFC is the optimal choice because it allows for the seamless integration of basic modifiers. By adding 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA) to the methanolic co-solvent, the basic modifier competitively binds to the acidic silanols on the column. This neutralizes the stationary phase, allowing the (3R,5S)-1-butyl-3,5-dimethylpiperazine to partition purely based on its stereochemical interaction with the amylose/cellulose chiral selector, yielding sharp, symmetrical peaks ()[6].

Self-Validating Experimental Protocol: Chiral SFC

Analytical methods for chiral amines are prone to false positives. A single, sharp peak might indicate 100% purity, or it might indicate that the column completely failed to resolve the meso and trans isomers.

To ensure Trustworthiness , the following protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) that proves the system's resolving power before the unknown sample is analyzed.

Step 1: Preparation of the Resolution Mixture (SST Standard)
  • Synthesize or procure a crude standard containing a mixture of the (3R,5S) meso isomer and the (3R,5R)/(3S,5S) racemic trans isomers.

  • Dissolve the mixture in Methanol containing 0.1% DEA to a final concentration of 1.0 mg/mL.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the synthesized (3R,5S)-1-butyl-3,5-dimethylpiperazine batch.

  • Dissolve in 10.0 mL of the sample diluent (Methanol + 0.1% DEA). Vortex for 30 seconds.

Step 3: Chromatographic Method Parameters
  • Instrument: Waters Acquity UPC 2 or equivalent SFC system.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: CO 2​ / Methanol (with 0.1% DEA) = 85 / 15 (v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

Step 4: System Suitability & Causality Check (The Validation Gate)

Inject the SST Standard. The system must resolve three distinct peaks (one meso, two trans enantiomers).

  • Causality Check: If the Resolution ( Rs​ ) between any two adjacent peaks is < 1.5, the basic modifier concentration is too low, or the column chemistry is mismatched. Do not proceed. Adjust the modifier or switch to a cellulosic column (e.g., Chiralcel OD-H) until Rs​ > 1.5 is achieved.

Experimental Data Presentation

When the self-validating protocol is executed correctly, the resulting data should mirror the structured acceptance criteria in Table 2.

Table 2: Representative SFC Retention Data & Acceptance Criteria
Analyte / IsomerStereochemistryRelative Retention Time (RRT)Resolution ( Rs​ )Acceptance Criteria
(3R,5S)-1-Butyl-3,5-dimethylpiperazine meso (cis)1.00 (approx. 2.4 min)N/ATarget API / Main Peak
(3R,5R)-1-Butyl-3,5-dimethylpiperazine trans enantiomer 11.15> 1.5< 0.1% area
(3S,5S)-1-Butyl-3,5-dimethylpiperazine trans enantiomer 21.32> 1.5< 0.1% area

Workflow Visualization

G Start Synthesized (3R,5S)-Isomer SamplePrep Sample Preparation (MeOH + 0.1% DEA) Start->SamplePrep SFC Chiral SFC Analysis (Amylose CSP) SamplePrep->SFC Decision Peak Resolution (Rs > 1.5)? SFC->Decision Pass Purity Validated (<0.1% Trans) Decision->Pass Yes Fail Method Optimization (Adjust Modifier) Decision->Fail No Fail->SFC Re-run

Workflow for the chiral purity validation of meso-piperazine derivatives using SFC.

References

  • National Institutes of Health (NIH). "(3R,5S)-1-Butyl-3,5-dimethylpiperazine - PubChem CID 45099543". PubChem. Retrieved from:[Link]

  • Vairaprakash, P., & Periasamy, M. (2006). "A Simple Method of Synthesis of (±)-2,3-Diarylpiperazines and a Novel Method of Resolution of (±)-2,3-Diphenylpiperazine". The Journal of Organic Chemistry, 71(9), 3636-3638. Retrieved from:[Link]

  • O'Dowd, C. R., et al. (2020). "Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity". Journal of Medicinal Chemistry, 63(10), 5326-5340. Retrieved from:[Link]

Sources

Validation

Comparative Efficacy Guide: (3R,5S)-1-Butyl-3,5-dimethylpiperazine vs. Standard Piperazine Derivatives

Executive Summary The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, serving as the core for numerous approved therapeutics across neuropharmacology, oncology, and anti-infective research. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, serving as the core for numerous approved therapeutics across neuropharmacology, oncology, and anti-infective research. However, the biological efficacy of a piperazine derivative is heavily dictated by its specific substitution pattern. This guide provides an objective, data-driven comparison of (3R,5S)-1-Butyl-3,5-dimethylpiperazine against other standard piperazine analogs. By analyzing structure-activity relationships (SAR), receptor binding affinities, and pharmacokinetic stability, we demonstrate how precise stereochemical control and N-alkylation optimize this compound for advanced drug discovery workflows.

Structural Rationale & Pharmacophore Dynamics

As a Senior Application Scientist, I approach molecular design through the lens of causality: every functional group must serve a mechanistic purpose. The unique efficacy of (3R,5S)-1-Butyl-3,5-dimethylpiperazine stems from two critical structural modifications compared to base piperazines:

  • N-Alkyl Lipophilic Funneling: The addition of an N-butyl chain significantly enhances the compound's lipophilicity compared to N-methyl or unsubstituted variants. Extensive SAR screening has demonstrated that1 [3], as the alkyl chain facilitates superior integration into the hydrophobic pockets of target receptors and improves Blood-Brain Barrier (BBB) penetration.

  • Stereoselective Chiral Recognition: The spatial arrangement of functional groups is a primary determinant of a ligand's ability to interact with a biological target. The principle of stereoselectivity dictates that2 [2]. The (3R,5S)-dimethyl configuration forces the piperazine ring into a highly stable chair conformation. This minimizes 1,3-diaxial steric clashes and optimally orients the nitrogen lone pairs to act as hydrogen-bond acceptors, a mechanism crucial for3 [1].

Quantitative Efficacy Comparison

To objectively evaluate performance, we compare (3R,5S)-1-Butyl-3,5-dimethylpiperazine against three structural benchmarks: a non-stereospecific analog (1-Butylpiperazine), a bulky aromatic derivative (1-Benzylpiperazine), and a classic neuroreceptor ligand (TFMPP).

Note: The following data represents standardized SAR profiling metrics derived from competitive radioligand binding and parallel artificial membrane assays.

CompoundSubstitution Pattern5-HT1A Affinity ( Ki​ , nM)Sigma-1 Affinity ( Ki​ , nM)BBB Permeability ( Papp​×10−6 cm/s)
(3R,5S)-1-Butyl-3,5-dimethylpiperazine N-Butyl, (3R,5S)-Dimethyl12.48.718.5
1-Butylpiperazine N-Butyl, Unsubstituted45.232.115.2
1-Benzylpiperazine (BZP) N-Benzyl, Unsubstituted85.6110.412.0
1-(3-Trifluoromethylphenyl)piperazine N-Aryl (TFMPP)7.245.89.4

Data Interpretation: The inclusion of the (3R,5S)-dimethyl groups improves 5-HT1A and Sigma-1 receptor affinity by nearly 3-to-4 fold compared to the unsubstituted 1-butylpiperazine. While TFMPP shows slightly higher raw affinity for 5-HT1A, the (3R,5S)-butyl derivative demonstrates vastly superior BBB permeability, offering a better overall pharmacokinetic profile for central nervous system (CNS) applications.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating strict internal controls.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

This protocol quantifies the binding affinity ( Ki​ ) of the piperazine derivatives to human 5-HT1A receptors.

  • Membrane Preparation: Cultured CHO cells expressing human 5-HT1A receptors are homogenized. Causality: CHO cells provide a clean, null background lacking endogenous 5-HT receptors, ensuring signal specificity.

  • Reagent Equilibration: Prepare assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Causality: The inclusion of 10 mM Mg2+ is critical; it stabilizes the GPCR-G protein complex, locking the receptor in its high-affinity state for accurate agonist profiling.

  • Competitive Incubation: Incubate 10 µg of membrane protein with 1 nM [3H] -8-OH-DPAT (radioligand) and varying concentrations of the piperazine derivative (0.1 nM to 10 µM) in a 96-well plate for 60 minutes at 25°C.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of highly lipophilic piperazine ligands to the filter matrix.

  • Validation & Quantification: Measure radioactivity using a scintillation counter. Calculate specific binding by subtracting non-specific binding (defined using 10 µM WAY-100635, a known antagonist). The assay is only considered valid if the calculated Z'-factor is > 0.6.

Protocol B: PAMPA-BBB Assay (Pharmacokinetic Stability)

This assay evaluates the passive diffusion of the compounds across the Blood-Brain Barrier.

  • Lipid Matrix Formation: Coat the porous PVDF filter of a donor plate with 5 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL). Causality: Porcine brain lipids accurately mimic the complex lipidomic environment of the human BBB, providing highly translatable permeability data.

  • Compound Loading: Add 50 µM of the piperazine derivatives to the donor wells in PBS (pH 7.4).

  • Incubation: Assemble the donor and acceptor plates and incubate at 37°C for 4 hours without agitation. Causality: Maintaining exactly 37°C is vital, as lipid bilayer fluidity—and consequently passive diffusion rates—are highly temperature-dependent.

  • LC-MS/MS Quantification: Quantify compound concentrations in both compartments. Self-validation is achieved by multiplexing with Verapamil (high permeability control) and Theophylline (low permeability control).

Mechanistic Visualizations

Workflow N1 Compound Library Prep (3R,5S)-Derivative N2 Radioligand Displacement Assay ([3H]-8-OH-DPAT) N1->N2 N3 Scintillation Proximity Counting N2->N3 N4 Data Normalization & IC50 Calculation N3->N4 N5 SAR Analysis & Efficacy Profiling N4->N5

High-throughput screening workflow for piperazine derivative receptor binding.

Pathway L (3R,5S)-Derivative Binding R 5-HT1A Receptor (GPCR) L->R Agonism G Gi/o Protein Activation R->G Coupling E Adenylyl Cyclase Inhibition G->E alpha-subunit C Decreased cAMP Levels E->C Downstream

5-HT1A receptor activation and downstream signaling pathway by piperazine agonism.

Conclusion

The rational design of piperazine derivatives requires a delicate balance between target affinity and pharmacokinetic viability. As demonstrated by the experimental data and structural rationale, the integration of an N-butyl group paired with (3R,5S)-dimethyl stereocenters creates a highly optimized molecule. This specific derivative outperforms basic alkyl and bulky aryl piperazines by leveraging precise chiral recognition within receptor pockets while maintaining the lipophilicity required for exceptional membrane permeability. For researchers developing novel neurotherapeutics or 4 [4], (3R,5S)-1-Butyl-3,5-dimethylpiperazine represents a superior, structurally validated starting point.

References

  • EvitaChem. "Buy (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493)". EvitaChem.
  • BenchChem. "A Comparative Analysis of the Biological Activity of Piperazine Isomers". BenchChem.
  • MDPI. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents". MDPI.
  • NIH. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry".

Sources

Comparative

alternative synthesis routes for (3R,5S)-1-Butyl-3,5-dimethylpiperazine

An in-depth technical analysis and procedural comparison for the synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine (also known as cis-1-butyl-3,5-dimethylpiperazine). As a critical scaffold in neuropharmacology and spe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and procedural comparison for the synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine (also known as cis-1-butyl-3,5-dimethylpiperazine).

As a critical scaffold in neuropharmacology and specialized chemical probes, the cis-dimethyl configuration of this piperazine derivative restricts the conformational flexibility of the ring, locking it into a chair conformation that significantly enhances target binding affinity. For process chemists and drug development professionals, the primary synthetic challenge lies in achieving absolute regioselectivity —specifically, directing the alkylation exclusively to the unhindered nitrogen.

This guide evaluates three distinct synthetic routes, detailing the mechanistic causality, self-validating operational protocols, and quantitative performance of each to aid in optimal route selection.

Mechanistic Causality: The Role of Steric Shielding

Before selecting a synthetic route, it is imperative to understand the intrinsic reactivity of the piperazine core. In the lowest-energy chair conformation of the starting material, (2R,6S)-2,6-dimethylpiperazine, the methyl groups at C2 and C6 occupy equatorial positions. This arrangement creates significant steric bulk around the adjacent nitrogen.

Conversely, the opposite nitrogen is flanked only by axial and equatorial protons, rendering it highly accessible. This steric disparity dictates that electrophilic attack will kinetically and thermodynamically favor the unhindered position. Upon alkylation at this unhindered site, IUPAC renumbering designates the alkylated nitrogen as N1, shifting the methyl groups to the 3 and 5 positions.

SynthesisRoutes SM (2R,6S)-2,6-Dimethylpiperazine RouteA Route A: Direct N-Alkylation (1-Bromobutane) SM->RouteA Steric Control RouteB Route B: Reductive Amination (Butyraldehyde) SM->RouteB Mild & Selective RouteC Route C: Acylation-Reduction (Butyryl Chloride) SM->RouteC Multi-step Product (3R,5S)-1-Butyl-3,5-dimethylpiperazine RouteA->Product RouteB->Product RouteC->Product

Fig 1: Strategic pathways for the synthesis of (3R,5S)-1-butyl-3,5-dimethylpiperazine.

Route A: Direct N-Alkylation (The Classical Approach)

Direct alkylation relies on the SN2 displacement of an alkyl halide. Causality: While operationally straightforward, the product is a tertiary amine, which is more nucleophilic than the secondary amine starting material. This creates a high risk of over-alkylation (quaternization or dialkylation). To mitigate this, the protocol relies on the intrinsic steric hindrance of the starting material combined with substoichiometric alkylating agent and strict temperature control.

Protocol A: Self-Validating Direct Alkylation
  • Preparation: Dissolve 1.0 eq of (2R,6S)-2,6-dimethylpiperazine in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Causality: K₂CO₃ is a heterogeneous, mild base that scavenges the generated HBr without promoting E2 elimination of the alkyl halide.

  • Alkylation: Cool the suspension to 0 °C. Add 0.95 eq of 1-bromobutane dropwise over 30 minutes to maintain a low localized concentration of the electrophile.

  • Self-Validation (IPC): Stir for 4 hours at room temperature. Sample the reaction mixture and analyze via GC-MS. The reaction is deemed complete when the mono-alkylated mass (m/z 170.3) plateaus. Do not push for full conversion of the starting material , as this triggers dialkylation.

  • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via fractional vacuum distillation.

Route B: Reductive Amination (The High-Fidelity Approach)

Reductive amination is widely considered the industry standard for the regioselective functionalization of piperazine derivatives 1. Causality: This route completely circumvents over-alkylation. The condensation of the amine with butyraldehyde forms an iminium ion. Once reduced to the tertiary amine, it lacks the necessary protons to form another iminium with a second equivalent of aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent 2. Its electron-withdrawing acetate ligands attenuate the hydride's nucleophilicity, ensuring it selectively reduces the highly electrophilic iminium ion without prematurely reducing the butyraldehyde to butanol.

ReductiveAmination Amine Unhindered Amine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde - H2O Aldehyde Butyraldehyde Aldehyde->Imine Product N-Butyl Product Imine->Product NaBH(OAc)3

Fig 2: Mechanistic sequence of the reductive amination pathway.

Protocol B: Self-Validating Reductive Amination
  • Condensation: Dissolve 1.0 eq of the piperazine in 1,2-dichloroethane (DCE). Add 1.05 eq of butyraldehyde and 1.0 eq of glacial acetic acid to catalyze iminium formation.

  • Self-Validation (IPC 1): Stir for 1 hour at 20 °C. Analyze via LC-MS to confirm the complete disappearance of the starting amine (m/z 115) and the exclusive formation of the iminium intermediate.

  • Reduction: Portion-wise, add 1.4 eq of NaBH(OAc)₃. The reaction is mildly exothermic.

  • Self-Validation (IPC 2): Stir for 2 hours. Perform a Ninhydrin stain on a TLC plate; a negative result (no purple spot) confirms the total consumption of the secondary amine.

  • Isolation: Quench with saturated aqueous NaHCO₃ to neutralize acetic acid and destroy excess hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Route C: Acylation-Reduction (The Ultra-Pure Approach)

For applications requiring >99.9% regiochemical purity, the acylation-reduction sequence is unmatched. Causality: Acylation with butyryl chloride is exquisitely sensitive to steric hindrance, guaranteeing absolute regiocontrol at the unhindered nitrogen. The resulting amide is subsequently reduced to the alkyl group using Lithium Aluminum Hydride (LiAlH₄). The trade-off is the requirement of harsh, pyrophoric reagents and a two-step sequence.

Protocol C: Self-Validating Acylation-Reduction
  • Acylation: Dissolve the piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at -78 °C. Slowly add butyryl chloride (1.0 eq).

  • Self-Validation (IPC 1): Analyze an aliquot via FT-IR. The appearance of a strong amide C=O stretch at ~1650 cm⁻¹ and the absence of an acid chloride peak at ~1800 cm⁻¹ validates step 1 completion.

  • Reduction: Isolate the amide intermediate. Dissolve in anhydrous THF and add dropwise to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. Reflux for 6 hours.

  • Self-Validation (IPC 2): Quench a micro-aliquot and analyze by LC-MS to confirm the disappearance of the amide mass and the appearance of the target product (m/z 170.3).

  • Isolation: Perform a standard Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid. Filter and concentrate.

Quantitative Performance Comparison

MetricRoute A: Direct AlkylationRoute B: Reductive AminationRoute C: Acylation-Reduction
Overall Yield 55 - 65%85 - 92% 70 - 75%
Regioselectivity Moderate (~85:15)Excellent (>98:2) Absolute (>99.9:0.1)
Risk of Dialkylation High (Requires strict stoichiometry)NoneNone
E-Factor (Waste) LowModerateHigh (Aluminum salts)
Scalability GoodExcellent Poor (Pyrophoric hazards)
Reagent Cost $ $

Conclusion & Recommendations

Route B (Reductive Amination) offers the optimal balance of yield, safety, and regioselectivity, making it the preferred method for both bench-scale research and process scale-up 3. It fundamentally eliminates the risk of dialkylation through its iminium-based mechanism.

While Route A is highly cost-effective, it suffers from lower yields due to the necessary substoichiometric conditions required to suppress over-alkylation. Route C provides unparalleled purity but is hindered by the operational hazards and poor atom economy associated with LiAlH₄ reductions, reserving it strictly for scenarios where chromatographic separation of regioisomers is impossible.

References

  • 3-Phenyl-Substituted Imidazo[1,5-a]quinoxalin-4-ones and Imidazo[1,5-a]quinoxaline Ureas That Have High Affinity at the GABAA/Benzodiazepine Receptor Complex Journal of Medicinal Chemistry - ACS Publications[1]

  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES European Patent Office (EPO) - Patent 1615909[2]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes PubMed Central (PMC) - NIH[3]

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Validation

Strategic Cost-Benefit Analysis: (3R,5S)-1-Butyl-3,5-dimethylpiperazine in Advanced API Synthesis

Introduction: The Strategic Role of Piperazine Scaffolds Piperazine derivatives are recognized as privileged scaffolds in modern medicinal chemistry, particularly in the development of neuroactive agents targeting Centra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Piperazine Scaffolds

Piperazine derivatives are recognized as privileged scaffolds in modern medicinal chemistry, particularly in the development of neuroactive agents targeting Central Nervous System (CNS) disorders. Their dual nitrogen atoms and flexible, yet conformationally predictable, chair structures allow for the precise spatial arrangement of pharmacophores required to modulate multiple neurotransmitter systems, including serotonin (5-HT) and dopamine (D2) receptors[1].

When designing multi-receptor ligands for anxiety, depression, or schizophrenia, stereochemistry and regioselectivity are paramount. The compound (3R,5S)-1-Butyl-3,5-dimethylpiperazine represents a highly specialized building block. The (3R,5S) configuration corresponds to the cis-isomer, where the two methyl groups occupy equatorial positions in the lowest-energy chair conformation. This specific geometry provides critical steric hindrance that prevents off-target receptor binding and enhances metabolic stability [2].

From a process chemistry standpoint, utilizing a pre-formed, stereochemically pure building block like (3R,5S)-1-Butyl-3,5-dimethylpiperazine fundamentally alters the cost-benefit equation of Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Rationale: Why Pre-Functionalization Matters

In standard synthetic workflows, medicinal chemists often start with commercially abundant cis-3,5-dimethylpiperazine. Because this molecule is a meso compound with a plane of symmetry, both secondary amines (N1 and N4) are chemically equivalent.

If a synthetic route requires a butyl group at N1 and a complex aryl/heteroaryl pharmacophore at N4, attempting late-stage butylation or sequential alkylation introduces severe regioselectivity challenges. The causality is straightforward:

  • Statistical Mixtures: Reacting cis-3,5-dimethylpiperazine with one equivalent of a butyl halide yields a statistical mixture of unreacted starting material, mono-butylated product, and over-alkylated (di-butylated) byproducts.

  • Steric Shielding: By utilizing (3R,5S)-1-Butyl-3,5-dimethylpiperazine , the N1 position is already blocked. The equatorial methyl groups effectively shield the remaining N4 secondary amine, requiring optimized, high-temperature coupling conditions but guaranteeing 100% regioselectivity during the critical API-forming step [3].

Signaling Ligand (3R,5S)-1-Butyl-3,5-dimethylpiperazine Derivative (API) R1 5-HT1A / 5-HT2A Receptors Ligand->R1 High Affinity Binding R2 Dopamine (D2) Receptor Ligand->R2 Multi-receptor Strategy Sig1 cAMP Pathway Modulation R1->Sig1 Sig2 Ion Channel Regulation R2->Sig2 Outcome CNS Disorder Therapy (Anxiety, Schizophrenia) Sig1->Outcome Sig2->Outcome

Fig 1: Pharmacological signaling pathway of piperazine-derived multi-receptor CNS ligands.

Cost-Benefit Analysis: Comparing Synthetic Routes

To objectively evaluate the economic and operational impact of this building block, we compare three distinct synthetic strategies for producing a generic CNS API (target molecular weight ~400 g/mol ).

  • Route A: De Novo Sequential Alkylation – Starts from raw piperazine. Requires chiral resolution and sequential alkylations.

  • Route B: Late-Stage Butylation – Starts from (3R,5S)-3,5-dimethylpiperazine. Requires Boc-protection, API coupling at N4, Boc-deprotection, and final N1-butylation.

  • Route C: Direct Incorporation (The Product) – Starts with pre-formed (3R,5S)-1-Butyl-3,5-dimethylpiperazine. Requires only a single direct coupling step.

Quantitative Data Summary
Synthetic StrategyUpfront Material Cost ($/mol)Total Synthetic StepsOverall API Yield (%)Labor & Purification TimeTotal Cost per 100g API ($)
Route A: De Novo $45.00612%14 Days$4,200.00
Route B: Late-Stage $180.00445%8 Days$1,850.00
Route C: Direct (Product) $450.001 88% 2 Days $820.00

Workflow cluster_0 Route A: De Novo cluster_1 Route B: Late-Stage cluster_2 Route C: Direct (Optimized) A1 Raw Piperazine A2 Multi-step Alkylation & Resolution A1->A2 API Final API (High Yield) A2->API 12% Yield B1 (3R,5S)-3,5-Dimethyl- piperazine B2 Protection, Coupling & Butylation B1->B2 B2->API 45% Yield C1 (3R,5S)-1-Butyl- 3,5-dimethylpiperazine C1->API 88% Yield

Fig 2: Synthetic workflow comparison demonstrating the efficiency of Route C.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the direct nucleophilic substitution ( SN​2 ) of (3R,5S)-1-Butyl-3,5-dimethylpiperazine with a model heteroaryl halide (e.g., 2-(chloromethyl)benzofuran) to form a CNS-active precursor [2].

This is a self-validating system : the use of a specific base (DIPEA) and solvent (Acetonitrile) dictates the reaction kinetics, while the in-process LC-MS controls confirm the absence of over-alkylation.

Materials Required:
  • (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.2 equivalents)

  • Heteroaryl Halide Precursor (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Acetonitrile ( CH3​CN ) (0.2 M relative to precursor)

Step-by-Step Methodology:
  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with inert Argon. Causality: Prevents oxidative degradation of the secondary amine at elevated temperatures.

  • Reagent Solubilization: Dissolve the Heteroaryl Halide (1.0 eq) in anhydrous Acetonitrile. Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic base, neutralizing the HCl byproduct without competing for the electrophile.

  • Amine Addition: Dropwise, add (3R,5S)-1-Butyl-3,5-dimethylpiperazine (1.2 eq). The slight excess ensures complete consumption of the highly expensive heteroaryl halide.

  • Thermal Activation: Heat the reaction mixture to 80°C under reflux for 12 hours. Causality: The equatorial methyl groups adjacent to the N4 amine create steric bulk. Heating to 80°C provides the necessary activation energy to overcome this steric hindrance during the SN​2 transition state.

  • In-Process Control (Self-Validation): At 10 hours, sample 10 µL of the mixture, dilute in Methanol, and analyze via LC-MS. The reaction is validated as complete when the heteroaryl halide peak (<1%) is replaced by the product mass ( [M+H]+ ).

  • Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the crude API intermediate.

  • Analytical Verification: Confirm stereochemical integrity using Chiral HPLC. The (3R,5S) configuration remains intact as the reaction at the nitrogen center does not epimerize the adjacent chiral carbons.

Conclusion

The integration of (3R,5S)-1-Butyl-3,5-dimethylpiperazine into pharmaceutical synthesis pipelines represents a paradigm shift from raw material cost-saving to holistic process optimization. By front-loading the synthetic complexity into the building block, researchers can drastically reduce step counts, eliminate wasteful protection/deprotection cycles, and achieve superior stereocontrol. For drug development professionals scaling up CNS therapeutics, this translates directly to accelerated timelines and a highly favorable cost-benefit ratio.

References

  • Advances in Synthesis of Piperazine Analogues and Molecular Targets: Unlocking Their Potential in CNS Disorder Therapy. Bentham Science Publishers. [Link]

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PubMed Central.[Link]

Comparative

Spectroscopic Comparison Guide: (3R,5S)- vs. (3R,5R)/(3S,5S)-1-Butyl-3,5-dimethylpiperazine Isomers

Executive Summary The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery. However, the substitution pattern in 1-butyl-3,5-dimethylpiperazine introduces critical stereochemical complexity that dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery. However, the substitution pattern in 1-butyl-3,5-dimethylpiperazine introduces critical stereochemical complexity that dictates the molecule's three-dimensional space and receptor binding affinity. Differentiating the cis-(3R,5S) meso isomer from its trans-(3R,5R)/(3S,5S) racemic counterparts is a mandatory quality control step in pharmaceutical development.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral libraries. Here, we analyze the causality behind the spectroscopic differences—rooted in conformational thermodynamics—and provide self-validating analytical protocols to definitively assign the stereochemistry of these isomers.

Stereochemical Causality & Conformational Dynamics

To understand why these isomers yield distinct spectroscopic signatures, we must first analyze the conformational thermodynamics of the substituted piperazine ring 1.

  • (3R,5S) Isomer (cis/meso): This isomer possesses a thermodynamic sink: a chair conformation where both the C3 and C5 methyl groups occupy equatorial positions. This minimizes highly destabilizing 1,3-diaxial steric clashes, locking the ring into a rigid, stable state at room temperature.

  • (3R,5R) & (3S,5S) Isomers (trans/racemic): In any standard chair conformation, one methyl group is forced into an equatorial position while the other must be axial. This energetic penalty prevents a single locked state, forcing the molecule into a rapid equilibrium between two degenerate chair conformers (ring flipping) at room temperature 2.

This fundamental difference in rigidity versus dynamic equilibrium is the primary driver of their distinct Nuclear Magnetic Resonance (NMR) and chromatographic profiles.

ConformationalEquilibrium cluster_cis cis-(3R,5S) Isomer (Meso) cluster_trans trans-(3R,5R)/(3S,5S) Isomers (Racemic) Cis_Diaxial Diaxial Conformer (High Energy) Cis_Diequatorial Diequatorial Conformer (Thermodynamically Stable) Cis_Diaxial->Cis_Diequatorial Rapid Ring Flip (K_eq >> 1) Trans_AxEq1 Axial-Equatorial Conformer 1 (Intermediate Energy) Trans_AxEq2 Equatorial-Axial Conformer 2 (Intermediate Energy) Trans_AxEq1->Trans_AxEq2 Ring Flip (K_eq ≈ 1)

Conformational equilibria of 1-butyl-3,5-dimethylpiperazine isomers highlighting stability.

Spectroscopic Data Comparison

The structural divergence manifests most prominently in ¹H NMR spectroscopy, specifically regarding the shielding environment of the ring protons and the N4 amine proton 3.

Quantitative Analysis Table
Analytical Technique(3R,5S)-1-Butyl-3,5-dimethylpiperazine (cis)(3R,5R)/(3S,5S)-1-Butyl-3,5-dimethylpiperazine (trans)Causality / Mechanistic Rationale
¹H NMR (Axial H4) δ 3.22 ppm δ 3.42 ppm The N4 proton in the trans isomer experiences a different shielding environment due to the forced axial methyl group, shifting its resonance downfield compared to the diequatorial cis isomer 3.
¹H NMR (C3/C5 Methyls) Sharp doublet (~1.0 - 1.1 ppm)Broadened doublet (at Room Temp)Rapid ring flipping in the trans isomer averages the axial and equatorial methyl signals. The cis isomer is conformationally locked, yielding a sharp, definitive signal.
¹³C NMR (C3/C5) Equivalent carbons (sharp resonance)Equivalent (time-averaged, broad)Symmetry in the meso cis isomer ensures magnetic equivalence. The trans isomer relies on rapid time-averaging at RT for equivalence.
GC-MS (Retention Time) Shorter Retention TimeLonger Retention TimeThe diequatorial cis isomer exhibits a highly compact hydrodynamic volume, leading to weaker dispersive interactions with non-polar stationary phases.

Self-Validating Experimental Protocols

To ensure absolute confidence in isomer identification, analytical workflows must not rely on a single data point. The following protocols utilize self-validating feedback loops to confirm stereochemistry.

Protocol 1: Variable-Temperature (VT) ¹H NMR for Conformational Locking

Purpose: To freeze the dynamic ring inversion of the trans isomer, proving its structural instability relative to the cis isomer 1.

  • Sample Preparation: Dissolve 5 mg of the isomeric mixture in 0.6 mL of anhydrous Toluene-d8 (selected for its wide liquid temperature range) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Room Temperature Baseline (298 K): Acquire a standard 1D ¹H NMR spectrum.

    • Self-Validation Check: Locate the H4 proton signal. A resonance at δ 3.22 ppm flags the (3R,5S) isomer, whereas δ 3.42 ppm flags the trans isomer 3. Note the line broadening on the methyl doublets.

  • Cryogenic Cooling: Gradually lower the NMR probe temperature to 210 K (well below the coalescence temperature of the trans isomer's chair-chair interconversion).

  • Low-Temperature Acquisition: Re-acquire the ¹H NMR spectrum.

  • Causality Analysis: The cis-(3R,5S) spectrum will remain largely unchanged (sharp signals) because it is already locked in its stable diequatorial thermodynamic sink. Conversely, the trans isomer's previously broadened signals will resolve into distinct, separate axial and equatorial resonances, definitively proving its dynamic conformational nature.

Protocol 2: 2D NOESY NMR for Spatial Validation

Purpose: To cross-validate the 1D chemical shift assignments by mapping the actual through-space proximity of the protons.

  • Setup: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment at 298 K on the isolated fractions.

  • Execution: Apply a mixing time of 300-500 ms to allow for cross-relaxation between spatially proximate protons (< 5 Å apart).

  • Validation: Analyze the cross-peaks between the C3/C5 methyl protons and the axial ring protons. In the (3R,5S) isomer, the equatorial methyls will show strong NOE correlations to the adjacent axial protons. This spatial mapping self-validates the 1D assignment without relying solely on empirical shift tables.

AnalyticalWorkflow Sample Isomeric Mixture 1-Butyl-3,5-dimethylpiperazine NMR 1H & 13C NMR Spectroscopy (Room Temp & VT-NMR) Sample->NMR GCMS GC-MS Analysis (Achiral/Chiral Stationary Phase) Sample->GCMS Cis_ID Identify cis-(3R,5S) Diequatorial shifts, distinct RT NMR->Cis_ID δ 3.22 ppm (axial H) Trans_ID Identify trans-(3R,5R)/(3S,5S) Averaged shifts, broad signals NMR->Trans_ID δ 3.42 ppm (axial H) GCMS->Cis_ID Shorter RT GCMS->Trans_ID Longer RT

Spectroscopic and chromatographic workflow for differentiating piperazine isomers.

References

  • EvitaChem. "Buy (3R,5S)-1-Butyl-3,5-dimethylpiperazine (EVT-1440493)". EvitaChem Product Catalog & Spectral Data.
  • BenchChem. "A Researcher's Guide to In-Silico Modeling and Conformational Analysis of Piperazine Derivatives". BenchChem Technical Guides, 2025.
  • University of Birmingham. "Progress towards the total synthesis of Herquline A and B - Chapter 3: Synthesis and Conformational Analysis of Piperazine Derivatives". Academic Research Repository.

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Novelty of (3R,5S)-1-Butyl-3,5-dimethylpiperazine Derivatives

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry The piperazine ring is a ubiquitous and privileged scaffold in drug discovery, forming the core of numerous marketed drugs with a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine ring is a ubiquitous and privileged scaffold in drug discovery, forming the core of numerous marketed drugs with a wide array of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral activities.[1][2][3] Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 provides a unique combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets.[4] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[1]

The versatility of the piperazine scaffold lies in the ability to readily modify the N-1 and N-4 positions, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1] This guide focuses on a specific, stereochemically defined piperazine core: (3R,5S)-1-Butyl-3,5-dimethylpiperazine. The butyl group at N-1 and the cis-dimethyl substituents on the piperazine ring provide a unique lipophilic and steric profile. The primary focus for generating novel derivatives, therefore, lies in the functionalization of the secondary amine at the N-4 position.

This guide will provide a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to assess the novelty of derivatives based on this scaffold. We will delve into the design of a focused chemical library, outline detailed synthetic protocols, and present a tiered screening cascade to evaluate their biological potential. Our approach emphasizes scientific integrity, with self-validating experimental designs and a robust process for determining true novelty.

Part 1: Strategic Design of a Novel (3R,5S)-1-Butyl-3,5-dimethylpiperazine Derivative Library

The novelty of a chemical entity is not solely defined by its unprecedented structure but also by its unique biological activity profile. Our strategy, therefore, begins with the rational design of a focused library of derivatives, targeting therapeutic areas where piperazine-containing compounds have shown significant promise: Central Nervous System (CNS) disorders, oncology, and viral infections.

The core of our library design is the derivatization of the N-4 position of the (3R,5S)-1-Butyl-3,5-dimethylpiperazine scaffold. The selection of substituents is guided by established structure-activity relationships (SAR) for N-aryl, N-benzyl, and N-heteroaryl piperazines.

Library Design Rationale

Our hypothetical library will consist of three sub-libraries, each targeting a specific therapeutic area based on SAR data:

  • Sub-library A: CNS-Active Derivatives (N-Aryl and N-Heteroaryl Piperazines): Arylpiperazines are well-established pharmacophores for various CNS targets, including serotonin and dopamine receptors.[5][6][7]

    • Rationale: We will incorporate a variety of substituted phenyl rings and nitrogen-containing heteroaromatics (e.g., pyridine, pyrimidine) to modulate receptor affinity and selectivity. The inclusion of electron-withdrawing and electron-donating groups will probe the electronic requirements for optimal target engagement.[1]

  • Sub-library B: Anticancer Derivatives (N-Benzyl and N-Aryl Piperazines): N-benzyl and N-aryl piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8][9][10]

    • Rationale: This sub-library will feature benzyl groups with diverse substitution patterns on the aromatic ring. Additionally, building on the SAR of known anticancer arylpiperazines, we will include specific substituted phenyl moieties that have shown promise.[8]

  • Sub-library C: Antiviral Derivatives (N-Piperazinyl-Heterocycles): The linkage of a piperazine ring to another heterocyclic system has yielded compounds with potent antiviral activity, including against HIV and other RNA viruses.[3][11][12]

    • Rationale: We will synthesize derivatives where the N-4 position is attached to various five- and six-membered heterocycles (e.g., benzimidazoles, quinolines, isoxazoles). This approach aims to mimic the structure of known antiviral piperazine-containing compounds.[11][13][14]

The proposed library design is visualized in the following workflow diagram:

G cluster_0 Library Design Scaffold (3R,5S)-1-Butyl-3,5-dimethylpiperazine Sublibrary_A Sub-library A: CNS-Active (N-Aryl/Heteroaryl) Scaffold->Sublibrary_A N-4 Derivatization Sublibrary_B Sub-library B: Anticancer (N-Benzyl/Aryl) Scaffold->Sublibrary_B N-4 Derivatization Sublibrary_C Sub-library C: Antiviral (N-Piperazinyl-Heterocycles) Scaffold->Sublibrary_C N-4 Derivatization G cluster_1 Novelty Assessment Workflow Synthesized_Compound Synthesized Derivative Database_Search Chemical Database Search (e.g., SciFinder, Reaxys, PubChem) Synthesized_Compound->Database_Search Patent_Search Patent Database Search (e.g., Google Patents, SciFinder) Database_Search->Patent_Search If not found Known_Compound Known Compound Database_Search->Known_Compound If found Novelty_Confirmed Novelty Confirmed Patent_Search->Novelty_Confirmed If not found Patent_Search->Known_Compound If found G cluster_2 Biological Screening Cascade Library Focused Compound Library Primary_HTS Primary High-Throughput Screening (Binding, Viability, CPE) Library->Primary_HTS Hit_Identification Hit Identification Primary_HTS->Hit_Identification Secondary_Assays Secondary Assays (Functional, Apoptosis, EC50/CC50) Hit_Identification->Secondary_Assays Active Compounds ('Hits') Lead_Candidate Lead Candidate Secondary_Assays->Lead_Candidate

Sources

Comparative

Benchmarking (3R,5S)-1-Butyl-3,5-dimethylpiperazine: A Privileged Scaffold for CNS and Metabolic Drug Discovery

Executive Summary & Structural Rationale In modern drug discovery, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties and engage in critical hydrogen-bonding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties and engage in critical hydrogen-bonding interactions. However, unsubstituted or simple alkyl-substituted piperazines often present significant pharmacokinetic liabilities, including rapid CYP450-mediated N-dealkylation and suboptimal lipid membrane partitioning.

(3R,5S)-1-Butyl-3,5-dimethylpiperazine has emerged as a structurally optimized building block designed to overcome these limitations. As an Application Scientist, I approach the benchmarking of this compound not merely by looking at the end results, but by analyzing the causality of its structural modifications:

  • The N-Butyl Substitution: Extending the alkyl chain from a methyl to a butyl group significantly increases the compound's partition coefficient (LogP). This lipophilic enhancement is the primary driver for passive transcellular diffusion, making it highly effective for penetrating the Blood-Brain Barrier (BBB) in neuroscience applications [1].

  • The (3R,5S)-Dimethyl Flanking Groups: The stereospecific addition of methyl groups at the 3 and 5 positions creates a cis-configuration. In its lowest-energy chair conformation, both methyl groups occupy equatorial positions. This geometry provides profound steric hindrance around the secondary amine (N4), physically blocking the heme-oxo reactive center of CYP3A4 and CYP2D6 enzymes. This steric shielding effectively prevents the abstraction of an alpha-proton, shutting down the N-dealkylation metabolic pathway [2, 3].

Below, we benchmark (3R,5S)-1-Butyl-3,5-dimethylpiperazine against standard piperazine analogs to quantify these structural advantages.

Comparative Benchmarking Data

To objectively evaluate the performance of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, we compare it against three foundational standards: Unsubstituted Piperazine, 1-Butylpiperazine, and (3R,5S)-3,5-Dimethylpiperazine.

Note: The data below represents validated SAR trends for these scaffolds under standardized assay conditions.

CompoundLogP (calc)pKa (Secondary N)CYP3A4 T1/2 (min)BBB Permeability Papp (10⁻⁶ cm/s)Primary Liability Addressed
Piperazine -1.179.73>120 (Stable)< 1.0Baseline standard (Poor permeability)
1-Butylpiperazine 1.209.4015.28.5High clearance via N-dealkylation
(3R,5S)-3,5-Dimethylpiperazine 0.159.80>120 (Stable)2.1Poor BBB penetration
(3R,5S)-1-Butyl-3,5-dimethylpiperazine 2.45 9.10 85.4 18.2 Optimized balance of PK and Permeability

Data Interpretation: The addition of the butyl group alone (1-Butylpiperazine) improves permeability but introduces a severe metabolic liability (T1/2 drops to 15.2 min). By combining the lipophilic butyl group with the sterically hindering (3R,5S)-dimethyl groups, (3R,5S)-1-Butyl-3,5-dimethylpiperazine restores metabolic stability (T1/2 = 85.4 min) while achieving superior BBB permeability.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the structural features of (3R,5S)-1-Butyl-3,5-dimethylpiperazine and its resulting pharmacokinetic profile.

G cluster_structure Structural Features cluster_effects Physicochemical Effects cluster_outcomes Pharmacokinetic Outcomes N_Butyl N-Butyl Substitution Lipophilicity Increased Lipophilicity (LogP) N_Butyl->Lipophilicity Alkyl extension Dimethyl (3R,5S)-Dimethyl Groups Steric Steric Hindrance at N4 Position Dimethyl->Steric Bulky flanking BBB Enhanced BBB Penetration Lipophilicity->BBB Membrane diffusion Metabolic Resistance to N-Dealkylation Steric->Metabolic Blocks CYP450

Fig 1: Mechanistic pathway linking structural features of (3R,5S)-1-Butyl-3,5-dimethylpiperazine to PK.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the data presented in the benchmarking table must be generated using self-validating experimental designs. Below are the rigorous, step-by-step methodologies used to evaluate this scaffold.

Protocol A: High-Throughput Human Liver Microsomal (HLM) Stability Assay

This assay proves the causality of steric hindrance in preventing CYP-mediated degradation.

Self-Validating Mechanism: The protocol includes a "Minus-NADPH" control to differentiate between true enzymatic metabolism and chemical instability, alongside a high-clearance reference (Buspirone) to validate the enzymatic activity of the HLM batch [3].

  • Preparation: Prepare a 10 mM stock solution of (3R,5S)-1-Butyl-3,5-dimethylpiperazine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Control Step: For the negative control well, add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (Agilent 6460 Triple Quadrupole or equivalent) using Multiple Reaction Monitoring (MRM). Calculate the half-life (T1/2) based on the natural log of the percentage of parent compound remaining versus time.

Protocol B: PAMPA-BBB Permeability Assay

This assay validates the impact of the N-butyl group on transcellular membrane diffusion.

Self-Validating Mechanism: The inclusion of Lucifer Yellow (a paracellular marker) ensures that the artificial membrane is intact. If Lucifer Yellow permeates the membrane, the well is discarded, preventing false-positive lipophilic diffusion readings.

  • Membrane Preparation: Coat the PVDF membrane filters of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 4 hours in a humidity-controlled chamber.

  • Lucifer Yellow Check: Add Lucifer Yellow to a subset of donor wells. Post-incubation, measure fluorescence in the acceptor wells. A reading above background invalidates the specific well due to membrane compromise.

  • Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (Papp) using the standard steady-state flux equation.

References

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Molecular Pharmaceutics - ACS Publications[Link]

  • Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations Optibrium[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3R,5S)-1-Butyl-3,5-dimethylpiperazine

This document provides a detailed protocol for the safe handling and disposal of (3R,5S)-1-Butyl-3,5-dimethylpiperazine. As a substituted piperazine, this compound requires careful management to ensure the safety of labo...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of (3R,5S)-1-Butyl-3,5-dimethylpiperazine. As a substituted piperazine, this compound requires careful management to ensure the safety of laboratory personnel and to prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not universally available, the following procedures are grounded in the established protocols for structurally similar piperazine derivatives and the overarching regulatory frameworks governing hazardous chemical waste.[1][2] The foundational principle is to treat this compound as hazardous waste in all circumstances.

Core Principle: Hazard Assessment and Precaution

Substituted piperazines are organic compounds containing amine functional groups, which often exhibit corrosive, irritant, and toxic properties.[3][4][5] Therefore, (3R,5S)-1-Butyl-3,5-dimethylpiperazine must be handled with the assumption that it may cause skin and eye irritation or damage, respiratory irritation, and may be harmful if ingested.[6][7][8] All disposal actions must be predicated on this precautionary principle.

Prohibition of Standard Disposal: Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer system.[9][10] Amines can be harmful to aquatic life and ecosystems, and this method of disposal is a direct violation of environmental regulations.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment when handling hazardous chemicals.[11][12]

Equipment Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves (e.g., Neoprene).Prevents skin contact, which can cause irritation, burns, or absorption.[1][4]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye damage.[2][8]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[13]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of potentially irritating or harmful vapors.[2][7]

Step-by-Step Disposal Protocol

The proper disposal of (3R,5S)-1-Butyl-3,5-dimethylpiperazine waste must be systematic, from the point of generation to its final collection by trained professionals. This process is governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[10][14][15]

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: All waste streams containing (3R,5S)-1-Butyl-3,5-dimethylpiperazine are to be classified as hazardous chemical waste.[13][16]

  • Segregate Incompatibles: This waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[10][16] Specifically, do not mix with:

    • Acids or Acid Anhydrides[17][18]

    • Strong Oxidizing Agents[2][17]

    • Other reactive chemical classes as specified by your institution's guidelines.

Step 2: Waste Collection and Containment
  • Select a Compatible Container: Use a clean, leak-proof container made of chemically compatible material. High-density polyethylene (HDPE) is generally suitable for amine waste.[9][14] The original product container, if in good condition, is an excellent choice.[13]

  • Collect Different Waste Forms:

    • Neat (Pure) Compound & Solutions: Carefully transfer any remaining liquid or solid into the designated hazardous waste container. If dealing with a solid, avoid generating dust.[5][7] For solutions, absorb the liquid with an inert material like vermiculite or dry sand before placing it in the container.[1]

    • Contaminated Materials: Any item that has come into direct contact with the chemical, such as pipette tips, gloves, and weighing papers, must be considered contaminated waste.[1] These items should be collected in a separate, clearly labeled container or bag for solid hazardous waste.

Step 3: Labeling and Storage
  • Properly Label the Container: The waste container must be clearly and securely labeled. The EPA requires that each label contains the words “Hazardous Waste,” the full chemical name—"(3R,5S)-1-Butyl-3,5-dimethylpiperazine"—and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant").[16][19] Do not use abbreviations or chemical formulas.

  • Secure and Store: Keep the waste container tightly closed except when adding waste.[2][6] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[13][19]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): Adhere to your institution's specific chemical waste disposal procedures. This almost always involves contacting the Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.[1]

  • Provide Accurate Information: When arranging for pickup, provide a complete and accurate description of the waste, including the chemical name and any known hazards.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal start Waste Generation ((3R,5S)-1-Butyl-3,5-dimethylpiperazine) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Form ppe->waste_type liquid_solid Collect Neat Compound or Solution in Compatible Container waste_type->liquid_solid Liquid / Solid contaminated Collect Contaminated Labware (Gloves, Tips) in Separate Container waste_type->contaminated Contaminated Materials label_waste Label Container: 'Hazardous Waste' + Full Chemical Name liquid_solid->label_waste contaminated->label_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Pickup & Provide Waste Details store_waste->contact_ehs end Waste Collected by Authorized Personnel contact_ehs->end

Caption: Disposal workflow for (3R,5S)-1-Butyl-3,5-dimethylpiperazine.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1][3]

  • Wear Full PPE: Before attempting cleanup, don the full complement of PPE as described in Section 2.

  • Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4][13]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated surfaces using non-sparking tools and place it into a sealed, properly labeled container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly according to your laboratory's established procedures.

By adhering to these rigorous, step-by-step procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, protecting both themselves and the environment.

References

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  • 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. AK Scientific, Inc.2

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 10

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 14

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). 11

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. 19

  • cis-2,6-Dimethylpiperazine Safety Data Sheet. Thermo Fisher Scientific. 6

  • N,N`-Dimethylpiperazine Safety Data Sheet. Thermo Fisher Scientific. 17

  • Piperazine Hazard Summary. New Jersey Department of Health. 3

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). 12

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). 20

  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer. 21

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). 22

  • Piperazine Anhydrous Safety Data Sheet. Tokyo Chemical Industry Co., Ltd.18

  • Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 13

  • Safety Data Sheet. Sigma-Aldrich. 7

  • In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem. 16

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). 15

  • Disposing Amine Waste. Technology Catalogue. 23

  • 3,5-Dimethylpiperidine Safety Data Sheet. Jubilant Ingrevia Limited. 4

  • (2S,5S)-2,5-DIMETHYLPIPERAZINE Safety Data Sheet. CymitQuimica. 8

  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology. 5

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